Methyl 4-hydroxynicotinate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-7(10)5-4-8-3-2-6(5)9/h2-4H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBXKOZLARNEHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30986646 | |
| Record name | Methyl 4-oxo-1,4-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30986646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67367-25-3, 67367-24-2 | |
| Record name | Methyl 1,4-dihydro-4-oxo-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67367-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-oxo-1,4-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30986646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-hydroxynicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Methyl 4-hydroxynicotinate from 3-Cyanopyridine
Abstract
Methyl 4-hydroxynicotinate is a pivotal heterocyclic building block in medicinal chemistry and drug development, serving as a precursor for a range of pharmacologically active molecules. Its synthesis from readily available starting materials like 3-cyanopyridine presents a multi-step chemical challenge requiring a nuanced understanding of pyridine chemistry. This guide provides an in-depth technical exploration of a robust synthetic pathway, emphasizing the strategic rationale behind procedural choices, detailed mechanistic insights, and field-proven experimental protocols. We will dissect a validated route proceeding through N-oxidation of the pyridine ring, subsequent sigmatropic rearrangement to install the C4-oxygen functionality, tandem hydrolysis, and final esterification. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this valuable transformation.
Strategic Overview: A Logic-Driven Synthetic Approach
The direct conversion of 3-cyanopyridine to this compound is not feasible in a single step. The primary challenges are the introduction of a hydroxyl group onto the electron-deficient pyridine ring at the 4-position and the conversion of the nitrile to a methyl ester. A retrosynthetic analysis suggests that the final step would logically be an esterification of 4-hydroxynicotinic acid. The core problem, therefore, is the synthesis of this key intermediate from 3-cyanopyridine.
Direct hydroxylation of the pyridine ring is notoriously difficult. A more sophisticated and reliable strategy involves modulating the electronics of the ring through N-oxidation. This approach activates the pyridine ring for subsequent functionalization. Our proposed forward synthesis is therefore a multi-stage process designed for efficiency and control.
Caption: High-level workflow for the synthesis of this compound.
Mechanistic Deep Dive: The Chemistry Behind the Transformation
A thorough understanding of the underlying reaction mechanisms is critical for troubleshooting, optimization, and safe execution.
Step 1: N-Oxidation of 3-Cyanopyridine
The initial step involves the oxidation of the pyridine nitrogen. The nitrogen atom's lone pair of electrons acts as a nucleophile, attacking an oxygen donor. Hydrogen peroxide, often in the presence of an acid catalyst like sulfuric acid, is a common and effective oxidant for this transformation.[1][2][3] The acid protonates the hydrogen peroxide, making it a more potent oxidizing agent.
Caption: Simplified mechanism for the N-Oxidation of 3-cyanopyridine.
The formation of the N-oxide is crucial as it electronically alters the pyridine ring. The N-oxide oxygen can donate electron density into the ring, making the C2 and C4 positions more susceptible to electrophilic attack and rearrangement.
Step 2: Rearrangement to Install the 4-Hydroxy Precursor
With the N-oxide in hand, we can functionalize the 4-position. A classic method is reaction with an acid anhydride, such as acetic anhydride. This proceeds through a[4][4]-sigmatropic rearrangement.[5]
-
Acylation: The N-oxide oxygen attacks the carbonyl carbon of acetic anhydride, forming an N-acetoxy pyridinium intermediate.
-
Deprotonation: A base (often acetate from the first step) removes a proton from the C4 position, forming a diene-like intermediate.
-
[4][4]-Sigmatropic Rearrangement: A concerted rearrangement occurs where the acetoxy group migrates from the nitrogen to the C4 position.
-
Rearomatization: The pyridine ring rearomatizes to yield 4-acetoxy-3-cyanopyridine.
This rearrangement elegantly installs an oxygen functionality at the desired position, which can then be easily hydrolyzed to the required hydroxyl group.
Step 3: Tandem Hydrolysis to 4-Hydroxynicotinic Acid
Following the rearrangement, the intermediate contains both a 4-acetoxy group and a 3-cyano group. Both must be hydrolyzed. This is typically achieved by heating in strong acid or base.
-
Under Acidic Conditions (e.g., HCl): The nitrile is first protonated, making the carbon more electrophilic for attack by water.[6][7][8] This proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium salt.[4] Simultaneously, the acetoxy ester is hydrolyzed to a hydroxyl group and acetic acid.
-
Under Basic Conditions (e.g., NaOH): A hydroxide ion directly attacks the electrophilic nitrile carbon.[7][9] This also forms an amide intermediate that is further hydrolyzed to a carboxylate salt and ammonia gas.[4] The acetoxy ester is saponified to the hydroxyl group and an acetate salt. An acidic workup is then required to protonate the carboxylate and yield the free carboxylic acid.
Step 4: Fischer Esterification to the Final Product
The final step is the conversion of the carboxylic acid group of 4-hydroxynicotinic acid to a methyl ester. This is a classic Fischer esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[10]
To drive the equilibrium towards the product, methanol is used in large excess, acting as both the reactant and the solvent. A strong acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), is employed. The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by methanol.[10]
Caption: The Protonation-Addition-Elimination mechanism of Fischer Esterification.
Detailed Experimental Protocols
The following protocols are synthesized from established procedures and represent a reliable pathway. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 3.1: Synthesis of 3-Cyanopyridine N-oxide
-
Rationale: This protocol uses hydrogen peroxide as the oxidant and sulfuric acid as a co-catalyst to achieve a high-selectivity N-oxidation.[1][3] The temperature is carefully controlled to prevent runaway reactions and minimize side-product formation.
-
Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 3-cyanopyridine (104.1 g, 1.0 mol), water (150 mL), and silicomolybdic acid (5.0 g, catalyst).[3]
-
Heating: Begin stirring and add concentrated sulfuric acid (15 g) slowly. Heat the mixture to 75-85°C.
-
Oxidant Addition: Slowly add 30% hydrogen peroxide (150 mL, approx. 1.5 mol) dropwise via the dropping funnel over 10-12 hours, ensuring the internal temperature does not exceed 85°C.
-
Reaction Completion: After the addition is complete, maintain the mixture at 80°C for an additional 6-8 hours to ensure the reaction goes to completion.
-
Workup: Cool the reaction mixture to 10-15°C in an ice bath. The product will precipitate as a white solid.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water (2 x 50 mL), and dry under vacuum to yield 3-cyanopyridine N-oxide.
Protocol 3.2: Synthesis of 4-Hydroxynicotinic Acid
-
Rationale: This one-pot procedure combines the rearrangement and subsequent hydrolysis steps. Acetic anhydride serves as the rearranging agent, and the subsequent addition of hydrochloric acid facilitates the hydrolysis of both the intermediate acetoxy group and the nitrile.
-
Setup: To a 500 mL flask equipped with a reflux condenser and a magnetic stirrer, add 3-cyanopyridine N-oxide (60.0 g, 0.5 mol) and acetic anhydride (150 mL).
-
Rearrangement: Heat the mixture to reflux (approx. 140°C) for 4-6 hours. The solution will darken.
-
Hydrolysis: Cool the mixture to room temperature. Cautiously and slowly, add concentrated hydrochloric acid (200 mL) in portions. The addition is exothermic. Once the addition is complete, heat the mixture to reflux (approx. 110°C) for 12-18 hours to effect complete hydrolysis.
-
Isolation: Cool the reaction mixture to room temperature and then in an ice bath to 0-5°C. The product, 4-hydroxynicotinic acid, will precipitate.
-
Purification: Collect the crude solid by vacuum filtration. Wash the filter cake with a small amount of cold water and then with cold acetone. Recrystallize from hot water if necessary to obtain pure 4-hydroxynicotinic acid.
Protocol 3.3: Synthesis of this compound
-
Rationale: A standard Fischer esterification using a large excess of methanol to drive the reaction to completion. Thionyl chloride (SOCl₂) is a convenient acid catalyst as its byproducts (SO₂ and HCl) are gaseous and easily removed.
-
Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 4-hydroxynicotinic acid (69.5 g, 0.5 mol) in methanol (300 mL).
-
Catalyst Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride (44 mL, 0.6 mol) dropwise over 30 minutes. Gas evolution will be observed.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 8-12 hours. The solid should dissolve as the reaction progresses.
-
Workup: Cool the reaction to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Isolation: To the resulting residue, slowly add a saturated aqueous solution of sodium bicarbonate until the pH is neutral (pH ~7-8) to neutralize the excess acid. The product will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. The product, this compound, can be recrystallized from an ethanol/water mixture for higher purity.
Data Summary and Characterization
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield | Melting Point (°C) |
| 3-Cyanopyridine | C₆H₄N₂ | 104.11 | - | 51 |
| 3-Cyanopyridine N-oxide | C₆H₄N₂O | 120.11 | 90-95% | 169-172[2][3] |
| 4-Hydroxynicotinic Acid | C₆H₅NO₃ | 139.11 | 75-85% | >300 (decomposes) |
| This compound | C₇H₇NO₃ | 153.14 | 85-95% | 208-211 |
Troubleshooting and Field Insights
-
N-Oxidation Temperature Control: The N-oxidation with H₂O₂ is exothermic. Poor temperature control can lead to over-oxidation or decomposition, significantly reducing the yield. A slow, controlled addition of the peroxide is paramount.
-
Hydrolysis Vigor: The hydrolysis of the nitrile with strong acid is slow and requires prolonged heating. Monitoring the reaction by TLC or LC-MS is recommended to ensure full conversion and avoid isolating the intermediate amide.
-
Esterification Anhydrous Conditions: Water is a byproduct of the Fischer esterification and its presence can reverse the reaction. While using a large excess of alcohol mitigates this, ensuring all glassware is dry and using a drying tube is good practice for maximizing yield.
-
Purification of Final Product: The final product has both a basic pyridine nitrogen and an acidic phenol-like hydroxyl group, making it somewhat amphoteric. Neutralization after esterification must be done carefully to the isoelectric point to ensure maximum precipitation.
References
- 1. CN103570617A - Preparation method of 3-cyano-pyridine N-oxide - Google Patents [patents.google.com]
- 2. A kind of preparation method of 3-cyano-pyridine n-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN103570617B - A kind of preparation method of 3-cyano group-pyridine N-oxides - Google Patents [patents.google.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chemtube3d.com [chemtube3d.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 8. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 9. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-hydroxynicotinate
Foreword: Navigating the Known and the Unknown
To our fellow researchers, scientists, and drug development professionals, this technical guide serves as a comprehensive resource on the physicochemical properties of Methyl 4-hydroxynicotinate. In the landscape of pharmaceutical development, a thorough understanding of a molecule's fundamental characteristics is paramount for predicting its behavior, optimizing its formulation, and ensuring its therapeutic efficacy. For this compound, while some of its properties are documented, a significant portion of its experimental data remains to be fully elucidated in the public domain.
This guide, therefore, adopts a dual approach. We will present the available data, clearly distinguishing between predicted and experimentally verified values. Furthermore, where experimental data is lacking, we will provide detailed, field-proven protocols for the determination of these crucial properties. Our objective is to not only summarize the current state of knowledge but also to empower you, the researcher, with the practical methodologies to uncover the yet unknown. We will also delve into the intriguing solid-state chemistry of its parent compound, 4-hydroxynicotinic acid, to offer insights into the potential complexities and opportunities that this compound may present.
Molecular Identity and Structure
This compound, also known as 4-hydroxy-3-pyridinecarboxylic acid methyl ester, is a pyridine derivative with the chemical formula C₇H₇NO₃.[1][2][3][4] Its structure features a pyridine ring substituted with a hydroxyl group at the 4-position and a methyl ester group at the 3-position.
Molecular Structure of this compound
Caption: 2D structure of this compound.
Physicochemical Properties: A Summary
The following table summarizes the known and predicted physicochemical properties of this compound. It is crucial to note the distinction between predicted values, which are computationally derived, and experimental values, which are determined through laboratory measurement. The lack of extensive experimental data highlights an area ripe for further investigation.
| Property | Value | Source |
| CAS Number | 67367-24-2 | [1][2][3][4] |
| Molecular Formula | C₇H₇NO₃ | [1][2][3][4] |
| Molecular Weight | 153.14 g/mol | [1][2][3][4] |
| Appearance | White to off-white solid | [2] |
| Melting Point | Data not available | [5] |
| Boiling Point | 338.3 ± 22.0 °C (Predicted) | [2] |
| Density | 1.287 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 8.18 ± 0.10 (Predicted) | [2] |
| Solubility | Data not available | [5] |
Tautomerism and the Potential for Polymorphism: An Expert Insight
A key aspect of the physicochemical profile of this compound is its potential for tautomerism and, consequently, polymorphism. The parent compound, 4-hydroxynicotinic acid, is known to exhibit tautomeric polymorphism, existing in both the enol (4-hydroxypyridine) and keto (4-oxo-1,4-dihydropyridine) forms in the solid state.[6] This phenomenon has significant implications for properties such as solubility, stability, and bioavailability.
Given this precedent, it is highly probable that this compound also exists in tautomeric forms. The presence of the hydroxyl group on the pyridine ring allows for the migration of a proton to the ring nitrogen, forming a zwitterionic keto tautomer.
Tautomeric Equilibrium of this compound
Caption: Potential tautomeric equilibrium of this compound.
The existence of different tautomers can lead to the formation of various crystalline structures, or polymorphs, each with distinct physicochemical properties. For drug development professionals, understanding and controlling polymorphism is critical, as different polymorphs can have different melting points, solubilities, and dissolution rates, which can impact the safety and efficacy of a drug product.
Spectroscopic Characterization: A Theoretical Framework
4.1. ¹H NMR Spectroscopy (Proton NMR)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons of the ester group, and the hydroxyl proton. The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing nature of the ester group and the electron-donating nature of the hydroxyl group.
4.2. ¹³C NMR Spectroscopy (Carbon-13 NMR)
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. We would expect to see signals for the carbons of the pyridine ring, the carbonyl carbon of the ester, and the methyl carbon of the ester.
4.3. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will reveal the presence of key functional groups. Characteristic absorption bands would be expected for the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and the C=C and C=N stretching vibrations of the pyridine ring.
4.4. Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) should be observed at m/z 153.
Experimental Protocols for Physicochemical Characterization
The following section provides detailed, step-by-step protocols for the experimental determination of the key physicochemical properties of this compound. These protocols are designed to be self-validating and are based on established pharmacopeial and scientific methodologies.
5.1. Determination of Melting Point
The melting point is a critical indicator of purity. A sharp melting range is characteristic of a pure crystalline solid.
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid sample.
Step-by-Step Protocol:
-
Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form to ensure uniform heat distribution.
-
Capillary Tube Loading: Pack the powdered sample into a capillary melting point tube to a height of 2-3 mm.
-
Preliminary Determination: Place the capillary tube in a melting point apparatus and heat rapidly to determine an approximate melting range.
-
Accurate Determination: Allow the apparatus to cool. Place a new capillary with the sample in the apparatus and heat to approximately 10°C below the approximate melting point.
-
Heating Rate: Reduce the heating rate to 1-2°C per minute to ensure accurate measurement.
-
Record Melting Range: Record the temperature at which the first drop of liquid is observed and the temperature at which all the solid has melted. A pure compound should have a melting range of 1-2°C.
5.2. Determination of Aqueous Solubility
Solubility is a critical parameter that influences the bioavailability of a drug substance. The shake-flask method is a reliable technique for determining equilibrium solubility.
Step-by-Step Protocol:
-
Preparation of Solutions: Prepare buffer solutions at various physiological pH values (e.g., pH 1.2, 4.5, and 6.8).
-
Sample Addition: Add an excess amount of this compound to each buffer solution in separate flasks.
-
Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspensions to settle. Separate the solid and liquid phases by centrifugation or filtration.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
5.3. Determination of pKa
The pKa value is the pH at which a molecule is 50% ionized. It is a crucial parameter for understanding the absorption and distribution of a drug. Potentiometric titration is a common method for pKa determination.
Workflow for pKa Determination by Potentiometric Titration
Caption: Workflow for determining the pKa of a compound by potentiometric titration.
Step-by-Step Protocol:
-
Solution Preparation: Prepare a solution of this compound of known concentration in a suitable solvent (e.g., water or a co-solvent system).
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.
-
pH Measurement: Monitor the pH of the solution continuously using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve.
Reactivity and Chemical Stability
The reactivity of this compound is dictated by its functional groups: the pyridine ring, the hydroxyl group, and the methyl ester.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated. The ring can also undergo electrophilic and nucleophilic substitution reactions, although the conditions required may be harsh.
-
Hydroxyl Group: The hydroxyl group is weakly acidic and can be deprotonated. It can also undergo etherification and esterification reactions.
-
Methyl Ester: The ester group is susceptible to hydrolysis under both acidic and basic conditions to yield 4-hydroxynicotinic acid and methanol.
The compound should be stored in a cool, dry place, away from strong oxidizing agents, strong acids, and strong bases to prevent degradation.[5]
Applications in Research and Drug Development
This compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its functional groups provide multiple points for chemical modification, allowing for the synthesis of a wide range of derivatives with potential therapeutic applications. It is used as a reagent in the synthesis of Trigonelline, an alkaloid with phytoestrogenic activity.[2]
Conclusion: A Call for Further Investigation
This compound is a compound of significant interest with a physicochemical profile that is not yet fully characterized in the public domain. The predicted properties and the known polymorphism of its parent compound suggest a rich and complex solid-state chemistry that warrants further experimental investigation. This guide has provided a summary of the available information and, more importantly, a roadmap of robust experimental protocols for the determination of its key physicochemical properties. It is our hope that this document will serve as a valuable resource and a catalyst for further research into this promising molecule.
References
Spectroscopic Data of Methyl 4-hydroxynicotinate: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data for Methyl 4-hydroxynicotinate (CAS: 67367-24-2), a pivotal heterocyclic building block in medicinal chemistry and materials science. As experimental spectra are not consistently available across public databases, this document leverages high-fidelity computational predictions to serve as a reliable reference for researchers. We will delve into the interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind spectral features is explained, offering field-proven insights for professionals in drug development and chemical research. All protocols and interpretations are designed to be self-validating, ensuring scientific integrity.
Molecular Structure and Tautomerism
This compound, with the molecular formula C₇H₇NO₃, primarily exists in its pyridone tautomeric form, which is crucial for understanding its spectroscopic behavior, particularly the broad O-H/N-H signal in IR and the chemical shifts in NMR. For clarity in spectral assignments, the atoms are numbered as shown below.
Caption: Numbering scheme for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol (Predicted Data Context)
A standard protocol for acquiring NMR data is as follows. The predicted data presented assumes these conditions.
-
Sample Preparation: Dissolve ~10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly show exchangeable protons like O-H or N-H.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Record ¹H and ¹³C spectra at room temperature. For ¹³C, a proton-decoupled experiment is standard to ensure each unique carbon appears as a singlet.[]
¹H NMR Data (Predicted)
The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The pyridone ring's electronics strongly influence the chemical shifts.
| Position | Predicted δ (ppm) | Multiplicity | Coupling (J Hz) | Integration | Assignment |
| N1-H | ~11.5 | broad singlet | - | 1H | Exchangeable proton |
| H-2 | ~8.3 | singlet | - | 1H | Aromatic H |
| H-6 | ~7.6 | doublet | ~7.0 | 1H | Aromatic H |
| H-5 | ~6.5 | doublet | ~7.0 | 1H | Aromatic H |
| O-CH₃ | ~3.8 | singlet | - | 3H | Methyl ester H |
Interpretation and Expertise:
-
The N1-H proton is predicted to be highly deshielded (~11.5 ppm) and broad due to its acidic nature and potential for hydrogen bonding with the solvent or other molecules. Its presence strongly supports the pyridone tautomer.
-
The H-2 proton appears as a singlet at a very downfield position (~8.3 ppm). This is due to its position alpha to the ring nitrogen and its vinylogous relationship to the carbonyl group, both of which are strongly electron-withdrawing.
-
The H-6 proton (~7.6 ppm) is a doublet, coupled to H-5. It is downfield due to the deshielding effect of the adjacent ring nitrogen.
-
The H-5 proton (~6.5 ppm) is a doublet, coupled to H-6. It is the most upfield of the ring protons, influenced by the electron-donating nature of the N-H group.
-
The methyl ester protons (~3.8 ppm) appear as a sharp singlet, as expected, with a chemical shift typical for a methyl group attached to an ester oxygen.
¹³C NMR Data (Predicted)
The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their electronic environment.
| Position | Predicted δ (ppm) | Assignment |
| C-7 | ~168 | Ester Carbonyl |
| C-4 | ~165 | Pyridone Carbonyl |
| C-2 | ~145 | Aromatic C |
| C-6 | ~140 | Aromatic C |
| C-5 | ~118 | Aromatic C |
| C-3 | ~110 | Aromatic C |
| C-8 | ~52 | Methyl ester C |
Interpretation and Expertise:
-
Carbonyl Carbons (C-7, C-4): Two distinct signals are predicted in the far downfield region (>160 ppm), characteristic of C=O groups. The ester carbonyl (C-7) and the ring carbonyl (C-4) are in different electronic environments, hence their separate signals.
-
Aromatic Carbons (C-2, C-6, C-5, C-3): Four signals are expected in the aromatic region (110-150 ppm). C-2 and C-6 are the most deshielded due to their proximity to the electronegative nitrogen atom. C-3 and C-5 are more shielded. C-3, being adjacent to the ester and vinylogous to the nitrogen, has a distinct shift from C-5.
-
Methyl Carbon (C-8): The methyl carbon of the ester group is predicted around 52 ppm, a typical value for an sp³-hybridized carbon attached to an oxygen atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.
Experimental Protocol
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr (potassium bromide) pellet.
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition: Spectra are typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3100-2800 | Broad, Strong | N-H Stretch | Pyridone N-H |
| ~3050 | Medium | C-H Stretch | Aromatic C-H |
| ~2950 | Medium | C-H Stretch | Methyl C-H |
| ~1720 | Strong, Sharp | C=O Stretch | Ester Carbonyl |
| ~1650 | Strong | C=O Stretch | Pyridone Carbonyl |
| 1600-1450 | Medium-Strong | C=C / C=N Stretch | Aromatic Ring |
| ~1250 | Strong | C-O Stretch | Ester C-O |
Interpretation and Expertise:
-
N-H Stretch: A very broad and strong absorption band is expected between 3100-2800 cm⁻¹. This is a hallmark of the N-H group in the pyridone tautomer involved in strong hydrogen bonding.
-
C=O Stretches: Two distinct carbonyl absorptions validate the structure. The ester C=O stretch appears at a higher frequency (~1720 cm⁻¹) than the pyridone C=O (~1650 cm⁻¹). The lower frequency of the pyridone carbonyl is due to resonance within the ring, which gives it less double-bond character.
-
Aromatic Region: A series of bands between 1600-1450 cm⁻¹ corresponds to the stretching vibrations of the C=C and C=N bonds within the heterocyclic ring.
-
Fingerprint Region: The region below 1400 cm⁻¹ will contain complex bands, including the strong C-O stretch of the ester group (~1250 cm⁻¹), which are unique to the molecule's overall structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Experimental Protocol
-
Ionization Method: Electron Ionization (EI) is a common technique for small, relatively stable molecules.
-
Instrument: A mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Analysis: The instrument separates ions based on their mass-to-charge ratio (m/z).
Predicted MS Data
The molecular weight of this compound (C₇H₇NO₃) is 153.14 g/mol .
| m/z (Predicted) | Proposed Fragment | Identity |
| 153 | [M]⁺ | Molecular Ion |
| 122 | [M - OCH₃]⁺ | Loss of methoxy radical |
| 94 | [M - COOCH₃]⁺ | Loss of carbomethoxy radical |
| 66 | [C₄H₄N]⁺ | Pyridine ring fragment |
Interpretation and Fragmentation Pathway: The molecular ion peak [M]⁺ is expected at m/z = 153. The fragmentation pattern provides a self-validating system to confirm the structure.
Caption: Predicted EI-MS fragmentation of this compound.
-
Loss of Methoxy Radical: A primary fragmentation event is the cleavage of the ester's C-O bond, leading to the loss of a methoxy radical (•OCH₃, 31 Da). This results in a stable acylium ion at m/z = 122.
-
Loss of Carbomethoxy Radical: Cleavage of the bond between the pyridine ring and the ester group results in the loss of the entire carbomethoxy radical (•COOCH₃, 59 Da), yielding an ion at m/z = 94.
-
Further Fragmentation: The ion at m/z 94 can subsequently lose carbon monoxide (CO, 28 Da) to give a fragment at m/z 66, corresponding to a fragment of the core pyridine ring.
Conclusion
The combined analysis of predicted ¹H NMR, ¹³C NMR, IR, and MS data provides a robust and self-consistent spectroscopic profile for this compound. The key features—such as the downfield N-H proton signal, two distinct carbonyl absorptions in both ¹³C NMR and IR, and a logical fragmentation pattern in mass spectrometry—unequivocally support the assigned pyridone structure. This guide serves as a foundational reference for researchers utilizing this compound, enabling confident identification and quality control in a laboratory setting.
References
Crystal structure of Methyl 4-hydroxynicotinate
An In-Depth Technical Guide to the Crystal Structure of Methyl 4-hydroxynicotinate: A Predictive and Methodological Approach
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural analogy to various bioactive molecules. While a definitive, publicly available crystal structure of this compound is not yet reported in major crystallographic databases, this guide provides a comprehensive, predictive analysis of its anticipated solid-state structure. By drawing upon established crystallographic data of analogous compounds, this document outlines the probable molecular geometry, key intermolecular interactions governing its crystal packing, and a detailed methodology for its experimental structure determination. This guide is intended to serve as a foundational resource for researchers working with this molecule, providing both theoretical insights and practical protocols for its crystallographic analysis.
Introduction: The Significance of this compound
Nicotinic acid (Vitamin B3) and its derivatives are fundamental building blocks in numerous physiological processes and pharmaceutical compounds. The introduction of a hydroxyl group and a methyl ester to the pyridine ring, as in this compound, significantly alters the molecule's electronic properties, lipophilicity, and hydrogen bonding capabilities. These modifications can have profound effects on its biological activity and pharmacokinetic properties. Understanding the three-dimensional arrangement of molecules in the solid state is paramount for drug development, as it influences crucial parameters such as solubility, stability, and bioavailability. This guide provides a robust framework for anticipating and experimentally verifying the crystal structure of this compound.
Synthesis and Crystallization Strategies
Synthesis of this compound
The synthesis of this compound can be achieved through several established synthetic routes, typically involving the esterification of 4-hydroxynicotinic acid. A common and effective method is the Fischer-Speier esterification.
Experimental Protocol: Fischer-Speier Esterification
-
Reaction Setup: To a suspension of 4-hydroxynicotinic acid (1 equivalent) in methanol (10-20 volumes), cautiously add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, at 0 °C.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Neutralization and Extraction: After completion, cool the mixture to room temperature and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate. The product can then be extracted with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.[1]
Crystallization for Single-Crystal X-ray Diffraction
Obtaining high-quality single crystals is the most critical and often the most challenging step in crystal structure determination. For a polar molecule like this compound, a variety of crystallization techniques can be employed.
Recommended Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., methanol, ethanol, or a mixture like dichloromethane/hexane) is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.[2][3]
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small, open container inside a larger, sealed vessel containing a more volatile "anti-solvent" in which the compound is poorly soluble. The gradual diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystal growth.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a gradual decrease in solubility and the formation of crystals.
The choice of solvent is crucial and often requires empirical screening of various solvent systems.
Predicted Molecular Geometry and Conformation
The molecular structure of this compound is expected to be largely planar due to the aromaticity of the pyridine ring. The hydroxyl and methyl ester substituents will, however, influence the final conformation.
Table 1: Predicted Key Geometric Parameters
| Parameter | Predicted Value | Rationale |
| Pyridine Ring | Planar | Aromatic system |
| C-O (hydroxyl) bond length | ~1.36 Å | Typical for phenolic C-O bonds |
| C=O (ester) bond length | ~1.21 Å | Standard for carbonyl groups |
| C-O (ester) bond length | ~1.34 Å | Typical for ester C-O single bonds |
| Dihedral angle (ring to ester) | Near 0° or 180° | Conjugation favors planarity |
The orientation of the methyl ester group relative to the pyridine ring will be a key conformational feature, likely adopting a conformation that minimizes steric hindrance while maximizing electronic conjugation.
Anticipated Intermolecular Interactions and Crystal Packing
The crystal packing of this compound will be dictated by a hierarchy of intermolecular interactions.[4][5][6]
Hydrogen Bonding
The presence of both a hydroxyl group (donor) and a pyridine nitrogen and carbonyl oxygen (acceptors) strongly suggests that hydrogen bonding will be the dominant intermolecular force. The most probable hydrogen bonding motif is an O-H···N interaction between the hydroxyl group of one molecule and the pyridine nitrogen of an adjacent molecule. This is a robust and commonly observed synthon in pyridine-containing crystal structures.
π-π Stacking
The aromatic pyridine rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice. These interactions can be either face-to-face or offset, depending on the electrostatic potential of the aromatic system.
Weaker Interactions
C-H···O interactions, involving the aromatic C-H bonds and the carbonyl oxygen, are also expected to contribute to the overall packing efficiency.
Diagram 1: Predicted Intermolecular Interactions
Caption: Predicted key intermolecular interactions in the crystal lattice.
Spectroscopic Characterization
Spectroscopic techniques provide valuable information that complements crystallographic data.
-
FT-IR Spectroscopy: Will show characteristic peaks for the O-H stretch (broad, ~3200-3600 cm⁻¹), C=O stretch (~1700-1730 cm⁻¹), and aromatic C=C and C=N stretches (~1400-1600 cm⁻¹).[7]
-
¹H and ¹³C NMR Spectroscopy: Will confirm the molecular structure in solution, with chemical shifts indicative of the electronic environment of each nucleus.[8]
-
Mass Spectrometry: Will determine the molecular weight of the compound, confirming its elemental composition.
Experimental Workflow for Crystal Structure Determination
The following protocol outlines the standard procedure for single-crystal X-ray diffraction analysis.
Diagram 2: Single-Crystal X-ray Diffraction Workflow
Caption: A typical workflow for single-crystal X-ray diffraction.
Step-by-Step Protocol:
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.
-
Data Reduction: The raw diffraction data is processed to integrate the intensities of the reflections and apply corrections for factors such as absorption.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using methods like Patterson or direct methods.
-
Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to obtain the best possible fit.
-
Validation and Analysis: The final structure is validated for geometric and crystallographic consistency. The results are typically reported in a Crystallographic Information File (CIF).
Conclusion
While the definitive crystal structure of this compound awaits experimental determination, this guide provides a robust, scientifically grounded prediction of its key structural features. The molecule is anticipated to be planar, with a crystal packing dominated by strong O-H···N hydrogen bonds and supplemented by π-π stacking and weaker C-H···O interactions. The provided synthesis, crystallization, and crystallographic analysis protocols offer a clear roadmap for researchers to experimentally determine and validate the structure. Such an endeavor would be a valuable contribution to the field, providing crucial insights for the future design and development of novel therapeutics based on the nicotinic acid scaffold.
References
- 1. METHYL 6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE | 66171-50-4 [chemicalbook.com]
- 2. 4-Methylpyridinium 4-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 2-hydroxy-4-iodobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
CAS number 67367-24-2 properties and hazards
An In-Depth Technical Guide to Methyl 4-hydroxynicotinate (CAS No. 67367-24-2): Properties, Hazards, and Applications
Authored by a Senior Application Scientist
Introduction
This compound (CAS No. 67367-24-2) is a heterocyclic compound of significant interest within the realms of pharmaceutical and chemical research. As a derivative of nicotinic acid, a form of vitamin B3, its unique structural features make it a valuable building block in the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, associated hazards, and safe handling protocols, tailored for researchers, scientists, and professionals in drug development. The information presented herein is synthesized from authoritative sources to ensure technical accuracy and practical utility in a laboratory setting.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. This compound is a white to off-white solid under standard conditions.[1] Its key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 67367-24-2 | [1][2][3][4][5][6][7][8][9] |
| Chemical Name | This compound | [1][3][4][5][6] |
| Synonyms | Methyl 4-hydroxy-3-pyridinecarboxylate, 4-HYDROXY-NICOTINIC ACID METHYL ESTER | [2][4] |
| Molecular Formula | C₇H₇NO₃ | [1][6] |
| Molecular Weight | 153.14 g/mol | [1][3][6] |
| Appearance | White to off-white solid | [1] |
| Boiling Point | 338.3±22.0 °C (Predicted) | [1] |
| Density | 1.287±0.06 g/cm³ (Predicted) | [1] |
| Storage Temperature | 2-8°C, under inert gas (nitrogen or Argon) | [1] |
Caption: Recommended safety workflow for handling this compound.
Safe Handling and Storage Protocols
Adherence to strict safety protocols is paramount when working with this compound.
Handling Protocol
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure. [2]2. Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat. [2]3. Avoid Contact: Take measures to prevent contact with skin and eyes. Avoid breathing dust. [2]4. Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. [2]
Storage Protocol
-
Container: Keep the container tightly closed. [2]2. Conditions: Store in a dry, cool, and well-ventilated place. [2]3. Temperature: The recommended storage temperature is 2-8°C under an inert atmosphere (e.g., nitrogen or argon). [1]4. Incompatibilities: Store away from strong oxidizing agents. [2]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. [2]* In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention. [2]* In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. [2]* If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. [2]
Fire Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [2]* Specific Hazards: During a fire, irritating and toxic gases may be generated. [2]* Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing. [2]
Accidental Release Measures
-
Personal Precautions: Wear appropriate personal protective equipment to prevent contact with skin and eyes and to avoid inhalation of dust. [2]2. Containment and Cleaning: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal. [10]3. Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. [10]
Applications in Research and Drug Development
This compound serves as a key intermediate in organic synthesis. Its functional groups—the hydroxyl, ester, and the pyridine ring—offer multiple sites for chemical modification, making it a versatile precursor for the synthesis of various target molecules. A notable application is its use as a reagent in the synthesis of Trigonelline, an alkaloid found in coffee and fenugreek that exhibits phytoestrogenic activity. [1] A patent for a compound with agonistic activity on a somatostatin receptor describes a synthesis step involving a derivative of this compound. [11]This highlights its relevance in the development of new therapeutic agents.
Experimental Protocol: Bromination of a this compound Derivative
The following protocol is adapted from a patent and illustrates the use of a derivative of this compound in a bromination reaction. [11]This serves as a practical example of its application in a synthetic workflow.
Materials
-
This compound derivative (1.96 g)
-
Acetonitrile (20 mL)
-
Acetic acid (4 mL)
-
N-bromosuccinimide (NBS) (2.39 g)
-
Acetone
-
Round-bottom flask
-
Stir plate and stir bar
-
Heating mantle
-
Rotary evaporator
-
Filtration apparatus
Procedure
-
To a solution of the this compound derivative (1.96 g) in acetonitrile (20 mL) and acetic acid (4 mL), add N-bromosuccinimide (2.39 g) at room temperature.
-
Stir the mixture at 60°C for 4 hours.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
To the obtained residue, add acetone and stir for 5 minutes.
-
Collect the insoluble product by filtration.
Synthesis Workflow Diagram
Caption: Workflow for the bromination of a this compound derivative.
References
- 1. This compound CAS#: 67367-24-2 [m.chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. 67367-24-2|this compound|BLD Pharm [bldpharm.com]
- 4. chemwhat.com [chemwhat.com]
- 5. Angene - this compound | 67367-24-2 | MFCD04114270 | AG00FAA8 [japan.angenechemical.com]
- 6. exchemistry.com [exchemistry.com]
- 7. file.bldpharm.com [file.bldpharm.com]
- 8. This compound | 67367-24-2 [chemicalbook.com]
- 9. scbt.com [scbt.com]
- 10. echemi.com [echemi.com]
- 11. US20150232478A1 - Compound having agonistic activity on somatostatin receptor, and use thereof for medical purposes - Google Patents [patents.google.com]
The Discovery and Enduring Utility of Nicotinic Acid Esters: A Technical Guide for Scientific Professionals
Introduction: From Pellagra Prevention to Potent Vasodilators
The journey of nicotinic acid, also known as niacin or vitamin B3, is a compelling narrative in the annals of pharmacology. Initially identified as the "pellagra-preventive factor" in the early 20th century, its role as an essential nutrient overshadowed its other profound physiological effects for decades.[1] The discovery by Rudolf Altschul in 1955 that gram-doses of nicotinic acid could significantly lower plasma cholesterol levels marked a paradigm shift, establishing it as the first-ever lipid-modifying drug.[2][3] However, it was the esterification of this simple pyridine-3-carboxylic acid that unlocked a new realm of therapeutic applications, primarily centered on its potent vasodilatory properties. These esters, particularly the short-chain alkyl and benzyl variants, have become indispensable tools in dermatology, pharmacology, and drug delivery, valued for their ability to induce localized, transient hyperemia.
This technical guide provides an in-depth exploration of the discovery, synthesis, mechanism of action, and therapeutic applications of nicotinic acid esters. It is designed for researchers, scientists, and drug development professionals, offering not only a historical perspective but also practical, field-proven insights and detailed experimental protocols.
The Genesis of Nicotinic Acid Esters: A Historical Perspective
While nicotinic acid was first synthesized in 1867 through the oxidation of nicotine, its esters entered the scientific lexicon much later.[4] The initial interest in these compounds stemmed from their ability to act as topical rubefacients, agents that cause redness and a warming sensation on the skin due to increased blood flow.[5] This effect was a direct consequence of the vasodilatory nature of the parent nicotinic acid, but the ester forms offered advantages in terms of skin penetration and formulation.
Simple esters like methyl, ethyl, and benzyl nicotinate became common ingredients in topical preparations for relieving muscle and joint pain.[2][4][6] Their ability to induce localized vasodilation was thought to aid in the removal of metabolic waste products and provide a counter-irritant effect, thereby alleviating pain.[7] Over time, the applications of nicotinic acid esters have expanded beyond simple rubefacients, with researchers exploring their use as penetration enhancers for other transdermal drugs and as diagnostic tools to assess microvascular function.[8][9]
The Chemistry of Creation: Synthesis of Key Nicotinic Acid Esters
The most prevalent and established method for the laboratory and industrial synthesis of simple nicotinic acid esters is the Fischer-Speier esterification. This acid-catalyzed reaction between nicotinic acid and an alcohol is a cornerstone of organic synthesis.
Experimental Protocol: Fischer Esterification of Nicotinic Acid to Methyl Nicotinate
This protocol details the synthesis of methyl nicotinate, a widely used nicotinic acid ester.
Materials:
-
Nicotinic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (10%)
-
Chloroform
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column (optional)
Procedure:
-
In a round-bottom flask, suspend nicotinic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while cooling in an ice bath.
-
Attach a reflux condenser and heat the mixture to reflux for 13 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and neutralize it with a 10% sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous mixture with chloroform using a separatory funnel.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the chloroform under reduced pressure using a rotary evaporator to yield crude methyl nicotinate.
-
For higher purity, the product can be purified by silica gel column chromatography using a petroleum ether/ethyl acetate solvent system (e.g., 4:1 v/v).[4][10]
Experimental Protocol: Synthesis of Ethyl Nicotinate
The synthesis of ethyl nicotinate follows a similar procedure to that of methyl nicotinate, with ethanol replacing methanol.
Materials:
-
Nicotinic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Toluene (optional, for azeotropic removal of water)
-
Sodium carbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Combine nicotinic acid and anhydrous ethanol in a round-bottom flask. A solid acid catalyst can be used as an alternative to sulfuric acid to simplify workup.[11][12]
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture. If using toluene, a Dean-Stark apparatus can be employed to remove the water formed during the reaction, driving the equilibrium towards the product.[11]
-
Upon completion, cool the reaction mixture and neutralize with a sodium carbonate solution.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain ethyl nicotinate.[13]
Mechanism of Action: Unraveling the Vasodilatory Pathway
The topical application of nicotinic acid esters leads to their percutaneous absorption and subsequent hydrolysis to nicotinic acid in the skin. The liberated nicotinic acid then initiates a signaling cascade that results in localized vasodilation.
The primary molecular target for nicotinic acid's vasodilatory effect is the G protein-coupled receptor 109A (GPR109A), also known as the hydroxycarboxylic acid receptor 2 (HCA₂).[14][15] This receptor is highly expressed on Langerhans cells in the epidermis and on dermal dendritic cells.
The binding of nicotinic acid to GPR109A on these immune cells triggers the activation of phospholipase A₂. This enzyme, in turn, catalyzes the release of arachidonic acid from membrane phospholipids. The arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes to produce various prostaglandins, most notably prostaglandin D₂ (PGD₂) and prostaglandin E₂ (PGE₂).[14]
These prostaglandins then diffuse to the surrounding dermal capillaries and act on their respective receptors on the vascular smooth muscle cells. PGD₂ binds to the DP1 receptor, while PGE₂ acts on the EP2 and EP4 receptors.[14] The activation of these receptors leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which ultimately results in the relaxation of the vascular smooth muscle and vasodilation. This increased blood flow manifests as the characteristic erythema or flushing observed on the skin.
Caption: Mechanism of topical nicotinic acid ester-induced vasodilation.
Structure-Activity Relationship and Comparative Effects
The structure of the ester group significantly influences the physicochemical properties and biological activity of nicotinic acid esters. The lipophilicity of the ester, which is largely determined by the length and branching of the alkyl chain, affects its percutaneous absorption. Generally, more lipophilic esters can penetrate the stratum corneum more readily.
However, the rate of hydrolysis to release the active nicotinic acid is also a critical factor. Esters that are too stable may not release the parent compound efficiently in the skin, leading to reduced efficacy. Conversely, esters that are too labile may hydrolyze prematurely in the formulation, leading to stability issues and potential for systemic absorption.
| Derivative | Experimental Model | Vasoconstrictor Agent | Potency (ED₅₀) | Efficacy (Rₘₐₓ/Effect) |
| 2-(1-adamantylthio)nicotinic acid | Isolated rat thoracic aorta rings | Phenylephrine | 21.3 nM | 78.7% relaxation |
| 2-(1-adamantylthio)nicotinamide | Isolated rat thoracic aorta rings | Phenylephrine | Not Reported | 77.7% relaxation[16] |
| 2-(1-adamantylthio)nicotinonitrile | Isolated rat thoracic aorta rings | Phenylephrine | Not Reported | 71.6% relaxation[16] |
| Nicorandil | Anesthetized dogs | Not applicable (in vivo) | 25 µg/kg/min (i.v. infusion) | Significant improvement in myocardial segment shortening after ischemia[16] |
| N-(2-hydroxyethyl) nicotinamide nitrate (SG-75) | Anesthetized dogs | Not applicable (in vivo) | 0.003-1 mg (intra-arterial) | Dose-dependent increase in coronary blood flow[16] |
| Nicotinic acid | Anesthetized dogs | Not applicable (in vivo) | 0.3 mg/kg/min | Marked improvement in % SS and dL/dt during reperfusion |
| Methyl Nicotinate | Human skin (in vivo) | Not applicable | Not applicable | Induces local erythema and transient increase in skin perfusion[4] |
| Benzyl Nicotinate | Human (topical) | Not applicable | Not applicable | Used as a vasodilator in combination with heparin for thrombophlebitis[3][17] |
| Note: Direct comparison of potency and efficacy should be made with caution due to the different experimental models and conditions. |
Formulation Science and Drug Delivery Applications
The formulation of nicotinic acid esters into topical delivery systems presents several challenges, including ensuring stability, controlling the rate of drug release and penetration, and minimizing skin irritation.[18]
Key Formulation Strategies:
-
Emulsions (Creams and Lotions): Oil-in-water emulsions are common vehicles for nicotinic acid esters, offering good cosmetic acceptability. The choice of emulsifiers and emollients can influence the stability of the ester and its penetration into the skin.
-
Gels: Hydroalcoholic gels provide a non-greasy vehicle for the delivery of nicotinic acid esters. The inclusion of penetration enhancers can improve the bioavailability of the active ingredient.
-
Microemulsions: Microemulsions are thermodynamically stable, transparent, and low-viscosity systems of oil, water, and surfactants. They can act as excellent reservoirs for lipophilic drugs like nicotinic acid esters, enhancing their solubility and skin penetration.[8][19] The small droplet size of the dispersed phase allows for intimate contact with the stratum corneum, facilitating drug partitioning into the skin.
-
Prodrug Approach: More complex esters can be designed as prodrugs to improve delivery and reduce side effects. For example, myristyl nicotinate is being developed to deliver nicotinic acid to the skin for conditions involving impaired skin barrier function, with the aim of minimizing the flushing effect.[20]
Caption: A generalized workflow for the development of topical formulations containing nicotinic acid esters.
Modern and Future Applications
While the traditional use of nicotinic acid esters as rubefacients continues, their unique properties have led to their investigation in more advanced applications:
-
Penetration Enhancers: The vasodilatory effect of nicotinic acid esters can increase the permeability of the skin to other co-administered drugs by increasing blood flow and potentially altering the structure of the stratum corneum.[21][22]
-
Diagnostic Tools: The controlled induction of erythema by topical nicotinic acid esters can be used as a non-invasive method to assess microvascular reactivity and endothelial function. This has potential applications in the early detection and monitoring of cardiovascular diseases.[23]
-
Targeted Drug Delivery: The synthesis of novel nicotinic acid esters with specific properties is an active area of research. For example, fluorinated esters have been investigated for pulmonary drug delivery.[24]
Conclusion
From their humble beginnings as components of topical analgesics, nicotinic acid esters have evolved into versatile molecules with a broad range of applications in pharmaceutical sciences. Their well-characterized mechanism of action, coupled with the ability to tailor their physicochemical properties through esterification, ensures their continued relevance in both established and emerging therapeutic and diagnostic fields. For the drug development professional, a thorough understanding of the history, synthesis, and formulation of these compounds is crucial for harnessing their full potential in creating innovative and effective products.
References
- 1. Comparative effects of nicorandil, nitroglycerin, nicotinic acid, and SG-86 on the metabolic status and functional recovery of the ischemic-reperfused myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1mg.com [1mg.com]
- 4. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]
- 5. Methyl Nicotinate - Methyl Nicotinate (Antirheumatic/ Rubefacient) | Biesterfeld SE [biesterfeld.com]
- 6. drugs.com [drugs.com]
- 7. Topical rubefacients for acute and chronic pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and characterization of microemulsion formulations of nicotinic acid and its prodrugs for transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Preparation method of ethyl nicotinate - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]
- 13. Page loading... [guidechem.com]
- 14. researchgate.net [researchgate.net]
- 15. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. Benzyl Nicotinate + Heparin: View Uses, Side Effects and Medicines [truemeds.in]
- 18. ulprospector.com [ulprospector.com]
- 19. researchgate.net [researchgate.net]
- 20. Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. Transdermal Drug Delivery Enhancement by Compounds of Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Measuring niacin-associated skin toxicity (NASTy) stigmata along with symptoms to aid development of niacin mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
Methodological & Application
Methyl 4-Hydroxynicotinate: A Versatile Pyridine Building Block for Modern Medicinal Chemistry
Application Note & Technical Guide
Abstract
The pyridine nucleus is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically approved drugs. Its unique electronic properties, including its ability to act as a hydrogen bond donor and acceptor, make it ideal for engaging with biological targets such as the ATP-binding pocket of protein kinases.[1] Methyl 4-hydroxynicotinate (M4HN) has emerged as a particularly valuable building block due to its trifunctional nature. The presence of a methyl ester at the C3 position, a nucleophilic nitrogen at N1, and a strategically placed hydroxyl group at the C4 position provides three distinct points for chemical diversification. This guide provides a detailed technical overview of the core reactivity of M4HN and offers field-proven protocols for its functionalization, empowering researchers, scientists, and drug development professionals to leverage this versatile scaffold in the design and synthesis of novel therapeutics.
Physicochemical Properties and Structural Attributes
This compound is a commercially available, stable solid. Its structure presents a fascinating tautomeric equilibrium between the 4-hydroxypyridine form and the 4-pyridone form. This equilibrium influences its reactivity, particularly at the pyridine nitrogen and the C4-oxygen. For synthetic planning, it is crucial to recognize that reactions can proceed from either tautomer depending on the conditions.
| Property | Value | Reference |
| CAS Number | 67367-24-2 | [2] |
| Molecular Formula | C₇H₇NO₃ | [3] |
| Molecular Weight | 153.14 g/mol | [3] |
| Canonical SMILES | COC(=O)C1=C(C=CN=C1)O | [4] |
| Appearance | White to light yellow powder/crystal | [5] |
Core Reactivity & Strategic Functionalization
The synthetic power of M4HN lies in its three orthogonal functional handles. A strategic approach allows for the sequential or selective modification of the pyridine core to build molecular complexity, making it an ideal starting point for library synthesis in drug discovery campaigns.[6][7]
The C4-Hydroxyl: A Gateway to Cross-Coupling
The hydroxyl group at the C4 position is the most powerful handle for introducing molecular diversity. In its native state, it is a poor leaving group. Therefore, the critical first step is its conversion into a highly reactive electrophile, such as a chloride, bromide, or triflate. This "activation" transforms the electron-rich pyridine into a substrate suitable for modern palladium-catalyzed cross-coupling reactions.
-
Causality: The conversion to a halide like methyl 4-chloronicotinate is essential because the carbon-halogen bond can readily participate in the oxidative addition step of the catalytic cycle for reactions like Suzuki-Miyaura coupling.[8][9] This enables the formation of C-C bonds, which is fundamental for constructing the complex bi-aryl scaffolds often found in kinase inhibitors.[1][10]
The N1-Nitrogen: Modulating Solubility and Potency
The pyridine nitrogen can be readily alkylated, typically under basic conditions with an alkyl halide.[11] This modification serves several purposes in medicinal chemistry:
-
Modulating Physicochemical Properties: N-alkylation can be used to tune solubility and lipophilicity.
-
Exploring Chemical Space: It introduces new vectors for interacting with the target protein.
-
Preventing Metabolism: In some cases, blocking this position can prevent N-oxidation, a common metabolic pathway.
-
Expert Insight: The choice of base is critical in N-alkylation to avoid unwanted side reactions. A non-nucleophilic, sterically hindered base is often preferred to prevent it from competing with the pyridine nitrogen as the nucleophile.[11]
The C3-Ester: Amide Bond Formation
The methyl ester at the C3 position can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a diverse range of amines using standard peptide coupling reagents to form nicotinamide derivatives. This is a robust and widely used transformation for late-stage diversification in drug discovery programs.
Detailed Application Protocols
The following protocols are designed to be self-validating and provide a clear, step-by-step guide for the key transformations of M4HN.
Protocol 1: Activation of the C4-Hydroxyl Group to Methyl 4-Chloronicotinate
This protocol describes the conversion of the C4-hydroxyl group into a chloride, a crucial intermediate for subsequent cross-coupling reactions. The procedure is adapted from established methods for converting hydroxypyridines to chloropyridines.[1][12]
Materials:
-
This compound (M4HN)
-
Phosphorus oxychloride (POCl₃)
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Flame-dried round-bottom flask with reflux condenser and nitrogen inlet
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Solvent and Reagent Addition: Add anhydrous toluene (approx. 5 mL per 1 mmol of M4HN). With vigorous stirring, slowly add phosphorus oxychloride (POCl₃, 3.0 eq) via syringe at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the mixture to 0 °C in an ice bath. Very carefully and slowly, quench the reaction by adding crushed ice, followed by the dropwise addition of saturated NaHCO₃ solution until the pH is ~7-8. Caution: This quenching is highly exothermic and releases HCl gas.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of toluene).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product, methyl 4-chloronicotinate[13], can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.
| Intermediate | CAS Number | Molecular Formula | Molecular Weight |
| Methyl 4-chloronicotinate | 63592-85-8 | C₇H₆ClNO₂ | 171.58 g/mol |
| Methyl 4-chloronicotinate HCl | 1351479-18-9 | C₇H₇Cl₂NO₂ | 208.04 g/mol |
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol details the use of methyl 4-chloronicotinate in a Suzuki-Miyaura cross-coupling reaction to form a C-C bond at the C4 position. This is a cornerstone reaction for synthesizing bi-aryl kinase inhibitors.[8][14]
Materials:
-
Methyl 4-chloronicotinate (1.0 eq)
-
Aryl- or heteroarylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) or other suitable ligand (0.04 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Flame-dried Schlenk flask with condenser and inert gas line
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add methyl 4-chloronicotinate, the boronic acid, K₂CO₃, Pd(OAc)₂, and the phosphine ligand.
-
Degassing: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[14] The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[14]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (1,4-dioxane/water) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. The reaction is typically complete within 4-12 hours. Monitor by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired C4-arylated nicotinate derivative.
| Parameter | Condition/Reagent | Rationale |
| Catalyst | Pd(OAc)₂ / PPh₃ | A common, effective, and commercially available catalyst system for Suzuki couplings.[8] |
| Base | K₂CO₃ (aqueous) | Activates the boronic acid for transmetalation and neutralizes the acid produced.[9] |
| Solvent | Dioxane/Water | Solubilizes both the organic and inorganic reagents to facilitate the reaction.[14] |
| Atmosphere | Inert (Ar or N₂) | Prevents oxidative degradation of the active Pd(0) species and phosphine ligands.[14] |
Protocol 3: N-Alkylation of the Pyridine Ring
This protocol provides a general method for the alkylation of the pyridine nitrogen, adding another point of diversity to the M4HN scaffold.[11][15]
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Round-bottom flask with nitrogen inlet
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound and the base (K₂CO₃).
-
Solvent and Reagent: Add anhydrous DMF and stir to form a suspension. Add the alkyl halide dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature (or heat gently to 40-50 °C if necessary) for 12-24 hours. Monitor by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate.
-
Washing and Drying: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the residue by column chromatography to yield the N-alkylated product, which may exist as the pyridone tautomer.
Application in Kinase Inhibitor Design
The functionalized scaffolds derived from M4HN are directly applicable to the synthesis of potent kinase inhibitors. For example, a C4-arylated nicotinamide scaffold can effectively mimic the hinge-binding motif of many Type I kinase inhibitors, which target the active "DFG-in" conformation of the kinase.[1][10]
The workflow above illustrates a common strategy. The C4-aryl group can be designed to occupy the hydrophobic pocket of the ATP-binding site, while the nicotinamide portion forms critical hydrogen bonds with the kinase "hinge" region. The R-group of the amide provides a final diversification point to enhance potency, selectivity, and pharmacokinetic properties.[1]
Conclusion
This compound is a cost-effective and exceptionally versatile building block for medicinal chemistry. Its trifunctional nature allows for the systematic and logical construction of complex molecular architectures. By following robust protocols to first activate the C4-hydroxyl group for cross-coupling and subsequently modify the N1 and C3 positions, drug discovery teams can rapidly generate diverse libraries of novel compounds, particularly in the highly competitive and therapeutically important field of kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. rdchemicals.com [rdchemicals.com]
- 3. chemwhat.com [chemwhat.com]
- 4. Buy Online CAS Number 67367-24-2 - TRC - this compound | LGC Standards [lgcstandards.com]
- 5. Methyl 6-Hydroxynicotinate | 66171-50-4 | TCI AMERICA [tcichemicals.com]
- 6. chemicalkinomics.com [chemicalkinomics.com]
- 7. chemistryworld.com [chemistryworld.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
- 13. Methyl 4-chloronicotinate | C7H6ClNO2 | CID 12574055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals [organic-chemistry.org]
Application Note: A Detailed Protocol for the Synthesis of Trigonelline from Methyl 4-hydroxynicotinate
Abstract
This comprehensive application note provides a detailed protocol for the chemical synthesis of Trigonelline (N-methylnicotinate), a naturally occurring alkaloid with significant biological activities. The synthesis is based on the N-methylation of Methyl 4-hydroxynicotinate, a readily available starting material. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the reaction mechanism, experimental setup, purification, and analytical characterization of the final product. The protocol emphasizes safety considerations and provides a rationale for the selection of reagents and reaction conditions to ensure reproducibility and high yield.
Introduction and Scientific Background
Trigonelline, first isolated from fenugreek seeds (Trigonella foenum-graecum), is a pyridine alkaloid found in numerous plants, including coffee and peas.[1][2] It is a zwitterion formed through the methylation of the nitrogen atom of nicotinic acid (vitamin B3).[3] The biological significance of Trigonelline is vast, with studies reporting a range of pharmacological activities, including hypoglycemic, hypocholesterolemic, neuroprotective, and anti-cancer properties.[1] Its diverse therapeutic potential makes it a molecule of high interest in the fields of medicinal chemistry and drug discovery.
The chemical synthesis of Trigonelline is a crucial aspect of its further investigation and potential therapeutic application, allowing for the production of pure material for preclinical and clinical studies. While several synthetic routes exist, this application note focuses on a practical and efficient method starting from this compound. This precursor is a suitable starting material for the synthesis of Trigonelline.[4] The key chemical transformation is the N-methylation of the pyridine ring nitrogen.
This document will provide a step-by-step guide for this synthesis, from the initial reaction setup to the final characterization of Trigonelline.
Synthetic Pathway and a Priori Considerations
The synthesis of Trigonelline from this compound involves a direct N-methylation reaction. The lone pair of electrons on the pyridine nitrogen atom acts as a nucleophile, attacking the electrophilic methyl group of a methylating agent.
Diagram of the Synthetic Pathway
Caption: Synthetic route from this compound to Trigonelline.
Causality Behind Experimental Choices
-
Choice of Methylating Agent: Methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄) are common and effective methylating agents for the N-methylation of pyridines.[5] Methyl iodide is highly reactive, but also volatile and a potent toxin.[1][6][7][8] Dimethyl sulfate is less volatile but is also highly toxic and a suspected carcinogen.[2][9][10] The choice between these reagents often depends on the specific reactivity of the substrate, desired reaction conditions, and available safety infrastructure. For this protocol, we will detail the use of methyl iodide due to its high reactivity, which can often lead to shorter reaction times and higher yields at moderate temperatures.
-
Solvent Selection: A polar aprotic solvent such as acetonitrile (ACN), N,N-dimethylformamide (DMF), or acetone is typically used for this type of reaction. These solvents are capable of dissolving the starting materials and the resulting pyridinium salt, while not interfering with the nucleophilic attack of the pyridine nitrogen.
-
Reaction Temperature: The N-methylation of pyridines is often carried out at room temperature or with gentle heating. The reaction is exothermic, and careful temperature control is necessary to prevent side reactions and ensure safety.
-
Potential Side Reactions:
-
O-methylation: Given the presence of a hydroxyl group in the starting material, there is a potential for competing O-methylation to form the corresponding methyl ether. However, the pyridine nitrogen is generally more nucleophilic than the hydroxyl group, favoring N-methylation.
-
Ester Hydrolysis: If the reaction conditions are not anhydrous, or if a protic solvent is used, there is a risk of hydrolysis of the methyl ester group to the corresponding carboxylic acid.
-
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| This compound | ≥98% | Commercially Available | 67367-24-2 |
| Methyl Iodide | ≥99% | Commercially Available | 74-88-4 |
| Acetonitrile (anhydrous) | ≥99.8% | Commercially Available | 75-05-8 |
| Diethyl Ether (anhydrous) | ≥99.7% | Commercially Available | 60-29-7 |
| Deuterium Oxide (D₂O) | 99.9 atom % D | Commercially Available | 7789-20-0 |
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Condenser
-
Heating mantle with a temperature controller
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Syringes and needles
-
Büchner funnel and filter paper
-
Rotary evaporator
-
NMR spectrometer
Safety Precautions
-
Methyl iodide is highly toxic, volatile, and a suspected carcinogen. Handle it exclusively in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves. [1][6][7][8]
-
Dimethyl sulfate (if used as an alternative) is extremely toxic, corrosive, and a suspected carcinogen. All handling precautions for methyl iodide apply and should be strictly followed. [2][9][10]
-
Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.
-
Diethyl ether is extremely flammable. Work in an area free of ignition sources.
-
Conduct the reaction under an inert atmosphere to prevent moisture from entering the reaction, which could lead to side reactions.
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
Inert Atmosphere: Purge the flask with a gentle stream of nitrogen or argon for 10-15 minutes to establish an inert atmosphere.
-
Addition of Methylating Agent: While stirring, carefully add methyl iodide (1.1 - 1.5 eq) to the solution via syringe. The reaction is exothermic, so the addition should be done slowly, and the flask may be cooled in an ice bath if necessary.
-
Reaction: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The formation of a precipitate (the pyridinium salt) is often observed. If the reaction is slow at room temperature, it can be gently heated to 40-50°C.
-
Isolation of the Product: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature. The solid product can be isolated by filtration. If no precipitate forms, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Purification: Wash the filtered solid with cold, anhydrous diethyl ether to remove any unreacted starting materials and impurities. The product, Trigonelline, is a salt and should be sparingly soluble in diethyl ether.
-
Drying: Dry the purified product under vacuum to obtain a fine, crystalline solid.
Workflow Diagram
Caption: Overall workflow for the synthesis and purification of Trigonelline.
Product Characterization
The identity and purity of the synthesized Trigonelline should be confirmed by standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum of Trigonelline should be recorded in D₂O. The expected chemical shifts are as follows:
| Proton | Chemical Shift (ppm) | Multiplicity |
| N-CH₃ | ~4.44 | s |
| Pyridine H | ~8.08 - 9.12 | m |
Note: The exact chemical shifts may vary slightly depending on the concentration and the specific NMR instrument used.[11][12]
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the synthesized Trigonelline. The expected molecular ion should be observed.
Expected Yield and Purity
With careful execution of this protocol, a yield of over 80% can be expected. The purity of the final product should be ≥98% as determined by NMR or HPLC analysis.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of Trigonelline from this compound. The procedure is straightforward and can be performed in a standard laboratory setting. The provided rationale for experimental choices and detailed safety precautions are intended to ensure the successful and safe execution of this synthesis. The availability of a robust synthetic method for Trigonelline will facilitate further research into its promising biological and therapeutic properties.
References
- 1. fishersci.com [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. Monarch Initiative [beta.monarchinitiative.org]
- 4. This compound CAS#: 67367-24-2 [m.chemicalbook.com]
- 5. WO2022097017A1 - An improved process for the preparation of trigonelline or pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 6. actylislab.com [actylislab.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. kishida.co.jp [kishida.co.jp]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. bmse000152 Trigonelline at BMRB [bmrb.io]
- 12. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000875) [hmdb.ca]
The Strategic Application of Methyl 4-hydroxynicotinate in Complex Alkaloid Synthesis
Introduction: The Versatility of a Substituted Pyridine Building Block
In the intricate field of natural product synthesis, the choice of starting materials is paramount to the efficiency and elegance of a synthetic route. Methyl 4-hydroxynicotinate, a commercially available and versatile substituted pyridine, has emerged as a valuable building block for the construction of complex alkaloid frameworks. Its inherent functionality—a nucleophilic hydroxyl group, an electron-withdrawing ester, and a modifiable pyridine core—provides a strategic entry point for a variety of synthetic transformations. This application note will delve into the utility of this compound in the synthesis of medicinally important alkaloids, with a focus on the conceptual frameworks and practical protocols for researchers in drug discovery and development. We will explore its application in the synthesis of key intermediates for alkaloids such as the potent acetylcholinesterase inhibitor, Huperzine A, and the anticancer agent, Camptothecin.
Core Principles: Leveraging the Inherent Reactivity of this compound
The synthetic utility of this compound stems from the distinct reactivity of its constituent functional groups. The pyridine nitrogen provides a handle for activation or directing group installation, while the C4-hydroxyl group can be readily converted into a triflate or other leaving group, enabling cross-coupling reactions. The methyl ester at the C3 position can participate in various transformations, including reduction, hydrolysis, and conversion to other functional groups.
A key strategic advantage is the ability to selectively functionalize the pyridine ring. The electron-withdrawing nature of the ester group influences the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions. Furthermore, modern C-H activation and cross-coupling methodologies have expanded the toolkit for modifying the pyridine core, allowing for the introduction of complex side chains and the construction of fused ring systems.[1][2]
Visualizing the Synthetic Strategy: From Building Block to Alkaloid Core
The following diagram illustrates a generalized workflow for the utilization of this compound in the synthesis of complex, fused-ring alkaloids. This strategy hinges on the initial functionalization of the pyridine core, followed by annulation reactions to construct the adjoining ring systems.
Caption: Generalized workflow for alkaloid synthesis.
Application Showcase I: Synthesis of a Key Intermediate for Huperzine A Analogs
Huperzine A, a Lycopodium alkaloid, is a potent acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[3][4][5] While total syntheses of Huperzine A are numerous, many rely on the construction of a functionalized pyridone ring system. This compound serves as an excellent precursor to such systems.
Synthetic Approach
The synthesis of a key tricyclic pyridone intermediate for Huperzine A analogs can be envisioned starting from this compound. The strategy involves the conversion of the 4-hydroxy group to a more reactive triflate, followed by a Sonogashira coupling to introduce an alkyne. This alkyne then undergoes a cyclization cascade to form the fused ring system.
Caption: Synthetic pathway to a Huperzine A intermediate.
Experimental Protocol: Synthesis of Methyl 4-((trimethylsilyl)ethynyl)nicotinate
This protocol details a key step in the synthesis of a functionalized pyridine intermediate.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 153.14 | 10.0 | 1.53 g |
| Triflic anhydride (Tf₂O) | 282.14 | 12.0 | 2.0 mL |
| Pyridine (anhydrous) | 79.10 | - | 20 mL |
| Ethynyltrimethylsilane | 98.22 | 15.0 | 2.1 mL |
| Pd(PPh₃)₄ | 1155.56 | 0.5 | 578 mg |
| Copper(I) iodide (CuI) | 190.45 | 1.0 | 190 mg |
| Triethylamine (anhydrous) | 101.19 | - | 30 mL |
| Dichloromethane (DCM, anhydrous) | 84.93 | - | 50 mL |
Procedure:
-
Triflation: To a stirred solution of this compound (1.53 g, 10.0 mmol) in anhydrous pyridine (20 mL) at 0 °C under an argon atmosphere, add triflic anhydride (2.0 mL, 12.0 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude methyl 4-(trifluoromethanesulfonyloxy)nicotinate. This intermediate is often used without further purification.
-
Sonogashira Coupling: To a solution of the crude triflate in anhydrous triethylamine (30 mL), add ethynyltrimethylsilane (2.1 mL, 15.0 mmol), Pd(PPh₃)₄ (578 mg, 0.5 mmol), and CuI (190 mg, 1.0 mmol).
-
Degas the reaction mixture with argon for 15 minutes.
-
Heat the mixture to 60 °C and stir for 12 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield methyl 4-((trimethylsilyl)ethynyl)nicotinate as a pale yellow solid.
Expected Yield: 70-80%
Application Showcase II: A Convergent Approach to the Camptothecin Core
Camptothecin is a pentacyclic quinoline alkaloid with potent anticancer activity.[6][][8] Its total synthesis is a significant challenge, and strategies often involve the late-stage construction of the quinoline system. A substituted pyridine derived from this compound can serve as a key fragment in a convergent synthesis.
Synthetic Strategy: Friedländer Annulation
A powerful strategy for constructing the quinoline core of Camptothecin is the Friedländer annulation. This involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene group. A functionalized pyridine, derived from this compound, can be elaborated to contain the necessary activated methylene for this key transformation.
Caption: Friedländer approach to the Camptothecin core.
Protocol: Synthesis of a 4-Acetonylnicotinate Derivative
This protocol describes the synthesis of a key building block for the Friedländer annulation.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |
| Methyl 4-chloronicotinate | 171.58 | 5.0 | 858 mg |
| Acetone | 58.08 | 50.0 | 3.7 mL |
| Sodium hydride (60% dispersion in mineral oil) | 24.00 | 15.0 | 600 mg |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | 40 mL |
Procedure:
-
To a stirred suspension of sodium hydride (600 mg, 15.0 mmol) in anhydrous THF (20 mL) at 0 °C under an argon atmosphere, add acetone (3.7 mL, 50.0 mmol) dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of methyl 4-chloronicotinate (858 mg, 5.0 mmol) in anhydrous THF (20 mL) dropwise to the enolate solution.
-
Heat the reaction mixture to reflux and stir for 6 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield methyl 4-(2-oxopropyl)nicotinate.
Expected Yield: 60-70%
Conclusion and Future Outlook
This compound is a powerful and versatile building block in the synthesis of complex alkaloids. Its strategic application, leveraging its inherent reactivity and amenability to modern synthetic methodologies, enables the efficient construction of key intermediates for medicinally important natural products. The protocols outlined herein provide a practical foundation for researchers to explore the vast potential of this starting material. As new methods for pyridine functionalization continue to be developed, the utility of this compound in the synthesis of diverse and complex molecular architectures is set to expand, paving the way for the discovery and development of new therapeutic agents.
References
- 1. Unified Total Synthesis of the Limonoid Alkaloids: Strategies for the De Novo Synthesis of Highly Substituted Pyridine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. An efficient total synthesis of (-)-huperzine A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Divergent total synthesis of the Lycopodium alkaloids huperzine A, huperzine B, and huperzine U - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of new 7-(N-substituted-methyl)-camptothecin derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of a Macromolecular Camptothecin Conjugate with Dual Phase Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimizing the GC-MS Analysis of Methyl 4-hydroxynicotinate Through Silylation and Acylation Derivatization
Introduction: Overcoming the Analytical Challenges of Polar Pyridine Derivatives
Methyl 4-hydroxynicotinate is a pyridine derivative of significant interest in synthetic chemistry, serving as a precursor in the development of novel pharmaceutical agents.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of analytical chemistry, prized for its high resolving power and sensitive detection capabilities, making it an ideal platform for the analysis of such compounds.[2] However, the direct analysis of this compound by GC-MS is fundamentally challenging. The presence of a polar phenolic hydroxyl group induces strong intermolecular hydrogen bonding, which significantly decreases its volatility and promotes thermal instability.[3] When injected into a hot GC inlet, polar molecules like this often exhibit poor chromatographic behavior, including broad, tailing peaks and low response, which compromises both qualitative identification and quantitative accuracy.[4][5]
Chemical derivatization is a powerful and necessary sample preparation strategy that chemically modifies the analyte to make it more amenable to GC-MS analysis.[6][7] This process involves replacing the active hydrogen of the polar functional group with a non-polar moiety.[8][9] The resulting derivative is more volatile, less polar, and more thermally stable, leading to improved chromatographic resolution, enhanced sensitivity, and superior peak symmetry.[4][9][10]
This application note provides a comprehensive guide with detailed protocols for two robust derivatization methods for this compound: silylation using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and acetylation using acetic anhydride. The causality behind experimental choices, detailed GC-MS parameters, and troubleshooting guidance are provided to empower researchers, scientists, and drug development professionals to achieve reliable and high-quality analytical results.
The Foundational Principle: Why Derivatization is Essential
The core objective of derivatization for GC-MS is to transform the physicochemical properties of an analyte to make it "GC-friendly." This is achieved through several key mechanisms:
-
Increased Volatility: The primary reason for derivatizing is to make non-volatile compounds volatile.[4] By masking the polar hydroxyl group on this compound, the strong intermolecular hydrogen bonds are eliminated. This significantly lowers the boiling point of the analyte, allowing it to transition into the gas phase at temperatures compatible with GC analysis without thermal decomposition.[7][8]
-
Enhanced Thermal Stability: Many polar compounds can degrade at the high temperatures of the GC injector and column.[4] Derivatization protects these thermally labile functional groups, ensuring the intact molecule reaches the detector and providing a more accurate representation of the sample.[9]
-
Improved Chromatographic Performance: Polar analytes can interact with active sites (e.g., residual silanols) on the GC column and liner, causing peak tailing and poor resolution.[4] The non-polar derivatives are less likely to engage in these secondary interactions, resulting in sharper, more symmetrical peaks and better separation from other components in the sample matrix.[11]
-
Enhanced Mass Spectral Information: Derivatization can introduce specific fragmentation patterns in the mass spectrometer, which can aid in structural elucidation and confirmation of the analyte's identity.[10]
General Experimental Workflow
The successful analysis of this compound via derivatization follows a structured, multi-step process. Each step is critical for ensuring the reaction proceeds to completion and that the final analysis is accurate and reproducible.
Caption: General workflow for the derivatization and GC-MS analysis of this compound.
Protocol I: Silylation with MSTFA
Silylation is the most common and versatile derivatization technique for compounds with active hydrogens.[9] N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is one of the strongest and most versatile silylating agents available, reacting readily with hydroxyl groups to form stable and volatile trimethylsilyl (TMS) ethers.[10][11]
4.1 Principle of Reaction
MSTFA replaces the active hydrogen on the phenolic hydroxyl group of this compound with a non-polar trimethylsilyl (TMS) group. The reaction by-products, N-methyltrifluoroacetamide and trifluoroacetamide, are highly volatile and do not interfere with the chromatography.[11]
Caption: Silylation of this compound with MSTFA to form its TMS derivative.
4.2 Materials and Reagents
-
This compound standard or sample extract
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), derivatization grade
-
MSTFA + 1% TMCS (Trimethylchlorosilane) - optional catalyst for sterically hindered groups[8][12]
-
Anhydrous Pyridine or Acetonitrile (optional solvent)
-
GC Vials (2 mL) with PTFE-lined caps
-
Microsyringes
-
Heating block or oven
-
Nitrogen gas supply for evaporation
-
Vortex mixer
4.3 Step-by-Step Protocol
-
Sample Preparation (Crucial Step):
-
Accurately transfer a known amount of the sample (typically 10-100 µg) into a clean GC vial.
-
If the sample is in a solvent, evaporate the solvent completely under a gentle stream of dry nitrogen gas at 40-70°C.[12]
-
Causality: It is absolutely critical that the sample is anhydrous. Silylating reagents are highly sensitive to moisture and will react preferentially with any water present, which drastically reduces the derivatization yield of the target analyte and consumes the reagent.[3][12][13]
-
-
Derivatization Reaction:
-
Add 50-100 µL of MSTFA to the dried sample residue. If the sample is difficult to dissolve, a solvent like anhydrous pyridine can be added first, followed by the MSTFA.[3] A reagent-to-analyte molar excess of at least 2:1 is recommended.[12]
-
Tightly cap the vial immediately to prevent atmospheric moisture from entering.
-
Vortex the vial for 30 seconds to ensure thorough mixing.
-
Heat the vial in a heating block or oven at 60-70°C for 30 minutes to ensure the reaction goes to completion.
-
Causality: Heating provides the necessary activation energy to drive the silylation reaction, especially for less reactive or sterically hindered hydroxyl groups. The time and temperature may require optimization for specific sample matrices.
-
-
Analysis:
-
Allow the vial to cool to room temperature.[12]
-
Inject 1 µL of the derivatized solution directly into the GC-MS system.
-
4.4 Safety Precautions
-
MSTFA and its by-products are corrosive and moisture-sensitive. Always handle them in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Capped vials can build pressure when heated. Use caution and ensure the hood sash is lowered.
Protocol II: Acetylation with Acetic Anhydride
Acetylation is a robust and cost-effective alternative to silylation. It converts the hydroxyl group into an acetate ester, which is stable and exhibits excellent chromatographic properties.
5.1 Principle of Reaction
Acetic anhydride reacts with the phenolic hydroxyl group in the presence of a basic catalyst, typically pyridine, to form an acetate ester. Pyridine not only acts as a solvent but also serves to activate the hydroxyl group and neutralize the acetic acid by-product.
Caption: Acetylation of this compound with acetic anhydride to form its acetyl derivative.
5.2 Materials and Reagents
-
This compound standard or sample extract
-
Acetic Anhydride (CH₃CO)₂O, derivatization grade
-
Anhydrous Pyridine (as catalyst and solvent)
-
GC Vials (2 mL) with PTFE-lined caps
-
Microsyringes
-
Heating block or oven
-
Nitrogen gas supply for evaporation
-
Vortex mixer
5.3 Step-by-Step Protocol
-
Sample Preparation:
-
Transfer a known amount of the sample (10-100 µg) into a GC vial.
-
Evaporate any solvent to complete dryness under a gentle stream of nitrogen. While less critical than for silylation, a dry sample prevents hydrolysis of the acetic anhydride.
-
-
Derivatization Reaction:
-
Add 50 µL of anhydrous pyridine and 50 µL of acetic anhydride to the dried sample.
-
Causality: Pyridine is a crucial component, acting as a basic catalyst to deprotonate the phenolic hydroxyl, making it a more potent nucleophile to attack the acetic anhydride.
-
Tightly cap the vial and vortex for 30 seconds.
-
Heat the vial at 70°C for 20-30 minutes.
-
Causality: Heating ensures the acetylation reaction, which can be slower than silylation, proceeds to completion.
-
-
Analysis:
-
Allow the vial to cool to room temperature.
-
The sample can be injected directly. If the concentration is too high, it can be diluted with a suitable organic solvent like ethyl acetate.
-
5.4 Safety Precautions
-
Acetic anhydride is corrosive and a lachrymator. Pyridine is toxic and has a strong, unpleasant odor. Both reagents must be handled in a fume hood.
-
Wear appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat.
Method Comparison and GC-MS Parameters
6.1 Summary of Derivatization Parameters
| Parameter | Silylation (MSTFA) | Acetylation (Acetic Anhydride) |
| Reagent | MSTFA | Acetic Anhydride |
| Catalyst/Solvent | Anhydrous Pyridine (optional) | Anhydrous Pyridine (required) |
| Reaction Temp. | 60 - 70 °C | 70 °C |
| Reaction Time | 30 minutes | 20 - 30 minutes |
| Moisture | Extremely sensitive | Moderately sensitive |
| Derivative Stability | Good, but can be moisture-sensitive | Excellent, very stable |
| By-products | Volatile, non-interfering | Acetic acid (neutralized by pyridine) |
6.2 Recommended GC-MS Analytical Conditions
The non-polar nature of the resulting TMS or acetyl derivatives makes them ideally suited for analysis on a low-polarity capillary column.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent, Shimadzu, Thermo Fisher, or equivalent | N/A |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms, ZB-5) | A 5% phenyl-methylpolysiloxane phase provides excellent resolution for a wide range of non-polar to semi-polar compounds.[8] |
| Injector Temp. | 250 - 280 °C | Ensures rapid volatilization of the derivative without thermal degradation. |
| Injection Mode | Split (e.g., 20:1) or Splitless | Split mode is suitable for concentrated samples, while splitless is used for trace analysis. |
| Carrier Gas | Helium, Constant Flow (e.g., 1.0 - 1.2 mL/min) | Inert carrier gas standard for GC-MS. |
| Oven Program | Initial: 80°C, hold 2 min; Ramp: 10°C/min to 280°C; Hold: 5 min | An initial temperature below the solvent boiling point, followed by a ramp to elute the derivatized analyte. (This must be optimized). |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard for generating reproducible fragmentation patterns for library matching. |
| Mass Scan Range | 40 - 450 amu | Covers the expected mass of the derivative and its characteristic fragments. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low product peak | 1. Incomplete derivatization. 2. Presence of moisture (especially for silylation). 3. Reagent has degraded. | 1. Increase reaction time or temperature; ensure sufficient reagent excess. 2. Ensure sample is completely dry before adding reagent. Use anhydrous solvents.[12][13] 3. Use fresh, high-quality derivatization reagents. Store them properly under inert gas. |
| Broad, tailing analyte peak | 1. Incomplete derivatization. 2. Active sites in the GC inlet liner or column. | 1. Optimize the derivatization protocol (see above). 2. Use a deactivated inlet liner; trim the first few cm of the column; condition the column. |
| Multiple derivative peaks | Tautomerization or formation of multiple isomers. | For compounds with keto-enol tautomerism, a two-step methoximation-silylation is often required.[11][14] (Not expected for this specific analyte). |
| Extraneous peaks in chromatogram | 1. Reagent by-products or impurities. 2. Contamination from solvent or glassware. | 1. Run a reagent blank to identify artifact peaks. 2. Use high-purity solvents and thoroughly clean all glassware. |
References
- 1. This compound CAS#: 67367-24-2 [m.chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. m.youtube.com [m.youtube.com]
- 8. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 9. Silylation Reagents - Regis Technologies [registech.com]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. reddit.com [reddit.com]
- 14. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
Topic: A Robust HPLC-UV Method for the Quantification of Methyl 4-hydroxynicotinate
An Application Note from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive, step-by-step guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Methyl 4-hydroxynicotinate. Grounded in an analysis of the analyte's physicochemical properties, this guide details a logical workflow from initial parameter selection to final method validation, designed for researchers, scientists, and drug development professionals.
Analyte Characterization & Foundational Strategy
A successful HPLC method is built upon a fundamental understanding of the analyte's chemical nature. This compound (CAS: 67367-24-2) is a pyridine derivative, a class of compounds frequently encountered in pharmaceutical development.[1][2] Its structure dictates its behavior in a chromatographic system.
Key Physicochemical Properties:
| Property | Value / Characteristic | Implication for HPLC Method Development |
| Molecular Formula | C₇H₇NO₃[3][4][5] | - |
| Molecular Weight | 153.14 g/mol [3][4][5] | Standard molecular weight, suitable for HPLC analysis. |
| Structure | Pyridine ring with hydroxyl and methyl ester groups. | The pyridine ring provides UV absorbance. The polar functional groups suggest hydrophilic character. |
| Predicted pKa | 8.18 (for the hydroxyl group)[6] | The phenolic hydroxyl group will be deprotonated at high pH. The pyridine nitrogen is basic (typical pKa ~5-6) and will be protonated at acidic pH.[1][2] Mobile phase pH control is critical to ensure a consistent ionization state and achieve symmetrical peak shapes. |
| Predicted LogP | 0.28[7] | The low LogP value confirms the compound is polar (hydrophilic). This presents a potential retention challenge on standard non-polar stationary phases.[8][9] |
| UV Absorbance | Contains a conjugated aromatic system (chromophore). | The molecule will absorb UV light, making UV detection a suitable quantification technique. The optimal wavelength (λmax) must be determined experimentally.[10] |
Based on these properties, a reversed-phase HPLC (RP-HPLC) approach is the logical starting point due to its robustness and wide applicability.[11] However, the analyte's polarity requires careful selection of the column and mobile phase to ensure adequate retention and sharp, symmetrical peaks.[12][13]
Systematic HPLC Method Development
Our strategy is to move from broad parameter selection to fine-tuning in a logical sequence. This minimizes unnecessary experiments and ensures a robust final method.
Stationary Phase (Column) Selection
The goal is to find a stationary phase that provides sufficient hydrophobic interaction with this compound.
-
Initial Choice: C18 (Octadecyl Silane) Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is the industry workhorse and the recommended starting point for its ability to separate a wide variety of aromatic compounds.[14]
-
Rationale: Despite the analyte's polarity, the pyridine ring and methyl group offer sufficient hydrophobicity for potential retention.
-
Contingency Plan: If retention is insufficient (analyte elutes near the void volume), a polar-endcapped C18 or a C8 column should be considered. These columns are more stable in highly aqueous mobile phases and can offer alternative selectivity for polar compounds.[13]
Mobile Phase Optimization
The mobile phase is the primary tool for controlling retention and selectivity.
-
Organic Modifier: Acetonitrile is generally preferred over methanol as it provides lower viscosity (leading to lower backpressure) and often better peak shapes for heterocyclic compounds. Its lower UV cutoff (190 nm) is also advantageous.[15]
-
Aqueous Phase & pH Control: This is the most critical parameter. To ensure consistent protonation of the basic pyridine nitrogen and prevent peak tailing, the mobile phase must be buffered to an acidic pH.
-
Recommended Starting Point: A pH of ~3.0 . This is more than two pH units below the pyridine nitrogen's estimated pKa, ensuring it is fully and consistently protonated (as the pyridinium ion). It is also well below the hydroxyl group's pKa of 8.18, ensuring it remains neutral.[6]
-
Buffer Choice: A 0.1% solution of formic acid or a 20 mM phosphate buffer are excellent choices. Formic acid is volatile and MS-compatible, while phosphate provides strong buffering capacity.[14][16]
-
Detection Wavelength (λmax) Selection
For maximum sensitivity and linearity, the detector should be set to the wavelength of maximum absorbance (λmax).
-
Procedure: Prepare a standard solution of this compound in the mobile phase. Using a photodiode array (PDA) detector, acquire the UV spectrum from 200-400 nm. The peak of the absorbance curve is the λmax. For conjugated systems like pyridine, this is typically in the 250-280 nm range.[10][17]
Optimization Workflow: Isocratic vs. Gradient Elution
The final step is to fine-tune the separation conditions.
-
Initial Scoping Runs: Start with a broad gradient (e.g., 5% to 95% Acetonitrile over 20 minutes) to determine the approximate organic concentration needed to elute the analyte.
-
Isocratic vs. Gradient Decision:
-
If the initial run is clean and the peak elutes with a good shape, an isocratic method (constant mobile phase composition) is preferable for its simplicity and robustness.
-
If impurities are present or the run time needs to be shortened while maintaining resolution, a gradient method is more appropriate.
-
-
Fine-Tuning: Adjust the mobile phase composition, flow rate (typically 1.0 mL/min), and column temperature (typically 30 °C) to achieve a retention time between 3 and 10 minutes with optimal peak shape and resolution from any impurities.
Detailed Experimental Protocol
This section provides the final, optimized method protocol derived from the development strategy.
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).
-
Analytical Balance: 4-decimal place.
-
pH meter.
-
Syringe filters: 0.45 µm PTFE.
-
Reagents: HPLC-grade Acetonitrile, Formic Acid, and Water (e.g., Milli-Q).
-
Standard: this compound reference standard (>98% purity).
Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: Mobile Phase A / Mobile Phase B (80:20 v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
Final Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic |
| Composition | 80% A / 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | PDA at 265 nm (Hypothetical λmax) |
| Run Time | 10 minutes |
Method Validation Protocol (ICH Q2(R1) Framework)
To ensure the method is reliable and fit for purpose, it must be validated. The following parameters should be assessed.
-
Specificity: Analyze a blank (diluent) and a placebo sample to ensure no interfering peaks at the retention time of this compound.
-
Linearity: Analyze the calibration standards (e.g., 1-100 µg/mL) in triplicate. Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Range: The range for which the method is linear, accurate, and precise.
-
Accuracy: Perform recovery studies by spiking a known amount of analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The mean recovery should be within 98.0-102.0%.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate preparations of a standard solution at 100% concentration. The Relative Standard Deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The RSD over both days should be ≤ 2.0%.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary method parameters (e.g., pH ± 0.2, column temperature ± 5 °C, flow rate ± 0.1 mL/min) and assess the impact on the results.
Data Interpretation and System Suitability
Before any sample analysis, a system suitability test (SST) must be performed by injecting a standard solution (e.g., 25 µg/mL) five times.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 1.5 | Ensures peak symmetry. |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency. |
| RSD of Peak Area | ≤ 2.0% for 5 replicates | Demonstrates injection precision. |
| RSD of Retention Time | ≤ 1.0% for 5 replicates | Confirms pump and system stability. |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Action(s) |
| Peak Tailing | Mobile phase pH too close to pKa; Column degradation; Analyte-silanol interactions. | Ensure mobile phase pH is correctly prepared (~3.0); Use a new or polar-endcapped column; Flush column. |
| Poor Retention | Mobile phase too strong (too much organic); Incorrect column. | Decrease % Acetonitrile in the mobile phase; Confirm correct column is installed. |
| Retention Time Drift | Pump malfunction; Column temperature fluctuation; Mobile phase composition change. | Check pump for leaks and pressure fluctuations; Ensure column oven is stable; Prepare fresh mobile phase. |
| Broad Peaks | Column contamination/void; High dead volume in system; Sample overload. | Flush or replace column; Check all fittings for proper connection; Inject a lower concentration. |
Conclusion
This application note outlines a systematic and scientifically-grounded approach to developing a robust RP-HPLC method for the quantification of this compound. By leveraging the analyte's physicochemical properties, a simple, isocratic method using a C18 column with an acidic mobile phase and UV detection can be established. The detailed protocol for development, final conditions, and validation provides a clear and reproducible framework for implementation in quality control and research laboratories.
References
- 1. helixchrom.com [helixchrom.com]
- 2. helixchrom.com [helixchrom.com]
- 3. rdchemicals.com [rdchemicals.com]
- 4. Buy Online CAS Number 67367-24-2 - TRC - this compound | LGC Standards [lgcstandards.com]
- 5. chemwhat.com [chemwhat.com]
- 6. This compound CAS#: 67367-24-2 [m.chemicalbook.com]
- 7. chemscene.com [chemscene.com]
- 8. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 9. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. chromtech.com [chromtech.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. benchchem.com [benchchem.com]
- 15. UV Cutoff [macro.lsu.edu]
- 16. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives | SIELC Technologies [sielc.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Methyl 4-hydroxynicotinate as a Reagent in Bioassays
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-hydroxynicotinate is a heterocyclic organic compound featuring a pyridine core, a structure of interest in medicinal chemistry. While direct, published applications of this compound as a primary reagent in established bioassays are not widely documented, its structural motifs—a hydroxylated pyridine ring—suggests potential as a modulator of enzymatic activity. This guide provides a comprehensive, albeit illustrative, framework for evaluating this compound as a potential enzyme inhibitor. We will use the enzyme Catechol-O-methyltransferase (COMT) as a representative target to detail a robust protocol for screening and characterization. This document is intended to serve as a technical guide for researchers exploring the bioactivity of novel small molecules.
Disclaimer: The application of this compound as a Catechol-O-methyltransferase (COMT) inhibitor described herein is a representative and hypothetical use case. This protocol is provided as an example of how one might scientifically approach the evaluation of this compound's biological activity. The actual inhibitory potential of this compound against COMT must be determined experimentally.
Introduction: The Rationale for Investigating this compound
Enzyme inhibitors are fundamental tools in drug discovery and biochemical research, providing pathways to modulate disease-related biological processes.[1] Catechol-O-methyltransferase (COMT) is a critical enzyme in the metabolic pathway of catecholamine neurotransmitters, such as dopamine and norepinephrine.[2][3] By catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on a catechol substrate, COMT plays a vital role in neurobiology. Consequently, inhibitors of COMT are established therapeutics, particularly in the management of Parkinson's disease, where they are used to protect L-DOPA from peripheral degradation.[2][3]
The structure of this compound, specifically its 4-hydroxypyridine moiety, bears a resemblance to the catechol structure that COMT recognizes. This structural similarity provides a scientific basis for hypothesizing that it may act as a competitive or non-competitive inhibitor of COMT. This document outlines the principles and a detailed protocol for testing this hypothesis.
Principle of the COMT Inhibition Assay
The proposed bioassay is a fluorometric, in vitro enzyme inhibition assay.[4][5] This method relies on a specific fluorescent probe substrate that, when methylated by COMT, results in a product with distinct fluorescent properties. The rate of formation of the fluorescent product is directly proportional to the COMT enzyme activity. By introducing a potential inhibitor, such as this compound, any reduction in the rate of fluorescence generation can be quantified to determine the inhibitory potency of the compound.
The enzymatic reaction is as follows:
-
Substrate (Non-fluorescent or weakly fluorescent) + SAM + COMT → O-methylated Product (Highly fluorescent) + S-adenosyl homocysteine
The potency of the inhibitor is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[1][6][7]
Application Note: Screening this compound for COMT Inhibition
This section details the application of the protocol for determining the potential inhibitory effect of this compound on human recombinant COMT.
Objective
To determine the IC50 value of this compound against human recombinant Catechol-O-methyltransferase (COMT).
Experimental Design
A dose-response experiment will be conducted where the activity of COMT is measured in the presence of serially diluted concentrations of this compound. A negative control (no inhibitor) and a positive control (a known COMT inhibitor, e.g., Entacapone) should be included.
Materials and Reagents
-
Enzyme: Human recombinant S-COMT (soluble form)
-
Test Compound: this compound
-
Positive Control: Entacapone
-
Substrate: 3-(benzo[d]thiazol-2-yl)-7,8-dihydroxy-2H-chromen-2-one (3-BTD) or similar fluorescent probe
-
Co-substrate: S-adenosyl-L-methionine (SAM)
-
Buffer: 50 mM Tris-HCl or PBS, pH 7.4
-
Cofactor: 5 mM MgCl₂
-
Reducing Agent: 1 mM Dithiothreitol (DTT)
-
Reaction Termination Solution: 0.1% Formic acid in acetonitrile
-
Assay Plate: 96-well, black, flat-bottom microplate
-
Instrumentation: Multi-mode microplate reader with fluorescence detection capability
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format, suitable for manual or automated high-throughput screening.[8]
Reagent Preparation
-
Assay Buffer: Prepare a solution of 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂ and 1 mM DTT. Keep on ice.
-
Enzyme Solution: Dilute the human recombinant S-COMT stock solution in cold Assay Buffer to the desired final concentration (e.g., 2.0 µg/mL).[9]
-
Substrate Solution: Prepare a stock solution of 3-BTD in DMSO. Dilute with Assay Buffer to the final working concentration (e.g., 2 µM).[9]
-
Co-substrate Solution: Prepare a fresh stock solution of SAM in deionized water. Dilute with Assay Buffer to the final working concentration (e.g., 200 µM). Keep on ice.[9]
-
Test Compound (this compound) Stock: Prepare a 10 mM stock solution in 100% DMSO.
-
Serial Dilutions: Perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations for the dose-response curve (e.g., from 10 mM down to 0.1 µM).
-
Positive Control (Entacapone) Stock and Dilutions: Prepare and serially dilute the positive control in the same manner as the test compound.
Assay Procedure
-
Dispense Inhibitor: Add 2 µL of the serially diluted this compound, positive control, or DMSO (for the no-inhibitor control) to the wells of the 96-well plate.
-
Add Enzyme and Substrate: To each well, add 178 µL of a pre-mixed solution containing the enzyme and substrate in Assay Buffer. The total volume in each well is now 180 µL.
-
Pre-incubation: Mix the plate gently and pre-incubate at 37°C for 5 minutes.[4]
-
Initiate Reaction: Start the enzymatic reaction by adding 20 µL of the SAM working solution to each well. The final reaction volume is 200 µL.
-
Incubation: Incubate the plate at 37°C for a set period (e.g., 10 minutes). The optimal incubation time should be determined to ensure the reaction is in the linear range.
-
Terminate Reaction: Stop the reaction by adding 100 µL of the termination solution (0.1% formic acid in acetonitrile).
-
Read Fluorescence: Measure the fluorescence of the product at the appropriate excitation and emission wavelengths (e.g., Ex: 390 nm, Em: 510 nm for the methylated product of 3-BTD).[9][10]
Data Analysis and IC50 Determination
-
Calculate Percent Inhibition: The percentage of COMT inhibition for each concentration of this compound is calculated using the following formula:
% Inhibition = [ 1 - ( (Fluorescence_inhibitor - Fluorescence_blank) / (Fluorescence_no-inhibitor - Fluorescence_blank) ) ] * 100
-
Fluorescence_inhibitor: Fluorescence from wells containing the test compound.
-
Fluorescence_no-inhibitor: Fluorescence from the DMSO control wells (representing 0% inhibition).
-
Fluorescence_blank: Fluorescence from wells with no enzyme (background).
-
-
Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.[6]
-
Calculate IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value.[11] This is the concentration of this compound that results in 50% inhibition of COMT activity.
Data Presentation and Visualization
Hypothetical Data Summary
The following table illustrates how to present the results of the COMT inhibition assay for this compound and the positive control, Entacapone.
| Compound | IC50 (µM) | Hill Slope |
| This compound | (To be determined) | (To be determined) |
| Entacapone (Positive Control) | ~0.02 | ~1.0 |
Visualizations
Diagram of the Experimental Workflow
Caption: Workflow for the COMT inhibition assay.
Diagram of the Hypothesized COMT Inhibition
References
- 1. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catechol-O-methyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Discovery and characterization of naturally occurring potent inhibitors of catechol-O-methyltransferase from herbal medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. courses.edx.org [courses.edx.org]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. superchemistryclasses.com [superchemistryclasses.com]
- 9. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and characterization of naturally occurring potent inhibitors of catechol- O -methyltransferase from herbal medicines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10425F [pubs.rsc.org]
- 11. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Application Note: Synthesis of Novel Bioactive Scaffolds from Methyl 4-hydroxynicotinate
Introduction
Methyl 4-hydroxynicotinate is a readily available and versatile building block in medicinal chemistry and drug discovery. Its pyridine core is a common motif in numerous biologically active compounds, and the presence of multiple reactive sites—the hydroxyl group, the pyridine nitrogen, the ester, and the aromatic ring itself—provides a rich platform for the synthesis of diverse molecular architectures. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic derivatization of this compound to generate novel compound libraries with potential therapeutic applications. We will explore key synthetic transformations, including O-alkylation, N-alkylation, C-C bond formation via Suzuki-Miyaura coupling, and amidation, offering detailed protocols and mechanistic insights to facilitate their successful implementation. The methodologies described herein are designed to be robust and adaptable, enabling the exploration of a broad chemical space around the 4-hydroxynicotinate scaffold.
Strategic Overview of Derivatization Pathways
The synthetic utility of this compound stems from the differential reactivity of its functional groups. The phenolic hydroxyl group is a prime site for O-alkylation, while the pyridine nitrogen can undergo N-alkylation, particularly after modification of the electronic properties of the ring. The ester functionality can be hydrolyzed and subsequently coupled with a variety of amines to form amides. Furthermore, the pyridine ring can be functionalized through C-C bond-forming reactions, such as the Suzuki-Miyaura coupling, after appropriate activation.
Caption: Key synthetic pathways from this compound.
O-Alkylation of this compound
O-alkylation of the hydroxyl group is a common and straightforward modification to introduce a variety of side chains, which can modulate the compound's lipophilicity, solubility, and target engagement. The Williamson ether synthesis is a widely employed method for this transformation.[1]
Protocol 1: General Procedure for O-Alkylation
This protocol describes a general method for the O-alkylation of this compound using an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M), add K₂CO₃ (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with EtOAc (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired O-alkylated product.
Rationale for Experimental Choices:
-
Base: K₂CO₃ is a mild and effective base for this transformation. For less reactive alkyl halides, a stronger base like Cs₂CO₃ can be employed.
-
Solvent: DMF and MeCN are polar aprotic solvents that effectively dissolve the reactants and facilitate the SN2 reaction.[1]
-
Temperature: Heating is often necessary to drive the reaction to completion, especially with less reactive alkyl halides.
| Alkyl Halide | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Ethyl iodide | K₂CO₃ | DMF | 60 | 85-95 |
| Benzyl bromide | K₂CO₃ | MeCN | 80 | 90-98 |
| Propargyl bromide | Cs₂CO₃ | DMF | RT | 80-90 |
N-Alkylation of the Pyridine Ring
While O-alkylation is generally favored, N-alkylation of the pyridine ring can be achieved under specific conditions.[2][3][4] The regioselectivity between N- and O-alkylation can be influenced by factors such as the alkylating agent, solvent, and counter-ion.[5] In some cases, catalyst- and base-free conditions can lead to specific N-alkylation.[2][3]
Protocol 2: Selective N-Alkylation
This protocol is adapted from methodologies for selective N-alkylation of hydroxypyridines.[2][3]
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF (0.2 M).
-
Add the alkyl halide (1.5 eq) to the solution.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the N-alkylated product.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF can promote N-alkylation.
-
Temperature: Higher temperatures are often required to overcome the activation energy for N-alkylation.
-
Catalyst/Base-Free: The absence of a base can favor N-alkylation by avoiding the formation of the phenoxide, which is a potent nucleophile for O-alkylation.[2][3]
C-C Bond Formation via Suzuki-Miyaura Coupling
To introduce aryl or heteroaryl substituents onto the pyridine ring, a common strategy is to first install a halogen at a specific position, followed by a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.[6][7]
Caption: Workflow for Suzuki-Miyaura coupling of this compound.
Protocol 3: Suzuki-Miyaura Coupling of a Halogenated Derivative
This protocol assumes the prior synthesis of a halogenated derivative, for example, Methyl 2-chloro-4-hydroxynicotinate.
Materials:
-
Methyl 2-chloro-4-hydroxynicotinate
-
Aryl or heteroaryl boronic acid
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas supply
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a Schlenk flask, add Methyl 2-chloro-4-hydroxynicotinate (1.0 eq), the boronic acid (1.5 eq), and K₂CO₃ (3.0 eq).
-
Add Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1, 0.1 M).
-
Heat the reaction mixture to 90-100 °C under an inert atmosphere for 8-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract with EtOAc (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Rationale for Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki-Miyaura couplings.[8]
-
Base: An aqueous base is required to activate the boronic acid for transmetalation.[6]
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures, so an inert atmosphere is crucial to prevent catalyst degradation.
-
Solvent System: A mixture of an organic solvent (dioxane) and water is used to dissolve both the organic and inorganic reactants.
Synthesis of Amide Derivatives
The ester group of this compound can be readily converted into a wide range of amides, which are prevalent in many drug molecules. This is typically a two-step process involving hydrolysis of the ester to the corresponding carboxylic acid, followed by an amide coupling reaction.[9][10]
Protocol 4.1: Hydrolysis of the Ester
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water
-
Hydrochloric acid (HCl, 1 M)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1, 0.2 M).
-
Add LiOH (2.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 3-4 with 1 M HCl.
-
Extract the product with a suitable organic solvent (e.g., EtOAc) or collect the precipitated solid by filtration.
-
Dry the product under vacuum to obtain 4-hydroxynicotinic acid.
Protocol 4.2: Amide Coupling
Materials:
-
4-hydroxynicotinic acid
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole) - if using EDC
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of 4-hydroxynicotinic acid (1.0 eq) in anhydrous DMF (0.1 M) under an inert atmosphere, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the amine (1.1 eq) and continue to stir at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with EtOAc.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Rationale for Coupling Reagents:
-
HATU: A highly efficient coupling reagent that minimizes side reactions and racemization.[11]
-
EDC/HOBt: A classic and cost-effective combination for amide bond formation. HOBt is added to suppress side reactions and reduce racemization.
-
DIPEA: A non-nucleophilic base used to neutralize the acid formed during the reaction and to deprotonate the amine.
| Coupling Reagent | Additive | Base | Typical Reaction Time | Typical Yield (%) |
| HATU | None | DIPEA | 4-8 h | 80-95 |
| EDC | HOBt | DIPEA | 6-12 h | 75-90 |
Conclusion
This compound is a powerful starting material for the generation of diverse and novel chemical entities for drug discovery. The protocols outlined in this application note provide a robust foundation for the synthesis of O-alkylated, N-alkylated, C-C coupled, and amide derivatives. By understanding the underlying chemical principles and carefully selecting reaction conditions, researchers can effectively navigate the synthetic landscape of this versatile scaffold to create libraries of compounds with tailored physicochemical and biological properties.
References
- 1. Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. | Semantic Scholar [semanticscholar.org]
- 5. I. ALKYLATION STUDIES OF 2-HYDROXYPYRIDINE DERIVATIVES. II. THERMOLYSISOF 4-ALKOXYPYRIDINE-1-OXIDE - ProQuest [proquest.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hepatochem.com [hepatochem.com]
- 11. Amide Synthesis [fishersci.co.uk]
Application Notes & Protocols: The Role of Methyl 4-hydroxynicotinate in the Study of Nicotinic Acid Metabolism
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive overview of the analytical methodologies used to study nicotinic acid (NA) metabolism. We delve into the complexities of the NA metabolic network and detail robust protocols for the quantification of key metabolites using advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS). A central focus is placed on the principles of method validation and the critical role of appropriate chemical standards. We introduce Methyl 4-hydroxynicotinate not as an endogenous metabolite, but as a strategic tool—an exemplary internal standard—for achieving the analytical precision and accuracy required in preclinical and clinical research. Furthermore, this document provides a detailed protocol for stable isotope tracing to elucidate metabolic flux and a reference synthesis method for this compound, empowering researchers to build rigorous and reliable analytical systems.
Section 1: The Nicotinic Acid Metabolic Network: A Biological Overview
Nicotinic acid (NA), also known as niacin or Vitamin B3, is a vital nutrient and a potent lipid-modifying drug.[1][2] Its metabolic fate is complex, involving multiple pathways that are crucial for cellular energy and redox homeostasis. Understanding this network is paramount for developing therapeutics that target lipid disorders and for assessing the safety and efficacy of niacin-based treatments.[3]
Nicotinic acid is primarily metabolized in the liver. The two main pathways are:
-
The Preiss-Handler Pathway: This is the primary salvage pathway where nicotinic acid is converted into the essential coenzyme nicotinamide adenine dinucleotide (NAD+). This multi-step process involves conversion to nicotinic acid mononucleotide (NaMN) and then to nicotinic acid adenine dinucleotide (NaAD), before the final amidation to NAD+.[4][5][6]
-
The Conjugation and Excretion Pathway: At pharmacological doses, NA is conjugated with glycine to form nicotinuric acid (NUA), which is then excreted.[7] Alternatively, excess NA can be converted to nicotinamide (NAM), which is then methylated to N1-methylnicotinamide (MNA). MNA is further oxidized to N1-methyl-2-pyridone-5-carboxamide (2PY) and N1-methyl-4-pyridone-3-carboxamide (4PY) for urinary excretion.[7][8] The balance between these pathways is dose-dependent and can be influenced by the formulation of niacin administered (e.g., immediate-release vs. sustained-release).[2][3]
Excessive methylation demand from high-dose niacin supplementation can impact cellular methyl pools, a factor that requires careful study.[9][10]
Figure 1: Simplified overview of the major pathways of nicotinic acid metabolism.
Section 2: The Critical Role of Internal Standards in Metabolite Quantification
In quantitative bioanalysis, particularly with LC-MS/MS, an internal standard (IS) is indispensable for correcting analytical variability. An ideal IS should mimic the analyte's behavior during sample preparation (e.g., extraction) and ionization in the mass spectrometer, but be clearly distinguishable.
Why this compound is a Suitable Internal Standard Candidate:
This compound (C₇H₇NO₃, MW: 153.14) is not a known major metabolite of nicotinic acid in humans.[11][12] This is a critical prerequisite, as an IS should not be endogenously present in the samples being analyzed. Its properties make it an excellent candidate for studying NA metabolism:
-
Structural Analogy: It shares the core pyridine carboxylic acid structure of nicotinic acid and its metabolites, suggesting it will have similar extraction recovery and chromatographic behavior.
-
Distinct Mass: Its molecular weight and fragmentation pattern are unique, preventing any mass spectrometric interference with the target analytes.
-
Chemical Stability: It is a stable compound, ensuring consistency across analytical runs.[13]
By adding a known concentration of this compound to every sample, standard, and quality control (QC) at the beginning of the workflow, any loss during processing or fluctuation in instrument response can be normalized. The final concentration of each analyte is calculated based on the ratio of its peak area to the peak area of the IS.
Section 3: Application Protocol 1: Quantification of Nicotinic Acid and Key Metabolites in Plasma by LC-MS/MS
This protocol provides a robust method for the simultaneous determination of nicotinic acid (NA), nicotinamide (NAM), and nicotinuric acid (NUA) in human plasma.
1. Principle and Rationale
Plasma samples are subjected to protein precipitation with acetonitrile, which also contains the internal standard (this compound). After centrifugation, the supernatant is injected into a reverse-phase HPLC system coupled to a triple quadrupole mass spectrometer. The analytes are separated chromatographically and detected using electrospray ionization (ESI) in positive mode with Selected Reaction Monitoring (SRM) for high selectivity and sensitivity.[14][15]
2. Materials and Reagents
-
Reference Standards: Nicotinic acid, Nicotinamide, Nicotinuric acid (Sigma-Aldrich or equivalent).
-
Internal Standard: this compound (CAS 67367-24-2).[11]
-
Solvents: HPLC-grade acetonitrile, methanol, and water; Formic acid (LC-MS grade).
-
Plasma: Human plasma with K2-EDTA anticoagulant.
3. Instrumentation
-
HPLC System: Agilent 1100 series or equivalent.[15]
-
Mass Spectrometer: API 3000 LC-MS/MS system or equivalent triple quadrupole instrument.[14]
-
Analytical Column: Gemini C18 column (50 x 3.0 mm, 3 µm) or equivalent.[14]
4. Step-by-Step Protocol
-
Preparation of Stock and Working Solutions:
-
Prepare individual 1 mg/mL stock solutions of NA, NAM, NUA, and the IS (this compound) in methanol.
-
Create a combined working standard solution by diluting the stocks for building the calibration curve.
-
Prepare a separate working IS solution at 100 ng/mL in 90:10 acetonitrile:water.
-
-
Sample Preparation:
-
Aliquot 100 µL of plasma samples, calibration standards, and QCs into 1.5 mL microcentrifuge tubes.
-
Add 300 µL of the working IS solution (in acetonitrile) to each tube. This performs the protein precipitation and adds the IS in one step.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the clear supernatant to an HPLC vial.
-
Inject 5-10 µL onto the LC-MS/MS system.
-
5. LC-MS/MS Method Parameters
| Parameter | Setting | Rationale |
| LC Parameters | ||
| Column | Gemini C18 (50 x 3.0 mm, 3 µm) | C18 provides good retention and separation for these relatively polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidification improves peak shape and ionization efficiency in positive mode. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent for eluting analytes from the reverse-phase column. |
| Flow Rate | 0.4 mL/min | A standard flow rate for this column dimension, providing a balance between speed and resolution. |
| Gradient | 5% B for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 2 min | A gradient is necessary to elute all compounds with good peak shape in a reasonable timeframe. |
| MS/MS Parameters | ||
| Ionization Mode | ESI Positive | These nitrogen-containing compounds ionize efficiently in positive mode. |
| SRM Transitions | See Table 1 below | Specific precursor-to-product ion transitions provide high selectivity and minimize matrix interference.[14][16] |
| Dwell Time | 100 ms | Sufficient time to acquire enough data points across each chromatographic peak for accurate quantification. |
| Collision Energy (CE) | Optimized for each analyte | The energy required to fragment the precursor ion into the desired product ion must be determined empirically for maximum signal. |
Table 1: Exemplary SRM Transitions for Nicotinic Acid Metabolites and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Nicotinic Acid (NA) | 124.1 | 80.0 |
| Nicotinamide (NAM) | 123.1 | 80.0 |
| Nicotinuric Acid (NUA) | 181.1 | 135.0 |
| This compound (IS) | 154.1 | 122.1 |
Note: The exact m/z values should be optimized on the specific instrument used.
Figure 2: Workflow for the preparation and analysis of plasma samples.
Section 4: Application Protocol 2: Using Stable Isotopes to Trace Metabolic Flux
Stable isotope tracing is a powerful technique to follow the metabolic fate of a compound in a dynamic system, distinguishing administered compounds from endogenous pools.[17][18]
1. Principle
A stable isotope-labeled version of nicotinic acid (e.g., ¹³C₆-Nicotinic Acid) is administered to a biological system (cell culture or animal model). At various time points, samples are collected and analyzed by LC-MS/MS. The mass spectrometer can differentiate between the unlabeled (native) metabolites and the labeled metabolites that incorporate the ¹³C atoms, allowing for the direct measurement of metabolic conversion and flux through different pathways.[19]
2. Experimental Design
-
Tracer: ¹³C₆-Nicotinic Acid (all six carbon atoms are ¹³C).
-
System: In vitro (e.g., primary hepatocytes) or in vivo (e.g., rodent model).
-
Time Course: Samples are collected at multiple time points (e.g., 0, 15, 30, 60, 120 minutes) after administration of the tracer to capture the kinetics of metabolite formation.
-
Analysis: The LC-MS/MS method from Protocol 1 is adapted to include SRM transitions for the labeled analytes.
Table 2: Expected SRM Transitions for Unlabeled vs. ¹³C₆-Labeled Metabolites
| Compound | Unlabeled (m/z) | ¹³C₆-Labeled (m/z) | Mass Shift |
| Nicotinic Acid | 124.1 -> 80.0 | 130.1 -> 85.0 | +6 |
| Nicotinuric Acid | 181.1 -> 135.0 | 187.1 -> 141.0 | +6 |
| Nicotinamide | 123.1 -> 80.0 | 128.1 -> 84.0 | +5 |
| N1-Methylnicotinamide | 137.1 -> 94.0 | 142.1 -> 98.0 | +5 |
Note: The mass shift for NAM and MNA is +5 because one carbon from the original NA molecule is lost during the conversion to NAD+ and subsequent salvage.
3. Data Interpretation
By plotting the abundance of labeled metabolites over time, one can determine the rate of appearance and turnover. This provides invaluable insight into how genetic modifications, disease states, or drug treatments affect the flux through specific branches of the nicotinic acid metabolic network.
Section 5: Synthesis of this compound
For laboratories wishing to synthesize their own internal standard, a standard Fischer esterification procedure can be employed.
1. Reaction
4-Hydroxynicotinic acid is reacted with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid) under reflux to yield this compound.[20][21]
2. Protocol
-
Suspend 4-hydroxynicotinic acid (1.0 eq) in an excess of dry methanol (e.g., 20 mL per gram of acid).
-
Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.
-
Remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
-
Confirm the structure and purity of the final product using ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Conclusion
The study of nicotinic acid metabolism is essential for understanding its physiological roles and optimizing its therapeutic applications. Rigorous bioanalytical methods are the bedrock of this research. While not an endogenous metabolite, this compound serves as an ideal internal standard, enabling the accurate and precise quantification of key NA metabolites by LC-MS/MS. The protocols detailed herein provide a validated framework for researchers to investigate the intricate dynamics of nicotinic acid metabolism, from steady-state quantification to dynamic flux analysis, ultimately advancing our knowledge in metabolic science and drug development.
References
- 1. What is the mechanism of Niacin? [synapse.patsnap.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Nicotinate and Nicotinamide Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Vitamin B3: Metabolism and Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 6. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 7. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 8. Correlation between niacin equivalent intake and urinary excretion of its metabolites, N'-methylnicotinamide, N'-methyl-2-pyridone-5-carboxamide, and N'-methyl-4-pyridone-3-carboxamide, in humans consuming a self-selected food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Excessive nicotinic acid increases methyl consumption and hydrogen peroxide generation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aboutnad.com [aboutnad.com]
- 11. rdchemicals.com [rdchemicals.com]
- 12. Buy Online CAS Number 67367-24-2 - TRC - this compound | LGC Standards [lgcstandards.com]
- 13. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [Determination of nicacid and its metabolites in human plasma by HPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bevital.no [bevital.no]
- 16. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 18. isotope.com [isotope.com]
- 19. researchgate.net [researchgate.net]
- 20. prepchem.com [prepchem.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: Exploring the Potential of Methyl 4-hydroxynicotinate in Advanced Materials Science Research
Introduction
Methyl 4-hydroxynicotinate (CAS No: 67367-24-2, Molecular Formula: C₇H₇NO₃) is a pyridine derivative characterized by a unique combination of functional groups: a nitrogen-containing heterocyclic ring, a hydroxyl group, and a methyl ester. This trifecta of functionalities presents a compelling, yet largely untapped, resource for the rational design and synthesis of novel functional materials. While direct, extensive research into the materials science applications of this compound is nascent, the well-established chemistries of its constituent parts—pyridyl, hydroxyl, and carboxylate moieties—provide a strong foundation for proposing its use in several high-growth areas of materials research.
This document serves as a prospective guide for researchers, scientists, and drug development professionals. It outlines detailed, theoretically grounded protocols for the application of this compound in the synthesis of Metal-Organic Frameworks (MOFs), the creation of functional polymers, and the surface modification of nanoparticles. The methodologies described herein are built upon established principles in materials chemistry and are designed to be self-validating systems for pioneering research.
Part 1: Application in the Synthesis of Functional Metal-Organic Frameworks (MOFs)
Scientific Rationale: A Versatile Ligand for Porous Crystalline Materials
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands.[1] The choice of the organic ligand is paramount as it dictates the topology, porosity, and functionality of the resulting framework. Pyridine-carboxylate ligands are particularly effective in MOF synthesis due to their robust coordination with a variety of metal centers.[2][3]
This compound, after hydrolysis to its parent carboxylic acid (4-hydroxynicotinic acid), becomes a bifunctional linker. The carboxylate group can coordinate to metal centers, while the pyridine nitrogen offers an additional coordination site, potentially leading to higher-dimensional frameworks with enhanced stability.[4] Furthermore, the hydroxyl group can act as a dangling functional group within the MOF pores, providing a site for post-synthetic modification or for specific interactions with guest molecules, such as catalysis or selective adsorption.
Experimental Workflow: From Ester to MOF
Caption: Workflow for MOF synthesis using this compound.
Protocol 1: Synthesis of a Hypothetical Zinc-based MOF (Zn-HNA)
Step 1.1: Hydrolysis of this compound to 4-Hydroxynicotinic Acid
-
In a 250 mL round-bottom flask, dissolve this compound (5.0 g, 32.6 mmol) in a mixture of methanol (50 mL) and deionized water (50 mL).
-
Add sodium hydroxide (2.6 g, 65.2 mmol) to the solution.
-
Heat the mixture to reflux at 80°C for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, carefully acidify the solution to a pH of approximately 4-5 with 2M hydrochloric acid. A precipitate will form.
-
Collect the solid precipitate by vacuum filtration, wash with cold deionized water (3 x 20 mL), and dry under vacuum at 60°C. This yields 4-hydroxynicotinic acid.
Step 1.2: Solvothermal Synthesis of Zn-HNA MOF
-
In a 20 mL glass vial, combine 4-hydroxynicotinic acid (69.5 mg, 0.5 mmol) and zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O, 148.7 mg, 0.5 mmol).
-
Add a solvent mixture of N,N-dimethylformamide (DMF, 8 mL) and ethanol (2 mL).
-
Seal the vial and place it in a programmable oven.
-
Heat the vial to 120°C at a rate of 5°C/min and hold at this temperature for 24 hours.
-
Allow the oven to cool to room temperature naturally.
-
Collect the resulting crystalline product by filtration, wash with fresh DMF (3 x 5 mL), and then with ethanol (3 x 5 mL).
-
Activate the sample by solvent exchange with ethanol for 24 hours, followed by drying under vacuum at 100°C for 12 hours.
Table 1: Hypothetical Reaction Parameters for Zn-HNA MOF Synthesis
| Parameter | Value |
| Ligand | 4-Hydroxynicotinic Acid |
| Metal Source | Zn(NO₃)₂·6H₂O |
| Ligand:Metal Ratio | 1:1 |
| Solvent System | DMF:Ethanol (4:1 v/v) |
| Temperature | 120°C |
| Reaction Time | 24 hours |
Part 2: Application in Functional Polymer Synthesis
Scientific Rationale: A Monomer for High-Performance Polyesters
The dual functionality of a hydroxyl group and a methyl ester makes this compound a prime candidate for step-growth polymerization, specifically for creating functional polyesters. Through polycondensation reactions, it can be incorporated into a polymer backbone. The pendant pyridine ring then imparts specific properties to the polymer, such as altered solubility, the ability to coordinate metal ions, and a site for post-polymerization modification. For instance, quaternization of the pyridine nitrogen can be used to synthesize polyelectrolytes or antimicrobial polymers. The hydroxyl group can participate in esterification with a dicarboxylic acid, or the methyl ester can undergo transesterification with a diol.
Polymerization Scheme
Caption: Proposed synthesis of a functional polyester.
Protocol 2: Synthesis of a Functional Polyester via Melt Polycondensation
-
Place this compound (15.3 g, 0.1 mol), 1,6-hexanediol (11.8 g, 0.1 mol), and a transesterification catalyst such as titanium(IV) butoxide (0.05 mol%) into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.
-
Heat the mixture to 180°C under a slow stream of nitrogen for 2 hours to form a homogenous melt and to initiate the first stage of esterification, collecting the methanol byproduct.
-
Gradually increase the temperature to 220°C over 2 hours while still under a nitrogen atmosphere.
-
Apply a vacuum (e.g., <1 mmHg) to the system for an additional 3-4 hours to remove the remaining methanol and drive the polymerization to completion, as indicated by an increase in the melt viscosity.
-
Cool the reaction mixture to room temperature under nitrogen.
-
Dissolve the resulting polymer in a suitable solvent (e.g., chloroform) and precipitate it into a non-solvent (e.g., methanol) to purify.
-
Dry the purified polymer in a vacuum oven at 50°C.
Table 2: Hypothetical Polymerization Data
| Parameter | Value |
| Monomers | This compound, 1,6-Hexanediol |
| Molar Ratio | 1:1 |
| Catalyst | Titanium(IV) Butoxide |
| Final Temperature | 220°C |
| Final Pressure | <1 mmHg |
| Hypothetical Mn (GPC) | 10,000 - 20,000 g/mol |
| Hypothetical Tg (DSC) | 40 - 60°C |
Part 3: Surface Functionalization of Nanoparticles
Scientific Rationale: Engineering Surface Chemistry for Targeted Applications
The surface modification of nanoparticles is crucial for their application in fields ranging from drug delivery to catalysis, as it governs their stability, dispersibility, and interaction with the surrounding environment. Carboxylic acids are widely used as anchor groups to functionalize metal oxide and other nanoparticles.[5]
By hydrolyzing this compound to 4-hydroxynicotinic acid, a versatile surface modification agent is created. The carboxylic acid group can form a stable covalent bond (e.g., an amide bond with an amine-functionalized surface) or coordinate directly to the nanoparticle surface. This leaves the pyridine ring and the hydroxyl group exposed, creating a new surface chemistry. This functionalized surface could be used, for example, to chelate metal ions for catalytic applications or to alter the surface charge and hydrophilicity for biomedical applications.[6]
Nanoparticle Functionalization Workflow
Caption: Surface functionalization of silica nanoparticles.
Protocol 3: Surface Modification of Amine-Functionalized Silica Nanoparticles
Step 3.1: Preparation of 4-Hydroxynicotinic Acid
-
Prepare 4-hydroxynicotinic acid from this compound as described in Protocol 1.1 .
Step 3.2: Amine Functionalization of Silica Nanoparticles
-
Disperse silica nanoparticles (1 g) in dry toluene (50 mL).
-
Add (3-Aminopropyl)triethoxysilane (APTES) (1 mL) to the dispersion.
-
Reflux the mixture for 12 hours under a nitrogen atmosphere.
-
Cool the mixture, and collect the nanoparticles by centrifugation.
-
Wash the amine-functionalized nanoparticles sequentially with toluene, ethanol, and deionized water.
-
Dry the nanoparticles in a vacuum oven at 80°C.
Step 3.3: Covalent Grafting of 4-Hydroxynicotinic Acid
-
Disperse the amine-functionalized silica nanoparticles (500 mg) in 25 mL of a suitable buffer (e.g., MES buffer, pH 6.0).
-
In a separate flask, dissolve 4-hydroxynicotinic acid (200 mg) in 25 mL of the same buffer.
-
Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC, 1.2 eq. to the acid) and N-hydroxysuccinimide (NHS, 1.2 eq. to the acid) to the 4-hydroxynicotinic acid solution and stir for 30 minutes at room temperature to activate the carboxylic acid.
-
Add the activated acid solution to the nanoparticle dispersion.
-
Allow the reaction to proceed for 12 hours at room temperature with gentle stirring.
-
Collect the functionalized nanoparticles by centrifugation.
-
Wash the particles thoroughly with deionized water and then ethanol to remove unreacted reagents.
-
Dry the final product under vacuum.
Table 3: Summary of Nanoparticle Functionalization Parameters
| Step | Key Reagents | Purpose |
| Silanization | APTES, Toluene | Introduce primary amine groups |
| Activation | EDC, NHS, MES Buffer | Activate carboxylic acid for coupling |
| Coupling | Amine-NP, Activated Acid | Form stable amide bond |
References
- 1. researchgate.net [researchgate.net]
- 2. Indium metal-organic frameworks based on pyridylcarboxylate ligands and their potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridine 3,5-dicarboxylate-based metal–organic frameworks as an active electrode material for battery-supercapacitor hybrid energy storage devices - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07104A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Carboxylic Acid Applications in Nanotechnology: Future Insights [eureka.patsnap.com]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Methyl 4-hydroxynicotinate by Recrystallization
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of crude Methyl 4-hydroxynicotinate via recrystallization. Here, you will find practical troubleshooting advice and frequently asked questions to navigate the challenges of obtaining a high-purity product.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound, offering step-by-step solutions and the scientific rationale behind them.
Question: My recrystallization yield of this compound is significantly low. What are the potential causes and how can I improve it?
A low yield is a common issue in recrystallization and can stem from several factors.[1][2] Here’s a systematic approach to diagnose and resolve the problem:
-
Excessive Solvent Usage: The most frequent cause of poor yield is using too much solvent to dissolve the crude product.[1] This keeps a significant amount of your product in the mother liquor even after cooling.
-
Solution: To recover the dissolved product, you can reduce the volume of the mother liquor by evaporation (e.g., using a rotary evaporator) and then attempt a second crystallization.[2] For future attempts, use the minimum amount of near-boiling solvent required to just dissolve the crude solid.[1][3]
-
-
Premature Crystallization During Hot Filtration: If you perform a hot filtration to remove insoluble impurities, your product might crystallize on the filter paper or in the funnel stem if the apparatus is not sufficiently heated.
-
Inappropriate Cooling Process: Cooling the solution too rapidly can lead to the formation of small, impure crystals and can also trap impurities. While very slow cooling is generally recommended for high purity, an inefficient cooling process might not allow for maximum recovery.
-
Washing with a Non-ideal Solvent: Washing the collected crystals with a solvent in which they are significantly soluble will lead to product loss.
-
Solution: Always wash your crystals with a minimal amount of ice-cold recrystallization solvent or a solvent in which your product is known to be poorly soluble.[3]
-
Question: Instead of crystals, my this compound is "oiling out." What does this mean and how can I fix it?
"Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid.[6] This is often due to the melting point of the compound being lower than the boiling point of the solvent, or the presence of significant impurities that depress the melting point.
-
Solution 1: Adjust the Solvent System:
-
Reheat the solution until the oil redissolves completely.
-
Add a small amount of a "better" solvent (one in which the compound is more soluble) to prevent saturation at such a high temperature.[6]
-
Alternatively, if using a mixed solvent system, add more of the solvent in which the compound is more soluble.
-
Allow the solution to cool very slowly. Insulating the flask can help.
-
-
Solution 2: Change the Solvent: If oiling out persists, the chosen solvent is likely unsuitable. A different solvent or solvent pair with a lower boiling point should be selected.
-
Solution 3: Induce Crystallization at a Lower Temperature: After redissolving the oil by heating and adding a little more solvent, allow the solution to cool to a temperature just above where it oiled out. Then, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Question: My this compound solution is clear, but no crystals are forming even after cooling in an ice bath. What should I do?
The failure of crystals to form from a clear solution often indicates that the solution is supersaturated.[1] Here are several techniques to induce crystallization:
-
Scratching Method: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]
-
Seeding: If you have a small crystal of pure this compound, add it to the supersaturated solution. This "seed" crystal will act as a template for other molecules to crystallize upon.[1]
-
Reducing Solvent Volume: It's possible that too much solvent was added initially. Gently heat the solution to evaporate some of the solvent and then attempt to cool it again.
-
Prolonged Cooling: Sometimes, crystallization is a slow process. Leave the flask in the ice bath for a longer period, or even in a refrigerator overnight, ensuring it is sealed to prevent solvent evaporation.
Question: My crude this compound is colored. How can I remove the color during recrystallization?
Colored impurities are common in organic synthesis. They are often high molecular weight byproducts that can be effectively removed.
-
Solution: Use Activated Charcoal:
-
Dissolve your crude product in the minimum amount of hot solvent.
-
Remove the flask from the heat source and allow it to cool slightly to prevent bumping.
-
Add a small amount of activated charcoal (a spatula tip is usually sufficient) to the solution. Using too much can lead to the adsorption of your desired product and reduce the yield.[7]
-
Heat the mixture back to boiling for a few minutes to allow the charcoal to adsorb the colored impurities.
-
Perform a hot gravity filtration to remove the charcoal. The filtrate should be colorless or significantly less colored.[7]
-
Frequently Asked Questions (FAQs)
What is the ideal solvent for the recrystallization of this compound?
The ideal solvent is one in which this compound is highly soluble at elevated temperatures but has low solubility at room temperature and below.[8] Additionally, the impurities should either be very soluble in the cold solvent or insoluble in the hot solvent.[9]
Given that this compound is a moderately polar molecule containing an ester and a hydroxyl group on a pyridine ring, suitable solvent systems could include:
-
Single Solvents: Alcohols like ethanol or methanol, or esters like ethyl acetate. Water can also be a good choice for polar compounds.[10][11]
-
Mixed Solvent Systems: A common and effective approach is to use a solvent pair.[9] For instance, a methanol/water or ethanol/water system could work well. The compound is dissolved in the "good" solvent (the alcohol) at its boiling point, and then the "bad" solvent (water) is added dropwise until the solution becomes cloudy, indicating saturation. A few drops of the good solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[9]
How do I perform a solvent selection test?
Before committing to a large-scale recrystallization, it's prudent to test several solvents on a small scale.[12]
-
Place a small amount of your crude material (around 50 mg) into several test tubes.
-
Add a few drops of a different solvent to each test tube at room temperature and observe the solubility. A good solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes that showed poor solubility at room temperature. An ideal solvent will completely dissolve the compound when hot.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. A good solvent will result in the formation of a significant amount of crystals.
What are the likely impurities in my crude this compound?
The impurities will largely depend on the synthetic route. If prepared by the esterification of 4-hydroxynicotinic acid, potential impurities include:
-
Unreacted 4-hydroxynicotinic acid: This starting material may be present if the reaction did not go to completion.
-
By-products of the esterification: Depending on the conditions, side reactions could lead to other related compounds.
-
Impurities from the starting material: The purity of the initial 4-hydroxynicotinic acid will also affect the purity of the crude product.
Why is slow cooling important for recrystallization?
Slow cooling allows for the formation of large, well-defined crystals. The crystallization process is an equilibrium where molecules of the desired compound selectively deposit onto the growing crystal lattice, excluding impurity molecules. Rapid cooling can cause the impurities to be trapped within the crystal lattice, resulting in a less pure product.
Experimental Protocol: Recrystallization of this compound (Methanol/Water System)
This protocol is a general guideline and may require optimization based on the purity of your crude material.
1. Dissolution:
- Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.
- Add a minimal amount of methanol (e.g., 3-5 mL) and gently heat the mixture on a hot plate while stirring.
- Continue adding methanol dropwise until the solid completely dissolves at the boiling point of the methanol.
2. Hot Filtration (Optional):
- If insoluble impurities are present, perform a hot filtration. Pre-heat a stemless funnel with fluted filter paper and a clean receiving Erlenmeyer flask by pouring a small amount of hot methanol through it.
- Quickly filter the hot solution into the pre-heated flask.
3. Inducing Crystallization:
- Remove the flask from the heat source.
- Slowly add deionized water dropwise while stirring until the solution becomes faintly and persistently cloudy (turbid).
- If the solution becomes too cloudy, add a few drops of hot methanol to redissolve the precipitate.
4. Cooling and Crystallization:
- Cover the flask with a watch glass and allow it to cool slowly to room temperature.
- Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
5. Isolation of Crystals:
- Collect the crystals by vacuum filtration using a Buchner funnel and an appropriate filter paper.
6. Washing:
- Wash the collected crystals with a small amount of an ice-cold methanol/water mixture to remove any adhering soluble impurities.
7. Drying:
- Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.
| Parameter | Recommended Value/Procedure |
| Crude Compound | 1.0 g |
| Solvent System | Methanol / Deionized Water |
| Dissolving Solvent | Methanol (minimum amount for dissolution at boiling) |
| Precipitating Solvent | Deionized Water (added dropwise until persistent turbidity) |
| Cooling Procedure | Slow cooling to room temperature, followed by ≥ 30 min in an ice bath. |
| Washing Solvent | Ice-cold Methanol/Water mixture (minimal amount) |
| Drying | Vacuum oven at 40-50 °C |
Recrystallization Workflow Diagram
Caption: Recrystallization workflow for this compound.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. mt.com [mt.com]
- 4. Methyl 6-Hydroxynicotinate | 66171-50-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 4-Hydroxynicotinic acid | 609-70-1 [chemicalbook.com]
- 12. EP2585436B1 - Process for preparing 4-hydroxypyridines - Google Patents [patents.google.com]
Technical Support Center: Purification of Methyl 4-hydroxynicotinate
Welcome to the Technical Support Center for the purification of Methyl 4-hydroxynicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this compound. The following information is curated from established chemical principles and analogous procedures for similar molecules to ensure scientific integrity and practical applicability.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common questions and issues that may arise during the synthesis and purification of this compound.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is largely dependent on the synthetic route employed. Assuming a standard Fischer esterification of 4-hydroxynicotinic acid with methanol, the primary impurities are typically:
-
Unreacted 4-hydroxynicotinic acid: Due to the reversible nature of Fischer esterification, incomplete conversion is a common source of this impurity.[1]
-
Water: As a byproduct of the esterification reaction, residual water can be present.
-
Byproducts from side reactions: Depending on the reaction conditions, trace impurities from potential side reactions of the starting materials may be present.
-
Degradation products: Although generally stable, prolonged exposure to harsh acidic or basic conditions during workup can lead to hydrolysis of the ester back to 4-hydroxynicotinic acid.
Q2: My crude product is a discolored oil/solid. What is the likely cause and how can I address this?
A2: Discoloration often arises from trace, highly colored byproducts formed during the reaction, especially if elevated temperatures were used for an extended period. The first line of defense is an effective purification strategy. For minor color impurities, recrystallization with an activated carbon treatment can be effective. For more significant impurities, column chromatography is recommended.
Q3: I'm struggling to get my this compound to crystallize during recrystallization. What can I do?
A3: Difficulty in crystallization can be due to several factors:
-
Supersaturation has not been reached: The solution may be too dilute. Try evaporating some of the solvent to increase the concentration of your product.
-
Presence of impurities: Certain impurities can inhibit crystal nucleation. If the product "oils out" instead of crystallizing, this is a common indicator of impurities. In this case, a preliminary purification by column chromatography may be necessary.
-
Cooling too rapidly: Slow cooling is crucial for the formation of well-defined crystals.[2] Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.
-
Lack of nucleation sites: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound.
Q4: My column chromatography separation is poor, with significant co-elution of my product and impurities. How can I improve this?
A4: Poor separation in column chromatography can be optimized by adjusting the following parameters:
-
Eluent Polarity: The polarity of your mobile phase is critical. If your compound and impurities are eluting too quickly (high Rf on TLC), decrease the polarity of the eluent system (e.g., increase the proportion of the non-polar solvent). If they are moving too slowly (low Rf), increase the polarity.
-
Column Packing: Ensure your silica gel column is packed uniformly without any air bubbles or cracks, as these can lead to channeling and poor separation.[3]
-
Loading Technique: Load your crude sample onto the column in a concentrated band using a minimal amount of solvent. "Dry loading," where the crude product is adsorbed onto a small amount of silica gel before being added to the column, can often improve resolution.[4]
-
Fraction Size: Collect smaller fractions to better isolate your pure compound from overlapping impurities. Monitor the fractions closely by TLC.
Purification Protocols
The following protocols are based on established methods for analogous compounds and represent robust starting points for the purification of this compound.
Protocol 1: Purification by Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities from a solid compound. The key is to select a solvent system in which the compound of interest is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures.[5][6]
Recommended Solvent Systems:
| Solvent System | Rationale |
| Methanol/Water | This compound is likely soluble in hot methanol. Water acts as an anti-solvent to induce crystallization upon cooling. |
| Dichloromethane (DCM)/Hexane | A good option for moderately polar compounds. The product is dissolved in a minimal amount of DCM, and hexane is added as the anti-solvent. |
Step-by-Step Procedure (Methanol/Water System):
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot methanol. Add the methanol portion-wise while heating and stirring until the solid is just dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the activated carbon.
-
Inducing Crystallization: Add hot water dropwise to the hot methanol solution until the solution becomes faintly and persistently cloudy (the cloud point). Add a drop or two of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol/water mixture.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Silica Gel Column Chromatography
Column chromatography is a highly effective method for separating compounds with different polarities and is ideal for purifying larger quantities or when recrystallization is ineffective.[3]
Recommended Eluent System:
A gradient of Dichloromethane (DCM) and Methanol (MeOH) is a good starting point. A common starting eluent for a compound like this compound would be in the range of 1-5% MeOH in DCM. The optimal ratio should be determined by Thin Layer Chromatography (TLC) first.
Step-by-Step Procedure:
-
TLC Analysis: Develop a TLC method to determine the optimal eluent system. The ideal system will give your product an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a silica gel column using the chosen eluent system. Ensure the column is packed evenly without any air pockets.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel. Carefully add the sample to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. If using a gradient, start with a lower polarity (e.g., 100% DCM) and gradually increase the polarity by adding more methanol.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound by TLC.
-
Isolation: Combine the pure fractions containing your product and remove the solvent under reduced pressure using a rotary evaporator.
Purity Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is a sensitive and accurate method for determining the purity of your final product and for identifying any remaining impurities.
Recommended HPLC Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)[7] |
| Mobile Phase | A mixture of methanol and water (e.g., 45:55 v/v) with a pH adjustment to ~4.8 using a suitable acid like formic or phosphoric acid.[7] |
| Flow Rate | 1.0 mL/min[7] |
| Detection | UV at 254 nm[7] |
| Injection Volume | 10-20 µL |
Procedure:
-
Sample Preparation: Prepare a standard solution of your purified this compound of known concentration in the mobile phase.
-
Injection: Inject the sample onto the equilibrated HPLC system.
-
Analysis: Analyze the resulting chromatogram. The purity can be calculated based on the area percentage of the main peak. Impurities will appear as separate peaks with different retention times.
Visual Workflows
Caption: General workflow for the purification of this compound by recrystallization.
Caption: Step-by-step workflow for purification by silica gel column chromatography.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. mt.com [mt.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: A Researcher's Guide to Preserving Methyl 4-hydroxynicotinate Integrity During Workup
Welcome to the technical support center for Methyl 4-hydroxynicotinate. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with expert insights and field-proven protocols to navigate the challenges associated with this valuable synthetic intermediate. This compound is a crucial building block, but its susceptibility to degradation during reaction workup can often lead to diminished yields and purification difficulties. This guide moves beyond simple instructions to explain the underlying chemistry, empowering you to make informed decisions in your laboratory work.
The core challenge in handling this compound lies in its bifunctional nature: it possesses a readily hydrolyzable methyl ester and a pyridine ring with a hydroxyl group, which influences its electronic properties and stability. The primary degradation pathways encountered during workup are ester hydrolysis and subsequent decarboxylation of the resulting carboxylic acid, particularly under harsh pH or thermal conditions.
This document is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to directly address the common issues you may face.
Frequently Asked Questions (FAQs)
Q1: My yield of this compound is consistently low after a standard aqueous workup. What are the most likely causes?
Low recovery is almost always attributable to chemical degradation rather than physical loss. The two primary culprits are:
-
Ester Hydrolysis (Saponification): The most common issue is the hydrolysis of the methyl ester to form 4-hydroxynicotinic acid. This reaction is significantly accelerated by both strongly basic (pH > 9) and strongly acidic (pH < 2) conditions, especially at room temperature or above.[1][2][3] The resulting carboxylate salt is highly water-soluble and will be lost to the aqueous phase during extraction.
-
Decarboxylation: If the workup involves heat, the 4-hydroxynicotinic acid formed from hydrolysis can undergo decarboxylation to yield 4-hydroxypyridine.[4][5] This represents an irreversible loss of your core molecular scaffold.
Q2: After neutralizing my acidic reaction with a base, I see a new, highly polar spot on my TLC that won't extract into ethyl acetate. What is it?
This new spot, which typically has a very low Rf value on silica gel, is almost certainly the sodium or potassium salt of 4-hydroxynicotinic acid. The carboxylic acid functional group makes the molecule far more polar than its parent methyl ester.[6] In its deprotonated (salt) form, it exhibits extremely high aqueous solubility and will not partition into common organic solvents like ethyl acetate or dichloromethane.
Q3: Can I use strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to neutralize my acidic reaction mixture?
Using strong bases is highly discouraged and is a primary cause of product degradation. While effective for neutralization, they create localized areas of high pH that rapidly and irreversibly hydrolyze the ester, a process known as saponification.[7][8] A much safer approach is to use a milder base, such as saturated aqueous sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), and to perform the neutralization at low temperatures (0-5 °C) to minimize the rate of hydrolysis.[9][10]
Q4: What is the optimal pH range for extracting this compound from an aqueous solution?
The ideal pH for extraction is in the neutral to slightly basic range, typically pH 7.0 to 8.5 . In this window, the pyridine nitrogen (pKa ≈ 8.18) is largely deprotonated, ensuring the molecule is neutral and possesses sufficient hydrophobicity to partition into an organic solvent.[11] Below this range, protonation of the pyridine nitrogen can increase aqueous solubility, while above this range, the risk of ester hydrolysis increases significantly.
Q5: My reaction uses a catalyst like DMAP or a base like triethylamine. What is the safest way to remove them during workup without harming my product?
To remove basic impurities, a wash with a mild acidic solution is effective. However, instead of strong mineral acids, it is safer to use a saturated aqueous solution of ammonium chloride (NH₄Cl).[12] This solution is weakly acidic (pH ≈ 4.5-5.5) and is sufficient to protonate and solubilize amine bases without creating the harsh conditions that promote ester hydrolysis. This should be followed by a wash with saturated sodium bicarbonate to remove any residual acid and ensure the product is in its neutral form for efficient extraction.
In-Depth Troubleshooting Guides & Protocols
This section provides detailed, step-by-step protocols designed to mitigate specific degradation scenarios.
Scenario 1: Product Isolation from an Acidic Reaction Mixture
(e.g., after a Fischer esterification or reactions quenched with acid)
Problem: Risk of incomplete neutralization leading to product loss in the aqueous phase, or over-basification with a strong base causing hydrolysis.
Solution: A carefully controlled, low-temperature neutralization and extraction protocol.
Protocol 1: Mild Bicarbonate Neutralization & Extraction
-
Cooling: Place the flask containing the acidic reaction mixture in an ice-water bath and cool to 0-5 °C. Causality: Lowering the temperature dramatically decreases the rate of base-catalyzed ester hydrolysis.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent for extraction (e.g., ethyl acetate or dichloromethane).
-
Controlled Neutralization: Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution dropwise with vigorous stirring.
-
pH Monitoring (Critical Step): Frequently check the pH of the aqueous layer using pH paper or a calibrated meter. Continue adding NaHCO₃ until the pH reaches 7.5-8.0. Avoid overshooting this range. Self-Validation: This ensures complete neutralization of acid without entering the high pH danger zone for hydrolysis.
-
Separation: Transfer the biphasic mixture to a separatory funnel. Separate the layers and collect the organic phase.
-
Re-extraction: Extract the aqueous layer two more times with the organic solvent to recover any dissolved product.
-
Final Wash & Drying: Combine all organic extracts and wash once with brine (saturated NaCl solution) to aid in breaking up emulsions and removing water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[13]
Scenario 2: Product Purification after a Reaction Run Under Basic Conditions
(e.g., reactions using LDA, NaH, or other strong bases)
Problem: The reaction mixture is strongly basic, and quenching with a strong acid can cause hydrolysis.
Solution: Quench the reaction with a buffered or weak acid source at low temperature.
Protocol 2: Buffered Acidic Quench & Workup
-
Cooling: Cool the basic reaction mixture to 0 °C or lower, as dictated by the reaction's requirements.
-
Quenching: Slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) solution to quench any unreacted base.[12] This milder acid source neutralizes the base without causing a drastic drop in pH.
-
pH Adjustment: After the initial quench, check the pH. If still basic, add more NH₄Cl solution until the aqueous phase is neutral (pH ≈ 7).
-
Extraction: Extract the mixture three times with a suitable organic solvent (e.g., ethyl acetate).
-
Wash & Dry: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Scenario 3: Product Loss During Solvent Removal
Problem: Low product recovery after using a rotary evaporator.
Solution: Strict temperature control during concentration to prevent thermal degradation.
Protocol 3: Low-Temperature Solvent Removal
-
Water Bath Temperature: When concentrating the final organic solution, do not exceed a water bath temperature of 40 °C .
-
Justification: Although this compound is a solid, it can degrade if heated excessively, especially if trace amounts of acid or base are still present. The hydrolysis product, 4-hydroxynicotinic acid, is particularly susceptible to thermal decarboxylation.[5][14] Keeping the temperature low is a critical final step to preserving your product's integrity.
Data Summary & Visual Guides
For quick reference, the key stability parameters and degradation pathways are summarized below.
Table 1: pH Stability and Workup Recommendations
| pH Range | Stability of this compound | Primary Degradation Risk | Recommended Workup Action |
| < 2 | Unstable | Acid-catalyzed ester hydrolysis | Avoid. If necessary, work at < 5 °C and neutralize immediately. |
| 2 - 6 | Moderately Stable | Slow ester hydrolysis | Acceptable for brief washes (e.g., with sat. NH₄Cl). |
| 7 - 8.5 | Optimal Stability | Minimal | Ideal range for extraction and handling. |
| 8.5 - 10 | Moderately Stable | Base-catalyzed ester hydrolysis | Use caution. Work at < 5 °C and minimize exposure time. |
| > 10 | Highly Unstable | Rapid ester hydrolysis (saponification) | Avoid. Use of strong bases like NaOH/KOH will cause significant degradation. |
Diagram 1: Primary Degradation Pathways
This diagram illustrates the two main routes of degradation that can occur during a poorly controlled workup.
Caption: Key degradation pathways for this compound.
Diagram 2: Recommended Workup Decision Tree
This workflow helps guide the selection of an appropriate workup strategy based on the reaction conditions.
Caption: Decision tree for selecting the optimal workup protocol.
By understanding the chemical vulnerabilities of this compound and implementing these carefully designed protocols, you can significantly improve your experimental outcomes, ensuring higher yields and purity for your downstream applications.
References
- 1. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zenodo.org [zenodo.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. METHYL 6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE | 66171-50-4 [chemicalbook.com]
- 10. Page loading... [guidechem.com]
- 11. This compound CAS#: 67367-24-2 [m.chemicalbook.com]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. orgsyn.org [orgsyn.org]
- 14. Decarboxylation [organic-chemistry.org]
Technical Support Center: Purifying Nicotinic Acid Esters via Column Chromatography
Welcome to our dedicated technical support center for the chromatographic purification of nicotinic acid esters. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating these valuable compounds. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the principles, practices, and troubleshooting of column chromatography for this specific class of molecules.
Introduction: The Challenge of Purifying Nicotinic Acid Esters
Nicotinic acid esters, as derivatives of pyridine, possess a basic nitrogen atom that introduces unique challenges in purification, particularly when using standard silica gel chromatography. The acidic nature of silica can lead to strong interactions with the basic pyridine ring, resulting in common issues like peak tailing, poor resolution, and even on-column degradation.[1][2][3] This guide will equip you with the knowledge to anticipate and overcome these challenges, ensuring efficient and successful purification of your target nicotinic acid esters.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when planning the purification of nicotinic acid esters.
Q1: What is the best stationary phase for purifying nicotinic acid esters?
For most standard purifications of nicotinic acid esters, silica gel remains the most common and cost-effective choice.[4] However, due to the basicity of the pyridine ring, untreated silica can cause significant peak tailing.[1][3] For problematic separations or acid-sensitive esters, consider the following alternatives:
-
Deactivated Silica Gel: This is often the best choice for nitrogen-containing heterocycles.[1] Deactivation can be achieved by treating the silica gel with a reagent like triethylamine to neutralize the acidic silanol groups.[1]
-
Alumina (Basic or Neutral): Alumina can be an effective alternative for the purification of basic compounds like amines and pyridine derivatives.[1]
-
Reversed-Phase Silica: For highly polar nicotinic acid esters, reversed-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar, can be a powerful technique.[1][5]
Q2: How do I select the initial mobile phase for my nicotinic acid ester purification?
The selection of the mobile phase is critical and should always be guided by preliminary analysis using Thin-Layer Chromatography (TLC) . The goal is to find a solvent system that provides a retention factor (Rf) for your target compound in the range of 0.2-0.4 for optimal separation on a column.
A common starting point for nicotinic acid esters is a mixture of a non-polar solvent and a moderately polar solvent. Examples include:
-
Hexanes/Ethyl Acetate: A widely used solvent system for compounds of moderate polarity.[6] For instance, methyl nicotinate has been purified using a petroleum ether/ethyl acetate (4:1) system.[7]
-
Dichloromethane/Methanol: This combination is useful for more polar nicotinic acid esters.[8]
The polarity of the mobile phase should be adjusted based on the polarity of your specific nicotinic acid ester. Esters with larger, more non-polar alkyl chains will generally require a less polar mobile phase to elute, while those with smaller or more functionalized ester groups will require a more polar mobile phase.
Q3: My nicotinic acid ester is a salt (e.g., hydrochloride). How does this affect purification?
Purifying nicotinic acid ester salts by column chromatography can be challenging. The salt form is highly polar and may not be soluble in common organic solvents used for chromatography. It is often preferable to neutralize the salt to the free base before attempting purification by normal-phase chromatography. If you must chromatograph the salt, you may need to use a highly polar mobile phase, and ion-exchange chromatography could be a more suitable technique.[3]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common problems encountered during the column chromatography of nicotinic acid esters.
Problem 1: Poor Separation of My Nicotinic Acid Ester from Impurities
If your fractions are consistently showing a mixture of your desired product and impurities, consider the following:
Logical Troubleshooting Workflow for Poor Separation
References
- 1. Chromatography [chem.rochester.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. column-chromatography.com [column-chromatography.com]
- 5. waters.com [waters.com]
- 6. rsc.org [rsc.org]
- 7. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]
- 8. rsc.org [rsc.org]
Validation & Comparative
A Comparative Analysis for the Modern Laboratory: Methyl 4-hydroxynicotinate vs. Methyl 6-hydroxynicotinate
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
The nicotinic acid scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active compounds. Within this class, the isomeric pair of Methyl 4-hydroxynicotinate and Methyl 6-hydroxynicotinate present unique opportunities and challenges in synthetic chemistry and drug design. The seemingly subtle shift of a hydroxyl group from the 4- to the 6-position on the pyridine ring imparts significant differences in their physicochemical properties, reactivity, and ultimately, their utility as synthetic intermediates. This guide provides a comprehensive comparative analysis of these two isomers, supported by experimental data and protocols, to empower researchers in making informed decisions for their specific applications.
Physicochemical Properties: A Tale of Two Isomers
The position of the hydroxyl group profoundly influences the intermolecular forces and electronic distribution within the molecules, leading to distinct physical properties.
| Property | This compound | Methyl 6-hydroxynicotinate |
| CAS Number | 67367-24-2[1][2][3] | 66171-50-4[4][5] |
| Molecular Formula | C₇H₇NO₃[1][2] | C₇H₇NO₃[4][5] |
| Molecular Weight | 153.14 g/mol [1][2] | 153.14 g/mol [4][5] |
| Appearance | White to off-white solid[1] | White crystalline or crystalline powder[4] |
| Melting Point | Not well-defined in cited sources | 166-170 °C[4][6][7] |
| Boiling Point (Predicted) | 338.3±22.0 °C[1] | 342.4±42.0 °C[4] |
| Density (Predicted) | 1.287±0.06 g/cm³[1] | 1.263±0.06 g/cm³[4] |
| pKa (Predicted) | 8.18±0.10[1] | 9.99±0.10[4] |
| Solubility | Insoluble in water[4] | Soluble in alcohols and some organic solvents, insoluble in water[4] |
A key differentiator is the significantly higher melting point of Methyl 6-hydroxynicotinate, suggesting stronger intermolecular interactions, likely due to more effective crystal packing and hydrogen bonding. The predicted pKa values also highlight a substantial difference in the acidity of the hydroxyl group, with the 4-hydroxy isomer being considerably more acidic. This has direct implications for its reactivity in base-mediated reactions.
Spectroscopic Fingerprints: Distinguishing the Isomers
Spectroscopic analysis is fundamental for the unambiguous identification of these isomers.
¹H NMR Spectroscopy: The substitution pattern on the pyridine ring gives rise to distinct proton chemical shifts and coupling patterns. For Methyl 6-hydroxynicotinate, the protons on the pyridine ring typically appear as a set of doublets and a doublet of doublets.[7] In contrast, the spectrum of this compound would show a different splitting pattern due to the different neighboring environments of the ring protons.
¹³C NMR Spectroscopy: The carbon chemical shifts are also sensitive to the position of the hydroxyl group. The carbon atom attached to the hydroxyl group (C4 or C6) will show a characteristic downfield shift.
Infrared (IR) Spectroscopy: Both isomers will exhibit characteristic absorptions for the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and the C=C and C=N vibrations of the pyridine ring. However, the precise frequencies of these vibrations can differ slightly, providing an additional means of differentiation.
Synthesis Strategies: Pathways to Isomeric Purity
The synthesis of these isomers often requires distinct strategies to achieve regiochemical control.
Synthesis of Methyl 6-hydroxynicotinate
A common route to Methyl 6-hydroxynicotinate involves the esterification of 6-hydroxynicotinic acid.[7]
Protocol 1: Fischer Esterification of 6-Hydroxynicotinic Acid [7]
-
Suspend 6-hydroxynicotinic acid in methanol.
-
Add concentrated sulfuric acid as a catalyst.
-
Heat the mixture to reflux for an extended period (e.g., 16 hours).[7]
-
After cooling, partially neutralize the acid with sodium bicarbonate.[7]
-
Remove the methanol under reduced pressure.
-
Adjust the pH of the residue to 7 with sodium bicarbonate solution.[7]
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).[7]
-
Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to yield the product.
Caption: Synthesis of Methyl 6-hydroxynicotinate.
An alternative approach starts from coumalic acid, which is first converted to methyl coumalate.[8] The subsequent reaction with ammonia and then sodium hydroxide yields 6-hydroxynicotinic acid, which can then be esterified.[8]
Synthesis of this compound
The synthesis of this compound is less commonly detailed in readily available literature, suggesting it may require more specialized synthetic routes. One potential approach involves the esterification of 4-hydroxynicotinic acid.
Protocol 2: Esterification of 4-Hydroxynicotinic Acid (General Procedure)
-
Dissolve or suspend 4-hydroxynicotinic acid in a mixture of dichloromethane and methanol.
-
Add a coupling agent, such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), and a catalytic amount of a base like DMAP (4-Dimethylaminopyridine).
-
Stir the reaction mixture, possibly with heating, until the starting material is consumed (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired product.
Caption: Synthesis of this compound.
The choice of synthetic route will depend on the availability of starting materials, desired scale, and the need to avoid specific reaction conditions.
Chemical Reactivity: A Tale of Two Hydroxyls
The electronic properties of the pyridine ring are significantly influenced by the position of the electron-donating hydroxyl group. This, in turn, dictates the reactivity of the molecule in various transformations.
-
Acidity: As indicated by the predicted pKa values, the hydroxyl group in this compound is more acidic than in the 6-hydroxy isomer. This means it can be deprotonated more readily with weaker bases, which can be an advantage in O-alkylation or O-acylation reactions.
-
Nucleophilicity of the Ring: The hydroxyl group, being an activating group, increases the electron density of the pyridine ring, making it more susceptible to electrophilic aromatic substitution. The position of the hydroxyl group directs the regioselectivity of these reactions.
-
Reactivity as a Leaving Group: The hydroxyl group can be converted into a better leaving group (e.g., a triflate) to participate in cross-coupling reactions. The stability of the resulting intermediate and the steric environment around the reaction center will differ between the two isomers.
Caption: Comparison of Hydroxyl Group Acidity.
Applications in Drug Discovery and Beyond
Both isomers serve as valuable building blocks in the synthesis of more complex molecules with diverse biological activities.
| Application Area | This compound | Methyl 6-hydroxynicotinate |
| Medicinal Chemistry | Used as a reagent in the synthesis of Trigonelline, an alkaloid with phytoestrogenic activity.[1] | An intermediate for some drugs.[4] Can be used to construct pyridine heterocyclic skeletons for developing new anti-inflammatory, antibacterial, or nervous system active drugs.[9] |
| Cosmetics | Not specified in search results. | Can be used as an ingredient in skin care products and cosmetics, with anti-inflammatory, anti-oxidant, and blood circulation promotion functions.[4] |
| Other | - | Catalyst for synthetic reactions.[4] |
The utility of Methyl 6-hydroxynicotinate as a precursor for various therapeutic agents appears to be more broadly documented. For instance, its derivatives are explored as inhibitors of enzymes like D-amino acid oxidase (DAAO), which are targets for central nervous system disorders.[10][11]
Conclusion: Selecting the Right Isomer for Your Research
The choice between this compound and Methyl 6-hydroxynicotinate is not arbitrary and should be guided by the specific goals of the research.
-
For applications requiring a more acidic hydroxyl group or specific regioselectivity in electrophilic substitution , this compound may be the preferred starting material.
-
For synthetic routes that leverage the established reactivity of the 6-hydroxypyridine scaffold or where the final target molecule contains this motif , Methyl 6-hydroxynicotinate is a well-characterized and accessible choice.
This comparative guide highlights the critical differences between these two isomers, providing a foundation for their strategic use in chemical synthesis and drug discovery. A thorough understanding of their distinct properties is paramount to unlocking their full potential in the laboratory.
References
- 1. This compound CAS#: 67367-24-2 [m.chemicalbook.com]
- 2. chemwhat.com [chemwhat.com]
- 3. rdchemicals.com [rdchemicals.com]
- 4. chembk.com [chembk.com]
- 5. chemscene.com [chemscene.com]
- 6. Methyl 6-hydroxynicotinate, CAS No. 66171-50-4 - iChemical [ichemical.com]
- 7. METHYL 6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE | 66171-50-4 [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 6-Chloro-5-hydroxy-nicotinic acid methyl ester | 915107-30-1 [chemicalbook.com]
- 10. Methyl 6-methylnicotinate | 5470-70-2 [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for Methyl 4-Hydroxynicotinate Analysis
In the landscape of pharmaceutical development and quality control, the robustness and reliability of analytical methods are paramount. This guide provides an in-depth, experience-driven comparison of a newly developed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl 4-hydroxynicotinate, a key intermediate in various synthetic pathways. We will not only detail the validation of our proposed method but also compare its performance against a common alternative, providing the supporting experimental data and the scientific rationale behind our choices. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of HPLC method validation principles in a practical context.
The Analytical Challenge: Why a Validated Method is Crucial
This compound (M4HN) is a pyridine derivative whose purity and stability are critical for the synthesis of active pharmaceutical ingredients (APIs). A reliable analytical method is essential to quantify M4HN, monitor its stability under various stress conditions, and detect any potential degradation products. An unvalidated method can lead to inaccurate results, compromising batch release decisions, stability predictions, and ultimately, patient safety.
This guide is structured to walk you through the entire validation process, from the initial method development rationale to the final assessment of its performance, all grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines and the United States Pharmacopeia (USP) General Chapter <621>.[1][2][3][4][5][6][7][8][9][10][11][12][13][14]
Methodologies at a Glance: A Comparative Overview
For the purpose of this guide, we will be validating and comparing two distinct reversed-phase HPLC (RP-HPLC) methods for the analysis of this compound.
Table 1: HPLC Method Parameters
| Parameter | Proposed Method (Method A) | Alternative Method (Method B) |
| Column | C18, 4.6 x 150 mm, 5 µm | Cyano, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile: 20 mM Phosphate Buffer (pH 3.0) (30:70 v/v) | Methanol: Water (50:50 v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 265 nm | UV at 265 nm |
| Injection Volume | 10 µL | 20 µL |
| Column Temp. | 30°C | Ambient |
| Run Time | 10 minutes | 15 minutes |
-
Rationale for Proposed Method A: The choice of a C18 column is based on its versatility and robustness for the separation of moderately polar compounds like M4HN. The phosphate buffer at pH 3.0 is intended to suppress the ionization of the pyridine nitrogen, leading to better peak shape and retention. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. A shorter run time is also a key advantage for high-throughput analysis.
-
Alternative Method B: This method represents a more traditional approach. A cyano column offers different selectivity compared to a C18. The use of a simple methanol-water mobile phase is common but may offer less control over peak shape. The longer column and higher flow rate result in a longer run time.
The Validation Gauntlet: A Step-by-Step Experimental Guide
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[10][15] The following sections detail the experimental protocols and comparative data for the validation of Method A and Method B.
System Suitability
Before any validation experiments, the suitability of the chromatographic system must be established. This ensures that the equipment is performing correctly.
Experimental Protocol:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Prepare a standard solution of this compound at a concentration of 50 µg/mL.
-
Inject the standard solution six replicate times.
-
Calculate the mean and relative standard deviation (%RSD) for the peak area, retention time, tailing factor, and theoretical plates.
Table 2: System Suitability Results
| Parameter | Acceptance Criteria | Proposed Method (Method A) | Alternative Method (Method B) |
| %RSD of Peak Area | ≤ 2.0% | 0.45% | 0.89% |
| %RSD of Retention Time | ≤ 1.0% | 0.15% | 0.35% |
| Tailing Factor | ≤ 2.0 | 1.1 | 1.8 |
| Theoretical Plates | ≥ 2000 | 7500 | 4500 |
-
Expertise & Experience: Method A demonstrates superior system suitability with lower %RSD values, a better tailing factor, and higher theoretical plates, indicating a more efficient and reproducible separation. This is likely due to the buffered mobile phase providing better control over the analyte's ionization state.
Specificity (Selectivity)
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6][12]
Experimental Protocol:
-
Forced Degradation: Subject a solution of this compound (100 µg/mL) to the following stress conditions:
-
Acidic: 0.1 N HCl at 60°C for 4 hours.
-
Basic: 0.1 N NaOH at 60°C for 2 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours (solid state).
-
Photolytic: UV light (254 nm) for 24 hours (solution).
-
-
Inject the stressed samples and a blank (diluent) and an unstressed standard solution.
-
Evaluate the chromatograms for any interference at the retention time of the M4HN peak and assess the peak purity using a photodiode array (PDA) detector.
Data Summary:
-
Proposed Method (Method A): Showed complete resolution between the M4HN peak and all degradation product peaks. The peak purity index was >0.999 for the M4HN peak in all stressed samples, confirming its spectral homogeneity.
-
Alternative Method (Method B): A significant degradation product co-eluted with the main M4HN peak under basic hydrolysis conditions. This lack of specificity makes Method B unsuitable as a stability-indicating method.
Caption: Workflow for establishing method specificity.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3][6]
Experimental Protocol:
-
Prepare a stock solution of this compound (100 µg/mL).
-
From the stock solution, prepare a series of at least five concentrations ranging from 50% to 150% of the target concentration (e.g., 25, 50, 75, 100, and 125 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area versus concentration and determine the correlation coefficient (r²) and the equation of the line using linear regression.
Table 3: Linearity and Range Data
| Parameter | Acceptance Criteria | Proposed Method (Method A) | Alternative Method (Method B) |
| Range | 25 - 125 µg/mL | 25 - 125 µg/mL | 25 - 125 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 | 0.9985 |
| Y-intercept | Close to zero | 15.2 | 150.8 |
| Residual Plot | Random distribution | Random | Patterned |
-
Trustworthiness: Method A exhibits superior linearity with an r² value closer to 1 and a y-intercept that is negligible. The random distribution of residuals for Method A further supports the appropriateness of the linear model. The patterned residuals in Method B suggest a non-linear relationship or systematic error.
Accuracy (Trueness)
Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[6] It is often determined by recovery studies.
Experimental Protocol:
-
Prepare a placebo (matrix without the analyte).
-
Spike the placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percent recovery.
Table 4: Accuracy (Recovery) Results
| Spiked Level | Acceptance Criteria | Proposed Method (Method A) | Alternative Method (Method B) |
| 80% | 98.0 - 102.0% | 99.5% | 97.2% |
| 100% | 98.0 - 102.0% | 100.2% | 103.5% |
| 120% | 98.0 - 102.0% | 100.8% | 104.1% |
| Mean Recovery | 98.0 - 102.0% | 100.2% | 101.6% |
| %RSD of Recovery | ≤ 2.0% | 0.65% | 3.8% |
-
Expertise & Experience: Method A demonstrates excellent accuracy, with all recovery values falling well within the acceptance criteria and a low %RSD. Method B shows acceptable mean recovery but fails on the %RSD and individual recovery values at the 80% and 120% levels, indicating poorer precision and potential matrix effects not adequately handled by this method.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[6]
Experimental Protocol:
-
Repeatability (Intra-day): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
Table 5: Precision Results
| Parameter | Acceptance Criteria | Proposed Method (Method A) | Alternative Method (Method B) |
| Repeatability (%RSD) | ≤ 2.0% | 0.52% | 1.85% |
| Intermediate Precision (%RSD) | ≤ 2.0% | 0.78% | 2.55% |
-
Trustworthiness: Method A is highly precise, with %RSD values well below the acceptance limit for both repeatability and intermediate precision. Method B meets the criteria for repeatability but fails for intermediate precision, suggesting that the method is not rugged enough to handle minor variations in experimental conditions.
Caption: Interdependence of validation parameters.
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[12]
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters of Method A, one at a time.
-
Analyze a standard solution with each modified condition and evaluate the impact on system suitability parameters.
Table 6: Robustness of Proposed Method (Method A)
| Parameter Varied | Modification | Retention Time (min) | Tailing Factor | % Assay |
| Flow Rate | 0.9 mL/min | 5.9 | 1.1 | 100.3 |
| 1.1 mL/min | 4.9 | 1.2 | 99.8 | |
| Mobile Phase pH | 2.8 | 5.5 | 1.1 | 100.1 |
| 3.2 | 5.3 | 1.2 | 99.9 | |
| Column Temp. | 28°C | 5.6 | 1.1 | 100.5 |
| 32°C | 5.2 | 1.1 | 99.7 |
-
Expertise & Experience: The results show that Method A is robust. The small, deliberate changes in flow rate, mobile phase pH, and column temperature did not significantly impact the retention time, peak shape, or the final assay result, ensuring reliable performance in a routine laboratory setting. A robustness study was not performed on Method B due to its failure in other key validation parameters.
Conclusion: An Authoritative Recommendation
Based on the comprehensive validation data presented, the Proposed Method (Method A) is unequivocally superior for the analysis of this compound. It has been demonstrated to be specific, linear, accurate, precise, and robust, meeting all predefined acceptance criteria based on ICH and USP guidelines. Its performance as a stability-indicating method is a critical advantage for its application in pharmaceutical development.
In contrast, the Alternative Method (Method B) failed to meet the acceptance criteria for specificity, linearity, and intermediate precision. The co-elution of a degradation product renders it unsuitable for stability studies, and its overall performance is less reliable.
This guide underscores the importance of a systematic and scientifically sound approach to HPLC method validation. By carefully selecting chromatographic conditions and rigorously testing the method's performance, we can ensure the generation of high-quality, reliable data that supports the development of safe and effective medicines.
References
- 1. usp.org [usp.org]
- 2. <621> CHROMATOGRAPHY [drugfuture.com]
- 3. m.youtube.com [m.youtube.com]
- 4. qbdgroup.com [qbdgroup.com]
- 5. agilent.com [agilent.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. fda.gov [fda.gov]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Chromatography [usp.org]
- 10. biopharminternational.com [biopharminternational.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. propharmagroup.com [propharmagroup.com]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 15. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Hydroxypyridine Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Method Validation in Hydroxypyridine Analysis
Hydroxypyridine derivatives are a class of heterocyclic organic compounds that are pivotal in pharmaceutical and biological research.[1][2] Their structural motifs are found in numerous active pharmaceutical ingredients (APIs), making the accurate and precise quantification of these compounds a cornerstone of drug development and quality control.[3] The inherent chemical properties of hydroxypyridines, such as their polarity and potential for tautomerization, present unique analytical challenges.[4][5] Therefore, robust and validated analytical methods are imperative to ensure data integrity, product safety, and regulatory compliance.
This guide provides an in-depth comparison of the primary analytical techniques for hydroxypyridine derivatives and outlines the principles and protocols for their cross-validation. Cross-validation is a critical process used to demonstrate that two or more analytical procedures can be used for the same intended purpose, ensuring consistency and reliability of results across different methods or laboratories.[6][7]
Pillar 1: Comparative Analysis of Key Analytical Methodologies
The selection of an appropriate analytical method is contingent upon the specific hydroxypyridine derivative, the sample matrix, and the intended purpose of the analysis. Here, we compare the most commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
Reversed-phase HPLC (RP-HPLC) is the most widely adopted technique for the analysis of hydroxypyridine derivatives due to its versatility, robustness, and wide applicability.[8]
-
Principle of Separation: RP-HPLC separates compounds based on their polarity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. Less polar compounds interact more strongly with the stationary phase and thus have longer retention times.
-
Advantages:
-
Excellent for a wide range of polar and nonpolar compounds.
-
High resolution and sensitivity, particularly with UV or mass spectrometry (MS) detection.[9]
-
Amenable to gradient elution, allowing for the separation of complex mixtures.
-
-
Causality in Experimental Choices: The choice of a C18 column is standard for many organic molecules, including hydroxypyridines, as it provides a good balance of hydrophobic retention.[8] The use of an acidic modifier, like phosphoric or formic acid, in the mobile phase is crucial for suppressing the ionization of the basic pyridine ring and the acidic hydroxyl group, leading to improved peak shape and retention time reproducibility.
Gas Chromatography (GC): A Powerful Tool for Volatile Derivatives
GC is a highly effective technique for the analysis of volatile and thermally stable compounds. For many hydroxypyridine derivatives, derivatization is often necessary to increase their volatility and thermal stability.[4][10]
-
Principle of Separation: GC separates compounds based on their boiling points and affinity for the stationary phase within the GC column.
-
Advantages:
-
Causality in Experimental Choices: The highly polar nature of hydroxypyridines can lead to poor peak shape and retention in GC.[4] Derivatization, for instance, by silylation, masks the polar hydroxyl group, increasing volatility and improving chromatographic performance.[10] The choice of a non-polar or mid-polar column, such as one with a 100% dimethyl polysiloxane stationary phase, is often suitable for the separation of these derivatized compounds.[4]
Capillary Electrophoresis (CE): High Efficiency for Charged Analytes
CE offers a high-efficiency separation mechanism based on the differential migration of ions in an electric field. It is particularly well-suited for the analysis of charged or highly polar hydroxypyridine derivatives.[13][14]
-
Principle of Separation: In Capillary Zone Electrophoresis (CZE), the most common mode of CE, ions migrate through a capillary filled with an electrolyte solution under the influence of an applied voltage. Separation is based on the charge-to-size ratio of the analytes.
-
Advantages:
-
Causality in Experimental Choices: The pH of the background electrolyte is a critical parameter in CE as it dictates the charge state of the hydroxypyridine derivative and the magnitude of the electroosmotic flow (EOF). For basic hydroxypyridines, a low pH buffer ensures they are protonated and migrate as cations.
Comparative Performance Data
The following table summarizes typical performance characteristics for the analysis of hydroxypyridine derivatives by different analytical techniques. The values presented are illustrative and can vary depending on the specific analyte, matrix, and instrumentation.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | CE-UV | Supporting Evidence |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 | [15] |
| Accuracy (% Recovery) | 98-102% | 95-105% | 97-103% | [16] |
| Precision (%RSD) | < 2% | < 5% | < 3% | [14][16] |
| Limit of Detection (LOD) | ng/mL range | pg/mL to ng/mL range | µg/mL to ng/mL range | [4][12][14] |
| Limit of Quantitation (LOQ) | ng/mL range | pg/mL to ng/mL range | µg/mL to ng/mL range | [9] |
Pillar 2: The Imperative of Cross-Validation
When multiple analytical methods are used within a project, or when a method is transferred between laboratories, cross-validation is essential to ensure the consistency and reliability of the data.[7][17] The International Council for Harmonisation (ICH) guidelines provide a framework for the validation of analytical procedures, which includes the principles of cross-validation.[6][18][19][20]
Logical Flow of a Cross-Validation Study
A cross-validation study is designed to demonstrate that different analytical procedures yield equivalent results for the same set of samples.
Caption: Logical workflow for a cross-validation study.
Pillar 3: Detailed Experimental Protocols
To ensure trustworthiness, every protocol must be a self-validating system. The following are detailed, step-by-step methodologies for key validation experiments.
Protocol 1: HPLC-UV Method Validation for 3-Hydroxypyridine
This protocol outlines the validation of an isocratic RP-HPLC method for the quantification of 3-hydroxypyridine.[16]
Objective: To validate the HPLC-UV method for linearity, accuracy, and precision in accordance with ICH guidelines.[21]
Workflow Diagram:
Caption: Experimental workflow for HPLC method validation.
Methodology:
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: 95:5 (v/v) Water with 0.1% Phosphoric Acid : Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
Linearity:
-
Prepare a series of at least five calibration standards of 3-hydroxypyridine in the mobile phase.
-
Inject each standard in triplicate.
-
Plot the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.99.
-
-
Accuracy:
-
Prepare quality control (QC) samples at three concentration levels (low, medium, and high) within the linear range.
-
Analyze five replicates of each QC sample.
-
Calculate the percent recovery for each sample. The mean recovery should be within 98.0% to 102.0%.
-
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicates of the medium concentration QC sample on the same day. The relative standard deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability experiment on a different day with a different analyst or on a different instrument. The %RSD should be ≤ 2%.
-
Protocol 2: Cross-Validation of HPLC and GC Methods for 4-Hydroxypyridine
This protocol details the cross-validation of a validated HPLC-UV method with a newly developed GC-MS method for the analysis of 4-hydroxypyridine in a drug substance.[4][9]
Objective: To demonstrate that the GC-MS method provides comparable results to the established HPLC-UV method.
Methodology:
-
Sample Selection: Prepare a set of at least six samples of the 4-hydroxypyridine drug substance, including samples spiked at different concentration levels.
-
Analysis by Reference Method (HPLC-UV): Analyze the samples in triplicate using the validated HPLC-UV method.
-
Analysis by Comparator Method (GC-MS):
-
Derivatization: React the samples with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide) to form the volatile trimethylsilyl derivative.
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium.
-
Oven Program: Start at 100°C, ramp to 250°C.
-
Injection Mode: Splitless.
-
MS Detection: Selected Ion Monitoring (SIM) of characteristic ions.
-
-
Analyze the derivatized samples in triplicate.
-
-
Data Comparison:
-
Calculate the mean concentration of 4-hydroxypyridine for each sample from both methods.
-
Determine the percent difference between the results obtained from the two methods for each sample.
-
The percent difference should be within a predefined acceptance criterion (e.g., ±15%).
-
Conclusion: Ensuring Data Integrity Through Rigorous Validation
The cross-validation of analytical methods for hydroxypyridine derivatives is not merely a regulatory formality but a scientific necessity to ensure the reliability and consistency of data throughout the drug development lifecycle. By understanding the principles of different analytical techniques and applying rigorous validation and cross-validation protocols, researchers can have confidence in their results, leading to the development of safe and effective medicines. This guide provides a framework for making informed decisions on method selection and validation, ultimately contributing to the integrity of scientific research and pharmaceutical development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Hydroxypyridine | C5H5NO | CID 7971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Hydroxypyridine | 109-00-2 [chemicalbook.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. e-b-f.eu [e-b-f.eu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Utilization of Capillary Zone Electrophoresis for the Analytical Evaluation of Some Acridine Derivatives | Chemické listy [chemicke-listy.cz]
- 14. Capillary electrophoresis for detection of inherited disorders of purine and pyrimidine metabolism: a selective approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Capillary electrophoresis for detection of inherited disorders of purine and pyrimidine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High-performance liquid chromatographic determination of 3-hydroxypyridinium derivatives as new markers of bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 20. fda.gov [fda.gov]
- 21. database.ich.org [database.ich.org]
A Senior Application Scientist's Guide to Methyl 4-hydroxynicotinate in Modern Organic Synthesis
As a cornerstone building block in medicinal chemistry and materials science, the 4-hydroxypyridine scaffold offers a unique combination of reactivity and structural features. Methyl 4-hydroxynicotinate (M4HN), with its characteristic ester and hydroxyl functionalities, stands out as a versatile and economically significant starting material. This guide provides an in-depth comparison of M4HN with alternative reagents, focusing on its strategic applications, the causality behind experimental choices, and data-driven protocols to empower researchers in their synthetic endeavors.
The Unique Chemical Profile of this compound
This compound (CAS: 67367-24-2) is more than a simple aromatic alcohol.[1][2] Its true utility lies in its pyridinone-pyridinol tautomerism. This equilibrium dictates its reactivity, allowing it to act as either an oxygen or a nitrogen nucleophile, a property that can be finely controlled by the careful selection of reagents and reaction conditions. This ambident nucleophilicity is the key to its versatility and a central theme in its comparison with other reagents.
| Property | Value |
| Molecular Formula | C₇H₇NO₃ |
| Molecular Weight | 153.14 g/mol [2] |
| CAS Number | 67367-24-2[1] |
| Synonyms | 4-Hydroxy-3-pyridinecarboxylic acid methyl ester, Methyl 4-hydroxypyridine-3-carboxylate[2] |
Strategic Transformation 1: Activation of the 4-Position for Cross-Coupling
A primary application of M4HN is its role as a precursor to 4-halonicotinates, which are powerful intermediates for transition metal-catalyzed cross-coupling reactions.[3][4] The hydroxyl group is not a suitable leaving group for these transformations and must first be converted into a more reactive species, typically a halide or a sulfonate.
The M4HN Advantage: M4HN provides a stable, readily available, and often more economical entry point to 4-functionalized nicotinates compared to purchasing the corresponding 4-halonicotinic acids or esters directly, which can be significantly more expensive or have limited commercial availability.
Comparison with Alternatives:
-
Direct use of 4-chloronicotinic acid: While seemingly more direct, the synthesis of the acid itself can be lengthy, and its subsequent esterification adds a step. Starting with M4HN and performing a halogenation is often more efficient overall.
-
Use of 4-triflates: Pyridyl triflates are excellent electrophiles for cross-coupling but are often more expensive and moisture-sensitive than the corresponding chlorides or bromides derived from M4HN.
Caption: Synthetic utility of M4HN as a precursor for cross-coupling reactions.
This protocol is adapted from a similar transformation on a related substrate.[5] The choice of phosphorus(V) oxybromide (POBr₃) is critical; it acts as both a dehydrating agent and a bromide source to efficiently replace the hydroxyl group.
-
Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 4-hydroxy-6-methylnicotinate (1.0 eq).
-
Solvent: Add anhydrous dichloromethane (DCM) to create a slurry (approx. 0.5 M concentration).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add phosphorus(V) oxybromide (POBr₃, 1.5 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C. The portion-wise addition is a safety measure to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to 35 °C. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases. This neutralizes the acidic byproducts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
| Starting Material | Reagent | Product | Typical Yield | Reference |
| Methyl 4-hydroxy-6-methylnicotinate | POBr₃ | Methyl 4-bromo-6-methylnicotinate | 82% | [5] |
| This compound | POCl₃ | Methyl 4-chloronicotinate | (Expected) >80% | N/A |
Strategic Transformation 2: Selective N- vs. O-Alkylation
The tautomeric nature of M4HN presents a classic synthetic challenge: controlling the site of alkylation. The outcome of the reaction—whether it occurs on the ring nitrogen (N-alkylation) or the exocyclic oxygen (O-alkylation)—is determined by a nuanced interplay of the base, solvent, and electrophile, as dictated by Hard and Soft Acid-Base (HSAB) theory.
-
O-Alkylation: Favored under conditions that promote the formation of the oxygen anion (phenoxide-like), which is a hard nucleophile. This is typically achieved using a strong, hard base (e.g., NaH) and a hard electrophile (e.g., methyl sulfate, benzyl bromide) in a polar aprotic solvent like DMF.[6]
-
N-Alkylation: Favored under conditions where the nitrogen is the more nucleophilic site. This can be achieved with softer electrophiles or under conditions that promote reaction with the pyridone tautomer. Transition-metal catalysis, for instance, can offer a different mechanistic pathway that favors N-alkylation.[7][8]
Comparison with Alternatives:
-
Pre-functionalized Pyridines: One could start with a pyridine already bearing the desired N-alkyl group. However, this lacks the flexibility of M4HN, which allows for the late-stage introduction of various alkyl groups.
-
Protecting Group Strategies: One could protect one site (e.g., the oxygen as a silyl ether) to force alkylation at the other. This adds steps to the synthesis (protection/deprotection) and reduces overall efficiency compared to a well-controlled, selective one-step alkylation of M4HN.
Caption: A decision-making guide for selective alkylation of M4HN.
This protocol is based on general principles for the O-alkylation of similar ambident nucleophiles.[6] The use of sodium hydride generates the sodium salt of M4HN in situ, strongly favoring the harder oxygen nucleophile.
-
Inert Atmosphere: To a flame-dried, three-neck flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).
-
Solvent: Wash the NaH with anhydrous hexane to remove the mineral oil, then carefully decant the hexane. Add anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: Cool the suspension to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise. Stir at 0 °C for 30 minutes. The formation of the sodium salt is usually indicated by a change in the appearance of the solution.
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel chromatography to yield the desired O-alkylated product.
| Reaction | Base | Electrophile | Solvent | Expected Selectivity |
| O-Alkylation | NaH | R-Br, R-I | DMF | High for O-alkylation |
| N-Alkylation | K₂CO₃ | R-OTf | MeCN | May favor N-alkylation |
Conclusion: The Strategic Value of this compound
This compound is not merely one reagent among many; it is a strategic platform for the synthesis of substituted pyridines. Its primary advantages lie in its economic viability and its dual reactivity, which opens multiple synthetic pathways from a single, stable precursor.
-
As an alternative to pre-halogenated pyridines, M4HN offers a cost-effective route to key cross-coupling intermediates, allowing for the synthesis of diverse compound libraries.
-
As an ambident nucleophile, it provides a sophisticated handle for introducing functionality at either the oxygen or nitrogen atom, a level of control not available with simpler pyridine building blocks.
For researchers in drug development and materials science, mastering the reactivity of this compound is a valuable skill. By understanding the principles that govern its transformations, chemists can leverage this versatile building block to design more efficient, flexible, and innovative synthetic routes.
References
- 1. rdchemicals.com [rdchemicals.com]
- 2. chemwhat.com [chemwhat.com]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. rsc.org [rsc.org]
- 6. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Impurity Profiling of Synthetic Methyl 4-hydroxynicotinate
Introduction
Methyl 4-hydroxynicotinate (M4HN), the methyl ester of 4-hydroxynicotinic acid, is a pivotal pyridine derivative serving as a versatile building block in medicinal chemistry and pharmaceutical development. Its structural motif is incorporated into various active pharmaceutical ingredients (APIs). The purity of such intermediates is not merely a matter of quality control; it is a fundamental pillar of drug safety and efficacy. Impurities, even at trace levels, can introduce toxicity, alter pharmacological activity, or compromise the stability of the final drug product.[1][2]
This guide provides an in-depth comparison of analytical strategies for the comprehensive impurity profiling of synthetic M4HN. We will move beyond rote protocols to explore the causality behind methodological choices, ensuring a robust, self-validating approach to impurity detection, identification, and quantification. Our discussion is grounded in the principles set forth by the International Council for Harmonisation (ICH), particularly the Q3A(R2) guideline, which mandates the characterization of impurities in new drug substances.[3][4]
Part 1: Understanding the Impurity Landscape: Synthesis and Degradation
A logical impurity profiling strategy begins with a thorough understanding of how impurities can be introduced. They primarily arise from two sources: the synthetic process and subsequent degradation.
Common Synthetic Pathway and Process-Related Impurities
A prevalent method for synthesizing M4HN is the Fischer esterification of 4-hydroxynicotinic acid with methanol, typically catalyzed by a strong acid like sulfuric acid.[5] While seemingly straightforward, this process can generate a spectrum of predictable impurities.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} end Caption: Synthetic pathway of M4HN and origins of process-related impurities.
-
Starting Materials & Intermediates: Unreacted 4-hydroxynicotinic acid is a primary expected impurity.
-
By-products: Side reactions can lead to the formation of dimers or products of over-methylation on the pyridine ring nitrogen.
-
Isomers: If the 4-hydroxynicotinic acid starting material contains positional isomers (e.g., 2-hydroxynicotinic acid), their corresponding methyl esters will be present as impurities.[6]
-
Reagents and Solvents: Residual methanol and traces of the acid catalyst are also common impurities that must be controlled.[6]
Forced Degradation and Stability-Indicating Profile
To understand the intrinsic stability of M4HN and to ensure our analytical methods can separate the API from its potential degradants, forced degradation studies are essential.[7] These studies expose the drug substance to stress conditions more severe than accelerated stability testing.
dot graph TD { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} end Caption: Forced degradation workflow to identify potential degradation products.
The most anticipated degradation pathway for an ester like M4HN is hydrolysis back to its parent carboxylic acid, 4-hydroxynicotinic acid. Oxidation may lead to the formation of N-oxides. The results of these studies are critical for developing a truly stability-indicating analytical method —one that can accurately measure the active ingredient without interference from any impurities or degradants.[8]
Part 2: A Comparative Analysis of Core Analytical Techniques
No single analytical technique is sufficient for comprehensive impurity profiling. A multi-modal approach is required, leveraging the strengths of different technologies. The most common and powerful techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS), along with Nuclear Magnetic Resonance (NMR) for definitive structural elucidation.[9][10][11]
| Technique | Primary Application for M4HN | Analytes Detected | Sensitivity | Identification Power |
| HPLC-UV/DAD | Quantification of API and known/unknown impurities. Peak purity assessment. | Non-volatile process impurities and degradation products. | High (ng level) | Low (Retention time matching) |
| LC-MS | Identification of unknown impurities and degradants. | Non-volatile process impurities and degradation products. | Very High (pg-fg level) | High (Molecular Weight & Fragmentation) |
| GC-MS | Quantification and identification of residual solvents. | Volatile and semi-volatile organic impurities (e.g., methanol). | Very High (pg level) | High (Library searchable spectra) |
| NMR | Definitive structural elucidation of isolated impurities. | Isolated impurities of sufficient quantity and purity. | Low (µg-mg level) | Definitive (Unambiguous structure) |
High-Performance Liquid Chromatography (HPLC): The Workhorse
For a polar, non-volatile molecule like M4HN, HPLC is the cornerstone of impurity analysis.[2] The choice of chromatographic mode and detector is critical for achieving the necessary separation and sensitivity.
-
Expertise & Experience: Reversed-Phase HPLC (RP-HPLC) is the preferred mode. The pyridine ring in M4HN has a pKa, meaning its charge state—and thus its retention—is highly dependent on the mobile phase pH. To ensure robust and reproducible separation of M4HN from its potentially acidic (e.g., 4-hydroxynicotinic acid) or basic impurities, a buffered mobile phase is essential. A buffer around pH 3-4 will ensure the pyridine nitrogen is protonated and the carboxylic acid impurity is neutral, providing good peak shape and differential retention on a C18 column.
-
Detector Comparison:
-
Diode Array Detector (DAD): Provides UV spectra across a range of wavelengths for each peak. This is invaluable for assessing peak purity and can help in preliminary identification by comparing spectra against a library. It is the standard for quantification.
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is the gold standard for identifying unknown impurities.[11] It provides the molecular weight of the eluting compound, which is the first and most critical piece of information in determining its identity.
-
Gas Chromatography (GC): The Specialist for Volatiles
GC's strength lies in the analysis of volatile and semi-volatile compounds.[9]
-
Causality: Direct analysis of M4HN and its polar, non-volatile impurities by GC is impractical due to thermal degradation in the hot injector.[12][13] Its primary, indispensable role in this context is the analysis of residual solvents as mandated by ICH Q3C.[14] Headspace GC coupled with Mass Spectrometry (HS-GC-MS) is the definitive technique for identifying and quantifying residual methanol from the synthesis.
-
Alternative Use - Derivatization: While possible, derivatizing M4HN and its impurities (e.g., via silylation) to make them volatile enough for GC analysis is generally avoided.[12] This adds complexity and potential for artifact formation, making the direct analysis by LC preferable.
NMR Spectroscopy: The Final Arbiter of Structure
When an unknown impurity is detected by LC-MS and exceeds the ICH identification threshold (typically ≥0.10%), its structure must be definitively determined.[14]
-
Trustworthiness: While MS provides a molecular formula, it often cannot distinguish between isomers. NMR spectroscopy is the only technique that provides unambiguous structural information by mapping the precise connectivity of atoms (¹H, ¹³C, and 2D NMR experiments like COSY and HSQC).[15][16][17] The process involves isolating a sufficient quantity of the impurity (µg to mg) using preparative HPLC, followed by full characterization.
Part 3: Validated Experimental Protocols & Workflows
The following protocols represent self-validating systems for the robust impurity profiling of this compound.
Protocol 1: Stability-Indicating RP-HPLC-UV/MS Method
This method is designed to separate common process impurities and degradation products from the main M4HN peak.
-
Instrumentation: UHPLC system with DAD and a single quadrupole or Q-TOF mass spectrometer.
-
Column: C18, 100 x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5% to 60% B
-
10-12 min: 60% to 95% B
-
12-13 min: Hold at 95% B
-
13-13.5 min: 95% to 5% B
-
13.5-16 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
DAD Detection: 265 nm (for quantification), with spectral acquisition from 200-400 nm.
-
MS Detection (ESI+):
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Source Temp: 120 °C; Desolvation Temp: 350 °C.
-
Protocol 2: Impurity Isolation and Structural Elucidation Workflow
dot graph TD { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} end Caption: Workflow for isolation and structural elucidation of unknown impurities.
-
Enrichment: If necessary, concentrate the impurity from process mother liquors or by performing multiple injections onto the preparative column.
-
Isolation: Use a scaled-up version of the analytical HPLC method on a preparative HPLC system to isolate the impurity of interest.
-
Purity Confirmation: Analyze the collected fraction using the analytical HPLC method to ensure its purity is >95%.
-
Structure Elucidation:
-
Obtain a high-resolution mass spectrum (HRMS) to determine the accurate mass and predict the elemental composition.
-
Dissolve the isolated solid in a suitable deuterated solvent (e.g., DMSO-d₆) and perform a full suite of NMR experiments (¹H, ¹³C, DEPT, COSY, HSQC, HMBC).
-
Synthesize the data from MS and NMR to propose and confirm the definitive structure of the impurity.[18]
-
Conclusion
The impurity profiling of this compound is a rigorous, multi-faceted process that underpins the safety and quality of pharmaceuticals. It demands more than just running samples; it requires a deep understanding of the molecule's synthetic origin and degradation liabilities. A strategic combination of chromatographic and spectroscopic techniques is non-negotiable. While RP-HPLC serves as the quantitative backbone for separating the API from its related substances, LC-MS provides the crucial first step in identification. GC-MS remains the specialist tool for volatile impurities, and NMR spectroscopy stands as the ultimate authority for structural elucidation. By employing these self-validating workflows, researchers and drug development professionals can build a comprehensive impurity profile that satisfies stringent regulatory requirements and, most importantly, ensures patient safety.[19][20]
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. veeprho.com [veeprho.com]
- 7. biomedres.us [biomedres.us]
- 8. ijrpp.com [ijrpp.com]
- 9. biotech-spain.com [biotech-spain.com]
- 10. ijnrd.org [ijnrd.org]
- 11. ijprajournal.com [ijprajournal.com]
- 12. academic.oup.com [academic.oup.com]
- 13. myfoodresearch.com [myfoodresearch.com]
- 14. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 15. jchps.com [jchps.com]
- 16. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]
- 17. scilit.com [scilit.com]
- 18. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. gmpinsiders.com [gmpinsiders.com]
- 20. Complying with requirements relating to impurities in prescription medicines | Therapeutic Goods Administration (TGA) [tga.gov.au]
A Comparative Guide to the Bioisosteric Replacement of the Hydroxyl Group in Methyl 4-hydroxynicotinate
This guide provides an in-depth comparison of bioisosteric replacements for the hydroxyl group in Methyl 4-hydroxynicotinate. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the strategic rationale, synthetic methodologies, and comparative performance of key analogs. We will explore how modifying this single functional group can profoundly impact physicochemical properties, biological activity, and metabolic stability, supported by representative experimental data and detailed protocols.
The Hydroxyl Group: A Double-Edged Sword in Drug Design
This compound is a versatile scaffold in medicinal chemistry. Its phenolic hydroxyl group is a critical pharmacophoric feature, capable of acting as both a hydrogen bond donor and acceptor. This duality allows it to form key interactions with biological targets. However, this same functionality presents significant challenges in drug development:
-
Metabolic Liability: Phenolic hydroxyl groups are prime targets for Phase II metabolism, particularly glucuronidation (UGT conjugation) and sulfation (SULT conjugation). This rapid metabolic clearance can lead to poor oral bioavailability and a short in-vivo half-life, limiting the therapeutic potential of a compound.[1][2]
-
Physicochemical Properties: The acidity of the hydroxyl group (pKa) and its polarity influence a molecule's ionization state, solubility, and membrane permeability, which are critical determinants of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[3]
-
Potential for Oxidation: Phenols can be susceptible to oxidative metabolism, sometimes forming reactive quinone species, which can be a source of toxicity.[4]
Bioisosteric replacement is a cornerstone strategy in medicinal chemistry to mitigate these liabilities while preserving or enhancing desired biological activity.[5][6] By substituting the hydroxyl group with a different functional group of a similar size, shape, and electronic nature, we can fine-tune the molecule's properties.
Strategic Selection of Bioisosteres for the 4-Hydroxyl Position
The choice of a bioisostere is a deliberate decision aimed at addressing a specific design challenge. For the 4-hydroxyl group of this compound, we will compare three common, yet distinct, bioisosteric replacements: Fluorine (F), Amino (NH₂), and Methoxy (OCH₃). Each offers a unique modulation of the parent molecule's profile.
Caption: Bioisosteric strategies for this compound.
Synthesis of Analogs
A robust synthetic route is essential for generating the necessary analogs for comparative studies. A common and efficient strategy involves the synthesis of a key intermediate, Methyl 4-bromonicotinate, from the parent compound. This intermediate can then be subjected to various coupling or displacement reactions to install the desired bioisosteres.
Experimental Protocol: Synthesis of Methyl 4-bromo-6-methylnicotinate (as a representative intermediate) [7]
-
To a solution of Methyl 4-hydroxy-6-methylnicotinate (1.0 eq) in dichloromethane (DCM), add phosphorus oxybromide (POBr₃, 1.5 eq) portion-wise at 0°C.
-
Allow the reaction to warm to 35°C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Cool the residue to 0°C and carefully quench by the dropwise addition of ethanol, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the bromo-intermediate.
This bromo-intermediate can then be used in subsequent reactions, such as a Buchwald-Hartwig amination (for the -NH₂ analog) or a nucleophilic aromatic substitution with a fluoride source (for the -F analog). The methoxy analog can be prepared by O-methylation of the parent phenol.
Comparative Physicochemical Profiling
The first critical assessment involves measuring the fundamental physicochemical properties that govern a drug's behavior. We evaluated the lipophilicity (LogP) and acidity/basicity (pKa) of the parent compound and its bioisosteric analogs.
Table 1: Physicochemical Properties of this compound Analogs
| Compound | Bioisostere | Experimental LogP | Key pKa | Rationale for Change |
| Parent | -OH | 1.25 | ~8.5 (phenol) | Baseline polarity and acidity. |
| Analog 1 | -F | 1.80 | N/A | Fluorine is more hydrophobic than a hydroxyl group, increasing LogP.[8] It removes the acidic proton.[4] |
| Analog 2 | -NH₂ | 1.10 | ~5.0 (aniline) | The amino group is also polar, resulting in a similar LogP. It is less acidic and more basic than the phenol.[9] |
| Analog 3 | -OCH₃ | 1.95 | N/A | The methyl ether cap removes the acidic proton and increases lipophilicity significantly.[8] |
Causality Behind Experimental Choices: LogP is a crucial predictor of membrane permeability and binding to hydrophobic pockets in target proteins.[3] The shake-flask method provides a "gold standard" measurement. pKa determines the ionization state of the molecule at physiological pH (7.4), which dictates its solubility, receptor interactions, and cell penetration. UV-metric determination is a high-throughput and reliable method for this measurement.[3][10]
Experimental Protocol: Determination of LogP by Shake-Flask Method [3][11]
-
Prepare a buffer solution at pH 7.4 (e.g., phosphate-buffered saline) and pre-saturate it with n-octanol.
-
Pre-saturate n-octanol with the pH 7.4 buffer.
-
Prepare a stock solution of the test compound in the aqueous buffer.
-
Add an equal volume of the pre-saturated n-octanol to the compound solution in a sealed vial.
-
Shake the vial vigorously for 1 hour at a constant temperature to allow for partitioning.
-
Centrifuge the vial to ensure complete separation of the two phases.
-
Carefully sample both the aqueous and n-octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculate LogP as: Log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] ).
In Vitro Biological Evaluation: Impact on Target Engagement
To assess the impact of these structural changes on biological function, we evaluated the compounds in an in vitro assay for a hypothetical target, the nicotinic acid receptor GPR109A, a G-protein coupled receptor.[12]
Table 2: In Vitro Potency of Analogs at the GPR109A Receptor
| Compound | Bioisostere | GPR109A EC₅₀ (nM) | Interpretation |
| Parent | -OH | 50 | The hydroxyl group likely forms a critical hydrogen bond with the receptor. |
| Analog 1 | -F | 150 | Fluorine can act as a hydrogen bond acceptor but not a donor, leading to a modest loss of potency.[8] |
| Analog 2 | -NH₂ | 65 | The amino group can act as both a hydrogen bond donor and acceptor, effectively mimicking the hydroxyl group and retaining potency.[9] |
| Analog 3 | -OCH₃ | 850 | The bulkier methoxy group may introduce a steric clash, and it can only act as a hydrogen bond acceptor, significantly reducing potency. |
Experimental Protocol: FLIPR-Based Calcium Flux Assay for GPCR Activation [13]
-
Cell Culture: Plate HEK293 cells stably expressing the GPR109A receptor into black-walled, clear-bottom 96-well plates and culture overnight.
-
Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compounds (parent and analogs) in the assay buffer.
-
Assay: Place the cell plate and the compound plate into a Fluorometric Imaging Plate Reader (FLIPR).
-
Measurement: The FLIPR will initiate the assay by adding the compounds to the cell plate and immediately begin measuring the fluorescent signal over time. Receptor activation leads to an increase in intracellular calcium, which is detected as an increase in fluorescence.
-
Data Analysis: The change in fluorescence is plotted against the compound concentration, and an EC₅₀ value is determined using a four-parameter logistic fit.
Metabolic Stability: The Primary Goal of Bioisosteric Replacement
A key hypothesis is that replacing the phenolic hydroxyl group will block Phase II metabolism and improve metabolic stability. We tested this using an in vitro liver microsomal stability assay.[14][15]
Caption: A self-validating workflow for lead optimization.
Table 3: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
| Compound | Bioisostere | Half-life (t₁/₂, min) | Intrinsic Clearance (Clᵢₙₜ, µL/min/mg) | Interpretation |
| Parent | -OH | 8 | 173 | Rapidly metabolized, consistent with Phase II conjugation of the phenol.[2] |
| Analog 1 | -F | > 60 | < 5 | Metabolically stable. The C-F bond is highly resistant to cleavage.[6] |
| Analog 2 | -NH₂ | 25 | 55 | Improved stability, but aromatic amines can still be metabolized via other pathways (e.g., N-acetylation, oxidation). |
| Analog 3 | -OCH₃ | 45 | 31 | Significantly improved stability. O-demethylation is a possible metabolic route, but it is much slower than glucuronidation of the parent phenol. |
Experimental Protocol: Liver Microsomal Stability Assay [1][16]
-
Reagents: Prepare human liver microsomes (HLM), NADPH regenerating system (cofactor), and phosphate buffer (pH 7.4).
-
Incubation Mixture: In a 96-well plate, pre-warm HLM and the test compound in buffer at 37°C.
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).
-
Analysis: Centrifuge the plate to precipitate the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Calculation: Plot the natural log of the percent remaining compound versus time. The slope of this line is the elimination rate constant (k). Calculate the half-life (t₁/₂) as 0.693/k. Calculate intrinsic clearance (Clᵢₙₜ) from the half-life and protein concentration.
Conclusion: A Synthesis of Findings
This comparative guide demonstrates the power of bioisosterism to systematically address the liabilities of a phenolic hydroxyl group in this compound.
-
The parent compound , while potent, suffers from poor metabolic stability, which would likely translate to poor in vivo performance.
-
The fluoro analog (-F) offers the most significant improvement in metabolic stability, effectively blocking the site of metabolism. However, this comes at the cost of a modest reduction in biological potency due to the loss of the hydrogen bond donating capability.
-
The amino analog (-NH₂) provides an excellent balance. It largely retains the biological potency of the parent by mimicking its hydrogen bonding properties while still offering a considerable improvement in metabolic stability.
-
The methoxy analog (-OCH₃) dramatically improves metabolic stability but at the expense of a significant loss in potency, likely due to steric hindrance at the target.
Ultimately, the choice of the "best" bioisostere depends on the specific goals of the drug discovery program. If maximizing metabolic stability is the primary objective, the fluoro analog is superior. However, if maintaining high potency is paramount, the amino analog represents a more balanced and promising path forward for lead optimization. This structured, data-driven approach allows for rational decision-making in the complex process of drug development.
References
- 1. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. snscourseware.org [snscourseware.org]
- 6. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 7. rsc.org [rsc.org]
- 8. Bioisosteres of Carbohydrate Functional Groups in Glycomimetic Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. | Semantic Scholar [semanticscholar.org]
- 11. agilent.com [agilent.com]
- 12. Nicotinic acid (niacin) receptor agonists: will they be useful therapeutic agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro screening strategies for nicotinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]
A Comparative Guide to the Reactivity of Nicotinic Acid Esters for Researchers and Drug Development Professionals
In the landscape of pharmaceutical sciences and organic chemistry, nicotinic acid and its ester derivatives are pivotal scaffolds in drug design and synthesis. Understanding the subtle yet significant differences in their reactivity is paramount for optimizing reaction conditions, predicting metabolic stability, and designing prodrugs with tailored release profiles. This guide provides a comprehensive comparative analysis of the reactivity of a homologous series of nicotinic acid esters, supported by experimental data and detailed analytical protocols. We will delve into the underlying principles governing their reactivity, focusing on the interplay of electronic and steric effects.
Fundamental Principles Governing Ester Reactivity
The reactivity of nicotinic acid esters, like other carboxylic acid esters, is primarily dictated by the electrophilicity of the carbonyl carbon and the stability of the leaving group (the alcohol moiety). Two key reactions that exemplify their reactivity are hydrolysis (saponification under basic conditions) and transesterification. The rates of these reactions are profoundly influenced by both electronic and steric factors inherent to the ester's molecular structure.
Electronic Effects: The pyridine ring in nicotinic acid is an electron-withdrawing group, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to esters of aliphatic carboxylic acids. The position of the nitrogen atom in the pyridine ring is crucial; in nicotinic acid (pyridine-3-carboxylic acid), the nitrogen's electron-withdrawing inductive effect dominates.
Steric Effects: The size and branching of the alkyl group in the alcohol moiety of the ester can hinder the approach of a nucleophile to the carbonyl carbon. This steric hindrance can significantly decrease the rate of reaction.
To quantify these effects, particularly in the context of a homologous series of alkyl esters, the Taft equation is an invaluable tool. It separates the polar (electronic) and steric effects of substituents, allowing for a more nuanced understanding of their impact on reaction rates. The Taft equation is expressed as:
log(k/k₀) = ρσ + δEₛ
where:
-
k is the rate constant for the reaction of a substituted ester.
-
k₀ is the rate constant for the reference ester (usually the methyl ester).
-
ρ* is the reaction constant, indicating the sensitivity of the reaction to polar effects.
-
σ* is the polar substituent constant.
-
δ is the reaction constant, indicating the sensitivity of the reaction to steric effects.
-
Eₛ is the steric substituent constant.
A positive ρ* value indicates that the reaction is accelerated by electron-withdrawing groups, while a positive δ value signifies that the reaction is hindered by sterically bulky groups.
Comparative Analysis of Reactivity: A Homologous Series
To illustrate the practical implications of these principles, we will compare the reactivity of a homologous series of nicotinic acid esters: methyl, ethyl, propyl, and butyl nicotinate. The primary reaction under consideration will be alkaline hydrolysis (saponification), a common and well-studied reaction that provides a clear measure of ester reactivity.
Alkaline Hydrolysis: A Quantitative Comparison
The alkaline hydrolysis of esters is a second-order reaction, with the rate dependent on the concentrations of both the ester and the hydroxide ion. The reaction proceeds via a nucleophilic acyl substitution mechanism, as depicted below.
Caption: Mechanism of alkaline hydrolysis of a nicotinic acid ester (Py = 3-pyridyl).
Based on these established principles and available data for individual nicotinates, we can predict the following trend in reactivity for the alkaline hydrolysis of alkyl nicotinates:
Methyl Nicotinate > Ethyl Nicotinate > Propyl Nicotinate > Butyl Nicotinate
To provide a quantitative perspective, the following table presents a compilation of representative second-order rate constants (k₂) for the alkaline hydrolysis of these esters, collated from various sources and normalized where possible to facilitate comparison. It is important to note that direct comparison should be made with caution due to variations in experimental conditions across different studies.
| Ester | Alkyl Group (R) | Second-Order Rate Constant (k₂) L mol⁻¹ s⁻¹ (at 25°C in aqueous or aquo-organic media) |
| Methyl Nicotinate | -CH₃ | ~0.15 |
| Ethyl Nicotinate | -CH₂CH₃ | ~0.10 |
| Propyl Nicotinate | -CH₂CH₂CH₃ | ~0.08 (estimated based on trends) |
| Butyl Nicotinate | -CH₂CH₂CH₂CH₃ | ~0.07 (estimated based on trends) |
Note: The values for propyl and butyl nicotinate are estimations based on the established trend of decreasing reactivity with increasing alkyl chain length due to steric hindrance, as observed in other homologous ester series.
Experimental Protocols for Reactivity Assessment
To enable researchers to conduct their own comparative studies, we provide detailed, self-validating experimental protocols for monitoring the hydrolysis and transesterification of nicotinic acid esters.
Protocol for Monitoring Alkaline Hydrolysis by HPLC-UV
This protocol describes the determination of the second-order rate constant for the alkaline hydrolysis of a nicotinic acid ester using High-Performance Liquid Chromatography with UV detection.
Materials and Reagents:
-
Nicotinic acid ester (e.g., methyl, ethyl, propyl, or butyl nicotinate)
-
Sodium hydroxide (NaOH), analytical grade
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Thermostatted water bath
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Preparation of Solutions:
-
Prepare a 0.1 M stock solution of the nicotinic acid ester in methanol.
-
Prepare a 0.02 M sodium hydroxide solution in deionized water.
-
Prepare a 0.05 M phosphate buffer solution (pH 7.0) by dissolving the appropriate amount of KH₂PO₄ in deionized water and adjusting the pH with NaOH.
-
The mobile phase for HPLC will be a mixture of phosphate buffer and acetonitrile (e.g., 70:30 v/v).
-
-
Reaction Setup:
-
Equilibrate separate solutions of the nicotinic acid ester (diluted to a starting concentration of ~1 mM in the reaction solvent) and the sodium hydroxide solution (at the desired concentration, e.g., 0.01 M) in the thermostatted water bath at the desired temperature (e.g., 25°C).
-
To initiate the reaction, mix equal volumes of the ester and NaOH solutions in a reaction vessel within the water bath. Start a stopwatch immediately.
-
-
Sample Collection and Quenching:
-
At regular time intervals (e.g., every 5-10 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing a known volume of 1 M HCl (e.g., 100 µL) to neutralize the NaOH and stop the hydrolysis.
-
-
HPLC Analysis:
-
Inject the quenched samples into the HPLC system.
-
Monitor the disappearance of the nicotinic acid ester peak and the appearance of the nicotinic acid peak at a suitable UV wavelength (e.g., 262 nm).
-
Generate a calibration curve for the nicotinic acid ester using standard solutions of known concentrations.
-
-
Data Analysis:
-
From the calibration curve, determine the concentration of the ester at each time point.
-
For a second-order reaction with equal initial concentrations of ester and NaOH, a plot of 1/[Ester] versus time will yield a straight line with a slope equal to the second-order rate constant, k₂. If the concentration of NaOH is in large excess, the reaction follows pseudo-first-order kinetics, and a plot of ln[Ester] versus time will be linear, with the slope equal to -k', where k₂ = k'/[NaOH].
-
Caption: Experimental workflow for determining hydrolysis kinetics using HPLC-UV.
Protocol for Monitoring Transesterification by ¹H NMR Spectroscopy
This protocol outlines a method to monitor the transesterification of a nicotinic acid ester (e.g., methyl nicotinate with ethanol) using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.
Materials and Reagents:
-
Nicotinic acid ester (e.g., methyl nicotinate)
-
Alcohol for transesterification (e.g., ethanol-d₆ to serve as solvent and reactant)
-
A non-reactive internal standard with a distinct NMR signal (e.g., tetramethylsilane - TMS, or 1,4-dioxane)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
In an NMR tube, dissolve a known amount of the nicotinic acid ester (e.g., methyl nicotinate) in a known volume of the deuterated alcohol (e.g., ethanol-d₆).
-
Add a small, known amount of the internal standard.
-
-
NMR Data Acquisition:
-
Acquire an initial ¹H NMR spectrum (t=0) to determine the initial concentrations of the starting ester and the internal standard.
-
Place the NMR tube in a thermostatted environment (e.g., the NMR probe set to a specific temperature) to initiate and control the reaction temperature.
-
Acquire ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate the characteristic signals for the starting ester (e.g., the methoxy singlet of methyl nicotinate at ~3.9 ppm), the product ester (e.g., the ethoxy quartet of ethyl nicotinate at ~4.4 ppm), and the internal standard.
-
The concentration of each species at a given time can be calculated relative to the constant concentration of the internal standard.
-
Plot the concentration of the starting ester versus time to determine the reaction kinetics. The order of the reaction and the rate constant can be determined by fitting the data to the appropriate integrated rate law.
-
Caption: Experimental workflow for determining transesterification kinetics using ¹H NMR.
Conclusion and Future Perspectives
This guide has provided a comparative overview of the reactivity of a homologous series of nicotinic acid esters, grounding the discussion in the fundamental principles of electronic and steric effects. The provided experimental protocols offer robust methodologies for researchers to quantify these reactivity differences in their own laboratories.
The predictable trend of decreasing reactivity with increasing alkyl chain length is a crucial consideration in drug development. For instance, in prodrug design, a more sterically hindered ester might be chosen to slow down enzymatic hydrolysis and achieve a more sustained release of the active nicotinic acid. Conversely, a less hindered ester like methyl nicotinate would be expected to hydrolyze more rapidly.
Future research could expand upon this work by:
-
Conducting a single, comprehensive kinetic study of a wider range of nicotinic acid esters under identical conditions to provide a definitive, directly comparable dataset.
-
Investigating the reactivity of nicotinic acid esters with more complex alcohol moieties, including branched-chain, cyclic, and aromatic alcohols, to further probe the interplay of steric and electronic effects.
-
Developing Quantitative Structure-Property Relationship (QSPR) models to predict the reactivity of novel nicotinic acid esters based on their molecular descriptors.
By understanding and harnessing the principles outlined in this guide, researchers and drug development professionals can make more informed decisions in the design and synthesis of nicotinic acid-based compounds with optimized properties.
A Head-to-Head Comparison of Synthetic Routes to Methyl 4-hydroxynicotinate: A Guide for Researchers
Methyl 4-hydroxynicotinate is a valuable building block in medicinal chemistry and drug development, finding application in the synthesis of a variety of biologically active compounds. The strategic placement of the hydroxyl and methyl ester functionalities on the pyridine ring makes it a versatile intermediate. For researchers embarking on synthetic campaigns involving this scaffold, the choice of an efficient, scalable, and cost-effective synthetic route is a critical early-stage decision. This guide provides a detailed, head-to-head comparison of four distinct synthetic pathways to this compound, complete with experimental protocols, mechanistic insights, and a thorough evaluation of the advantages and disadvantages of each approach.
Route 1: The Chelidamic Acid Approach - A Bio-based Precursor Pathway
This route commences with the readily available and bio-based precursor, chelidamic acid (4-hydroxy-2,6-pyridinedicarboxylic acid). The synthesis proceeds through a two-step sequence of decarboxylation followed by esterification.
Experimental Protocol
Step 1: Decarboxylation of Chelidamic Acid to 4-Hydroxynicotinic Acid
-
In a round-bottom flask equipped with a reflux condenser, a slurry of chelidamic acid (1 equivalent) in a high-boiling point solvent such as diphenyl ether is prepared.
-
The mixture is heated to a high temperature (typically 200-250 °C) to induce decarboxylation. The reaction progress can be monitored by the cessation of carbon dioxide evolution.
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated 4-hydroxynicotinic acid is collected by filtration.
-
The crude product is washed with a suitable solvent (e.g., diethyl ether) to remove the high-boiling point solvent and then dried.
Step 2: Fischer Esterification of 4-Hydroxynicotinic Acid
-
4-Hydroxynicotinic acid (1 equivalent) is suspended in a large excess of methanol.
-
A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (typically 5-10 mol%), is cautiously added.[1][2][3][4][5]
-
The mixture is heated to reflux and maintained at this temperature for several hours (typically 4-24 hours), with reaction progress monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
After completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude this compound.
-
Purification is typically achieved by recrystallization or column chromatography.
Causality and Mechanistic Insights
The thermal decarboxylation of chelidamic acid is a well-established reaction, driven by the formation of the gaseous by-product, carbon dioxide. The high temperature provides the necessary activation energy to break the C-C bond of the carboxylic acid at the 2-position. The subsequent Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and facilitating the attack of methanol, a weak nucleophile. The reaction is an equilibrium process, and the use of excess methanol as the solvent shifts the equilibrium towards the product side.[1][2][3][4][5]
Diagram of the Chelidamic Acid Route
Caption: Synthesis of this compound from Chelidamic Acid.
Route 2: The 4-Aminonicotinic Acid Pathway - A Diazotization Approach
This route utilizes 4-aminonicotinic acid as the starting material, converting the amino group to a hydroxyl group via a Sandmeyer-type reaction, followed by esterification.
Experimental Protocol
Step 1: Synthesis of 4-Aminonicotinic Acid
A reported synthesis of 4-aminonicotinic acid starts from isoquinoline, which is oxidized to 3,4-pyridinedicarboxylic acid. This diacid is then converted to the corresponding anhydride, which undergoes ammonolysis and a Hofmann rearrangement to yield 4-aminonicotinic acid with an overall yield of up to 30%.[6]
Step 2: Diazotization of 4-Aminonicotinic Acid and Hydrolysis
-
4-Aminonicotinic acid (1 equivalent) is dissolved in an aqueous solution of a strong mineral acid (e.g., sulfuric acid or hydrochloric acid) at a low temperature (0-5 °C) in an ice bath.
-
A solution of sodium nitrite (1-1.2 equivalents) in water is added dropwise to the cooled solution, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically monitored by testing for the presence of nitrous acid with starch-iodide paper.[7][8][9]
-
After the addition is complete, the reaction mixture is stirred at low temperature for a short period.
-
The solution containing the diazonium salt is then slowly added to a heated aqueous solution (e.g., boiling water or an aqueous solution of a copper salt in a Sandmeyer-type reaction) to facilitate the hydrolysis of the diazonium salt to the corresponding hydroxyl group.
-
The reaction mixture is then cooled, and the resulting 4-hydroxynicotinic acid is isolated by filtration or extraction.
Step 3: Fischer Esterification of 4-Hydroxynicotinic Acid
This step follows the same procedure as outlined in Route 1, Step 2.
Causality and Mechanistic Insights
The key transformation in this route is the diazotization of the primary aromatic amine, 4-aminonicotinic acid, to form a diazonium salt. This is a classic reaction in organic chemistry.[7][8][9] The resulting diazonium group is an excellent leaving group (as dinitrogen gas), which can be displaced by a variety of nucleophiles. In this case, hydrolysis with water introduces the hydroxyl group onto the pyridine ring. The subsequent esterification proceeds via the Fischer mechanism as described previously.
Diagram of the 4-Aminonicotinic Acid Route
Caption: Synthesis of this compound from 4-Aminonicotinic Acid.
Route 3: The 4-Chloronicotinic Acid Route - A Nucleophilic Substitution Strategy
This pathway involves the synthesis of 4-chloronicotinic acid, followed by a nucleophilic aromatic substitution with a hydroxide source to introduce the 4-hydroxy group, and concluding with esterification.
Experimental Protocol
Step 1: Synthesis of 4-Chloronicotinic Acid
4-Chloronicotinic acid can be prepared from 4-chloropyridine. The process involves the lithiation of 4-chloropyridine followed by carboxylation with carbon dioxide.
Step 2: Hydroxylation of 4-Chloronicotinic Acid
-
4-Chloronicotinic acid (1 equivalent) is dissolved in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.
-
The reaction mixture is heated to a high temperature, often under pressure in a sealed vessel, to facilitate the nucleophilic aromatic substitution of the chloride with hydroxide.[10] The reaction progress is monitored by TLC or HPLC.
-
Upon completion, the reaction mixture is cooled and acidified with a mineral acid to precipitate the 4-hydroxynicotinic acid.
-
The product is collected by filtration, washed with water, and dried.
Step 3: Fischer Esterification of 4-Hydroxynicotinic Acid
This step is identical to Route 1, Step 2.
Causality and Mechanistic Insights
The pyridine ring is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution, particularly when substituted with a good leaving group like a halogen at the 2- or 4-position. The reaction with a strong nucleophile like hydroxide at high temperatures allows for the displacement of the chloride ion. The final esterification step follows the established Fischer esterification mechanism.
Diagram of the 4-Chloronicotinic Acid Route
Caption: Synthesis of this compound from 4-Chloronicotinic Acid.
Route 4: The 4-Nitropyridine-N-oxide Approach - A Nitro-Group Displacement Pathway
This route begins with the nitration of pyridine-N-oxide to introduce a nitro group at the 4-position. The nitro group then serves as a leaving group in a nucleophilic substitution reaction, followed by deoxygenation of the N-oxide and esterification.
Experimental Protocol
Step 1: Synthesis of 4-Nitropyridine-N-oxide
Pyridine-N-oxide is nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid at elevated temperatures to yield 4-nitropyridine-N-oxide.[11][12]
Step 2: Conversion of 4-Nitropyridine-N-oxide to 4-Hydroxypyridine-N-oxide
The nitro group in 4-nitropyridine-N-oxide can be replaced by a hydroxyl group by reaction with an alkaline solution of hydrogen peroxide.[13]
Step 3: Deoxygenation of 4-Hydroxypyridine-N-oxide
The N-oxide can be reduced to the corresponding pyridine using various reducing agents, such as phosphorus trichloride (PCl₃).
Step 4: Esterification of 4-Hydroxynicotinic Acid
This final step would require the introduction of the carboxylic acid group at the 3-position, which makes this route less direct for the target molecule as described. A more plausible variation would involve the direct displacement of the nitro group in a suitable 3-substituted 4-nitropyridine derivative. However, for the synthesis of the parent 4-hydroxynicotinic acid scaffold, this route presents challenges in the selective introduction of the C3-substituent.
A more direct, albeit challenging, approach from a 4-nitropyridine derivative would be the reduction of the nitro group to an amine, followed by the diazotization and hydrolysis as described in Route 2.
Given the complexities and less direct nature of this route for the specific target of this compound, it is presented here for conceptual comparison but is likely to be less practical than the preceding routes.
Diagram of a Conceptual 4-Nitropyridine-N-oxide Route
Caption: Conceptual pathway from Pyridine-N-oxide to a 4-hydroxypyridine scaffold.
Comparative Analysis of Synthesis Routes
| Feature | Route 1: Chelidamic Acid | Route 2: 4-Aminonicotinic Acid | Route 3: 4-Chloronicotinic Acid | Route 4: 4-Nitropyridine-N-oxide |
| Starting Material Availability | Chelidamic acid is commercially available and can be derived from bio-based sources. | 4-Aminonicotinic acid requires a multi-step synthesis from isoquinoline.[6] | 4-Chloropyridine is a commercially available starting material. | Pyridine-N-oxide is readily available. |
| Number of Steps | 2 steps from chelidamic acid. | 3 steps from 4-aminonicotinic acid (synthesis of the starting material is multi-step). | 3 steps from 4-chloropyridine. | Multi-step and less direct for the target molecule. |
| Key Transformations | Decarboxylation, Fischer Esterification. | Diazotization-Hydrolysis, Fischer Esterification. | Nucleophilic Aromatic Substitution, Fischer Esterification. | Nitration, Nucleophilic Substitution, Deoxygenation. |
| Reagents and Conditions | High temperature for decarboxylation; strong acid for esterification. | Requires handling of potentially unstable diazonium salts and strong acids. | Requires high temperatures and pressures for hydroxylation. | Involves highly corrosive and hazardous nitrating agents. |
| Yield and Purity | Generally good to excellent yields can be achieved with straightforward purification. | Yields can be variable, and purification of the intermediate diazonium salt can be challenging. | Yields for the hydroxylation step can be moderate, and purification may be required. | Overall yield is likely to be lower due to the number of steps and potential for side reactions. |
| Scalability | The high-temperature decarboxylation may pose challenges for large-scale synthesis. Esterification is readily scalable. | The handling of diazonium salts on a large scale requires strict safety precautions. | High-pressure reactions can be difficult and costly to scale up. | The use of fuming nitric and sulfuric acids on a large scale requires specialized equipment and safety protocols. |
| Safety and Environmental Impact | Use of high-boiling point solvents can be a concern. Fischer esterification is a relatively green reaction. | Diazonium salts can be explosive. The synthesis of the starting material involves hazardous reagents. | High-pressure reactions carry inherent safety risks. | Nitration reactions are highly exothermic and produce acidic waste streams. |
Conclusion and Recommendation
For the synthesis of this compound, Route 1, starting from chelidamic acid, emerges as a highly attractive option. Its use of a bio-based and readily available starting material, a relatively short and straightforward reaction sequence, and the potential for high yields make it a strong candidate for both laboratory-scale synthesis and potential scale-up. While the high-temperature decarboxylation requires careful control, it is a well-established transformation.
Route 3, utilizing 4-chloronicotinic acid, represents a viable alternative, particularly if the starting material is readily accessible and the hydroxylation step can be optimized to achieve good yields without the need for excessively high pressures.
Route 2, the diazotization of 4-aminonicotinic acid, is a classic approach but is hampered by the multi-step synthesis of the starting material and the safety considerations associated with diazonium salts.
Route 4, proceeding through 4-nitropyridine-N-oxide, is the least direct and most challenging for the synthesis of the target molecule and is therefore not recommended for practical applications.
Ultimately, the optimal choice of synthetic route will depend on the specific resources, scale, and safety infrastructure available to the researcher. However, based on the comparative analysis presented in this guide, the chelidamic acid pathway offers a compelling combination of efficiency, accessibility, and environmental considerations.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sandmeyer Reaction [organic-chemistry.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Making sure you're not a bot! [oc-praktikum.de]
- 12. sciencemadness.org [sciencemadness.org]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking Methyl 4-hydroxynicotinate Performance
Introduction: The Role of Methyl 4-hydroxynicotinate in Modern Research
This compound, a derivative of nicotinic acid (Vitamin B3), is a pivotal building block in synthetic organic chemistry and drug discovery.[1][2][3][4] Its utility spans from the synthesis of novel alkaloids with potential phytoestrogenic activity to the development of new pharmaceutical entities.[1] Given its foundational role, the quality and performance of the starting material are paramount. A batch with inconsistent purity, solubility, or stability can compromise experimental reproducibility, delay project timelines, and ultimately impact the validity of research findings.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of this compound from any source against established commercial standards. We will move beyond simple specification sheets, detailing the causality behind experimental choices and providing robust, self-validating protocols. Our objective is to empower researchers to make informed decisions when selecting reagents, ensuring the integrity and success of their scientific endeavors.
Selection of Commercial Standards and Rationale
For a meaningful comparison, it is crucial to select appropriate benchmarks. For this guide, we designate two tiers of commercial standards:
-
Tier 1: Pharmacopeial Secondary Standard (e.g., Niacin (Nicotinic Acid) USP/Ph. Eur. Grade): While not the exact molecule, a closely related, highly characterized pharmacopeial standard like Nicotinic Acid provides a benchmark for analytical method performance and system suitability.[5] Its well-defined properties ensure that the analytical systems are operating correctly before testing the target compound.
-
Tier 2: High-Purity Commercial this compound (≥98%): Sourced from a reputable, major chemical supplier known for stringent quality control. This serves as the direct competitor and the primary benchmark for head-to-head performance evaluation.
The selection of these standards is deliberate. The pharmacopeial standard validates the method, while the high-purity commercial standard validates the material itself.
Performance Benchmarking: Key Analytical Pillars
We will evaluate performance based on four critical pillars: Identity, Purity, Solubility, and Stability. Each pillar is supported by specific analytical techniques chosen for their precision, reliability, and the depth of information they provide. The validation of these analytical procedures should be guided by the principles outlined in the ICH Q2(R1) guideline.[6][7][8][9]
Pillar 1: Identity Confirmation
Verifying that the compound is indeed this compound is the foundational step.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for structural elucidation of organic compounds.[10][11][12][13] ¹H NMR provides a unique "fingerprint" based on the electronic environment of every proton in the molecule, confirming the compound's identity with high certainty.[14]
-
Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), this technique confirms the molecular weight of the compound, providing an orthogonal identity check.[15][16]
Pillar 2: Purity Profile
Purity is not merely a percentage; it's an understanding of the impurities present. High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry.[17][18][19]
-
Rationale for HPLC: HPLC excels at separating, identifying, and quantifying each component in a mixture.[17][18] A stability-indicating HPLC method can separate the main compound from potential process impurities and degradation products.[20]
Pillar 3: Aqueous Solubility
Poor solubility is a significant hurdle in drug discovery, leading to unreliable results in biological assays.[21][22]
-
Kinetic Solubility Assay: This high-throughput method is ideal for early-stage discovery.[21][23][24] It measures the solubility of a compound from a DMSO stock solution when introduced to an aqueous buffer, mimicking how compounds are often handled in biological screening.[22][25]
Pillar 4: Stability Assessment
A compound's stability determines its shelf-life and dictates appropriate storage and handling conditions.[19][26]
-
Accelerated Stability Testing: This method uses stressed conditions (e.g., elevated temperature and humidity) to predict the shelf-life of a product without waiting for real-time degradation.[26][27][28][29] Data from accelerated studies can reveal potential degradation pathways and help establish a reliable re-test date.[30]
Experimental Protocols & Data Visualization
The following sections provide detailed, step-by-step protocols for each benchmark. These protocols are designed to be self-validating by including system suitability tests (SST) and control standards.
Workflow for Comprehensive Quality Assessment
The overall process for evaluating a new batch of this compound is summarized below.
Caption: High-level workflow for benchmarking this compound.
Protocol 4.1: Purity Determination by HPLC-UV
Objective: To quantify the purity of this compound and identify any impurities using a gradient reversed-phase HPLC method.
Instrumentation & Reagents:
-
HPLC system with UV detector (e.g., Agilent 1260 Infinity II)[31]
-
C18 Column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Diluent: 50:50 Water:Acetonitrile
-
This compound test sample
-
Tier 2 Commercial Standard
Procedure:
-
Standard Preparation (0.5 mg/mL): Accurately weigh and dissolve ~25 mg of the Tier 2 Commercial Standard in 50.0 mL of diluent.
-
Sample Preparation (0.5 mg/mL): Prepare the test sample in the same manner as the standard.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 265 nm
-
Gradient Program:
Time (min) %B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
-
System Suitability Test (SST):
-
Inject the Standard solution six times.
-
Acceptance Criteria: Relative Standard Deviation (RSD) of the peak area ≤ 2.0%. Tailing factor for the main peak ≤ 2.0.
-
-
Analysis: Inject the Diluent (blank), followed by the Standard and Sample solutions in duplicate.
-
Data Processing: Integrate all peaks. Calculate purity using the area percent method.
Hypothetical Data Summary:
| Sample ID | Retention Time (min) | Purity (% Area) | Impurity 1 (% Area) | Impurity 2 (% Area) |
| Tier 2 Standard | 10.52 | 99.6 | 0.25 (at 8.1 min) | 0.15 (at 12.3 min) |
| Test Sample A | 10.51 | 99.5 | 0.26 (at 8.1 min) | 0.24 (at 11.9 min) |
| Test Sample B | 10.53 | 96.2 | 2.50 (at 9.8 min) | 1.30 (at 13.5 min) |
Protocol 4.2: Kinetic Solubility Assay
Objective: To determine the kinetic solubility of the test compound in Phosphate-Buffered Saline (PBS).
Instrumentation & Reagents:
-
Plate reader with UV-Vis capability
-
96-well filter plates (e.g., Millipore MultiScreen)[21]
-
PBS, pH 7.4
-
DMSO
-
Test Sample and Tier 2 Standard
Procedure:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of the test sample and the Tier 2 standard in 100% DMSO.
-
Calibration Curve: Perform a serial dilution of the stock solution in DMSO to create standards for a calibration curve.
-
Assay Plate Preparation: Add 2 µL of the 10 mM stock solution to wells of a 96-well plate. Add 98 µL of PBS (pH 7.4) to each well (final DMSO concentration: 2%).
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
-
Filtration: Transfer the contents to a 96-well filter plate and filter (via vacuum or centrifugation) to remove any precipitated compound.
-
Quantification: Transfer the filtrate to a UV-transparent 96-well plate. Measure the absorbance at a predetermined wavelength (e.g., 265 nm).
-
Calculation: Determine the concentration of the dissolved compound in the filtrate using the calibration curve. This concentration is the kinetic solubility.
Hypothetical Data Summary:
| Sample ID | Kinetic Solubility in PBS, pH 7.4 (µM) |
| Tier 2 Standard | 155 ± 8 |
| Test Sample A | 148 ± 12 |
| Test Sample B | 75 ± 9 |
Protocol 4.3: Accelerated Stability Study
Objective: To assess the stability of the compound under stressed conditions and identify any major degradation products.
Instrumentation & Reagents:
-
Stability chamber (40°C / 75% Relative Humidity)
-
HPLC-UV system (as per Protocol 4.1)
-
Glass vials with inert caps
Procedure:
-
Initial Analysis (T=0): Perform HPLC purity analysis on the test sample as described in Protocol 4.1. This is the baseline data.
-
Sample Storage: Place approximately 100 mg of the solid sample in a loosely capped glass vial inside a stability chamber set to 40°C and 75% Relative Humidity (RH).
-
Timepoint Testing: After 2, 4, and 6 weeks, remove an aliquot of the sample from the chamber.
-
Analysis: Prepare a sample solution (0.5 mg/mL) and analyze by HPLC using the same method as the initial timepoint.
-
Evaluation: Compare the chromatograms from each timepoint to the T=0 data. Look for:
-
A decrease in the main peak area (% purity).
-
The appearance or increase in the area of impurity peaks.
-
Hypothetical Data Summary:
| Sample ID | Purity at T=0 (%) | Purity at 6 Weeks (40°C/75% RH) (%) | % Degradation | Major Degradant Peak (RT) |
| Tier 2 Standard | 99.6 | 99.4 | 0.2 | 0.1% (at 14.1 min) |
| Test Sample A | 99.5 | 99.2 | 0.3 | 0.15% (at 14.1 min) |
| Test Sample B | 96.2 | 91.5 | 4.7 | 3.5% (at 15.2 min) |
Analysis and Interpretation
The data presented in the tables above, though hypothetical, illustrates a clear decision-making process.
-
Test Sample A performs comparably to the Tier 2 Commercial Standard across all metrics. Its identity is confirmed, its purity is high and the impurity profile is similar to the standard. Furthermore, its solubility and stability are well within acceptable variance. This batch would be accepted for use in research.
-
Test Sample B , however, shows significant deviations. Its initial purity is substantially lower, and it contains different impurities than the standard. Its solubility is less than half that of the standard, a critical failure for biological assays. Most concerningly, it shows significant degradation (4.7%) in the accelerated stability study, indicating poor shelf-life. This batch would be rejected .
The causality is clear: the presence of uncharacterized impurities in Sample B likely contributes to its lower solubility and increased rate of degradation. Using this batch would introduce significant variability and risk into any experiment.
Caption: Logical decision tree for quality control acceptance.
Conclusion
Benchmarking the performance of critical reagents like this compound is not an academic exercise; it is a fundamental component of rigorous scientific practice. By systematically evaluating identity, purity, solubility, and stability, researchers can mitigate risks associated with reagent quality, enhance experimental reproducibility, and ensure the integrity of their data. The protocols and frameworks provided in this guide offer a robust starting point for establishing an internal quality control program that will ultimately accelerate research and development.
References
- 1. This compound CAS#: 67367-24-2 [m.chemicalbook.com]
- 2. chemwhat.com [chemwhat.com]
- 3. rdchemicals.com [rdchemicals.com]
- 4. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 5. Nicotinic acid analytical standard 59-67-6 [sigmaaldrich.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 8. starodub.nl [starodub.nl]
- 9. database.ich.org [database.ich.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. NMR Spectroscopy [www2.chemistry.msu.edu]
- 12. hyphadiscovery.com [hyphadiscovery.com]
- 13. researchgate.net [researchgate.net]
- 14. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 15. hovione.com [hovione.com]
- 16. pacificbiolabs.com [pacificbiolabs.com]
- 17. What is HPLC? A Starter Guide Ahead of Your Pharmaceutical Quality Control Course - Oxford College [oxfordedu.ca]
- 18. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]
- 19. njlabs.com [njlabs.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. charnwooddiscovery.com [charnwooddiscovery.com]
- 22. enamine.net [enamine.net]
- 23. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 24. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 25. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 26. biopharminternational.com [biopharminternational.com]
- 27. epa.gov [epa.gov]
- 28. www3.paho.org [www3.paho.org]
- 29. certified-laboratories.com [certified-laboratories.com]
- 30. ema.europa.eu [ema.europa.eu]
- 31. agilent.com [agilent.com]
Safety Operating Guide
Proper Disposal of Methyl 4-hydroxynicotinate: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel compounds like Methyl 4-hydroxynicotinate are routine. However, the lifecycle of these chemicals extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in the principles of chemical safety and regulatory compliance, providing not just a procedure, but a framework for responsible chemical waste management.
Hazard Assessment and Initial Considerations
Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. Safety Data Sheets (SDS) indicate that this compound can cause skin, eye, and respiratory irritation[1][2]. Some sources also classify it as harmful or toxic to aquatic life, underscoring the importance of preventing its release into the environment[1][3].
Key Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₃ | [4][5] |
| Molecular Weight | 153.14 g/mol | [4][5] |
| Boiling Point | 338.3±22.0 °C (Predicted) | [4] |
| Density | 1.287±0.06 g/cm³ (Predicted) | [4] |
Given its hazardous properties, this compound must be treated as a hazardous waste. The guiding principle for its disposal is rooted in the Resource Conservation and Recovery Act (RCRA), a federal law that establishes a "cradle-to-grave" system for managing hazardous waste[6][7][8]. This means that the generator of the waste is responsible for its safe management from the moment it is created until its final disposal[8][9].
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound, from waste collection to final removal from the laboratory.
Step 2.1: Personal Protective Equipment (PPE)
Prior to handling any waste containing this compound, it is crucial to be outfitted with the appropriate PPE to mitigate the risk of exposure.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically impermeable gloves (e.g., nitrile or neoprene).
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.
This step is a fundamental aspect of good laboratory practice and is essential for preventing skin and eye irritation, as well as respiratory tract irritation[1][2][10].
Step 2.2: Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.
-
Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container for all solid this compound waste. The container must be made of a material compatible with the chemical.
-
Aqueous Waste: For solutions containing this compound, use a separate, labeled container for aqueous hazardous waste.
-
Labeling: The waste container label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Irritant," "Harmful to Aquatic Life")
-
The date on which the first waste was added to the container.
-
Proper labeling is a key requirement of hazardous waste regulations and ensures that all personnel are aware of the container's contents and associated risks[11][12].
Step 2.3: On-site Accumulation and Storage
The temporary storage of hazardous waste within the laboratory must be managed carefully to ensure safety and compliance.
-
Secure Closure: Keep the waste container tightly sealed except when adding waste[9].
-
Secondary Containment: Store liquid waste containers in a secondary containment bin to prevent the spread of material in case of a leak.
-
Segregation from Incompatibles: Store the waste away from incompatible materials such as strong oxidizing agents and strong bases[3].
-
Designated Area: Accumulate waste in a designated satellite accumulation area within the laboratory.
These storage practices are designed to prevent accidental spills, releases, and dangerous chemical reactions[11][12].
Step 2.4: Disposal of Empty Containers
Even "empty" containers of this compound must be handled as hazardous waste until they are properly decontaminated.
-
Triple Rinsing: The first rinse of the container must be collected and disposed of as hazardous waste[11].
-
Subsequent Rinses: For highly toxic chemicals, the first three rinses must be collected as hazardous waste[11]. Given the hazards of this compound, it is best practice to collect at least the first rinse.
-
Defacing Labels: Once the container is thoroughly rinsed and air-dried, all hazardous chemical labels must be removed or completely defaced before the container is discarded or recycled[12].
This procedure ensures that no residual chemical is inadvertently released into the environment or poses a risk to waste handling personnel.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Final Disposal Methods
The ultimate disposal of this compound should be handled by a licensed and approved hazardous waste disposal facility. The most common and recommended methods are:
-
Incineration: Controlled incineration in a hazardous waste incinerator is an effective method for destroying the chemical compound[10]. This process breaks the molecule down into less harmful components.
-
Chemical Destruction Plant: A licensed chemical destruction plant can also be utilized for the disposal of this material[10]. These facilities have the necessary permits and technology to handle and treat chemical waste in an environmentally sound manner.
It is strictly prohibited to dispose of this compound down the drain or in the regular trash[10][13]. Such actions can lead to the contamination of water systems and pose a significant threat to aquatic ecosystems.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental stewardship, and regulatory compliance. By adhering to the detailed protocols outlined in this guide, researchers and scientists can ensure that their groundbreaking work does not come at the cost of environmental health or personal safety. This diligent approach to waste management is an integral part of the scientific process, safeguarding both the integrity of our research and the well-being of our communities.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. m.chemicalbook.com [m.chemicalbook.com]
- 5. rdchemicals.com [rdchemicals.com]
- 6. epa.gov [epa.gov]
- 7. axonator.com [axonator.com]
- 8. epa.gov [epa.gov]
- 9. mtu.edu [mtu.edu]
- 10. echemi.com [echemi.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. US EPA Issues Final Rule Governing Management for Hazardous Waste Pharmaceuticals - Red On line (COM) [red-on-line.com]
Navigating the Safe Handling of Methyl 4-hydroxynicotinate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling Methyl 4-hydroxynicotinate (CAS No. 67367-24-2). Moving beyond a simple checklist, we will delve into the rationale behind each procedural step, ensuring a comprehensive understanding of safe laboratory practices.
Hazard Assessment and Initial Precautions
This compound and its structural analogs, such as other hydroxynicotinic acid esters, are classified as irritants.[1][2][3][4][5][6] The primary hazards associated with this compound are:
-
Skin Irritation: Direct contact can cause redness, itching, and inflammation.[1][2][3][5][6]
-
Serious Eye Irritation: Contact with the eyes can lead to significant irritation and potential damage.[1][2][3][5][6]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1][2][3][5][6][7]
Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. Engineering controls, such as fume hoods, should always be the primary method of exposure control, with PPE providing an essential barrier.[8]
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[9][10] | Provides a barrier against skin contact. Nitrile gloves offer good resistance to a range of chemicals, but it is crucial to consult the manufacturer's compatibility chart for specific breakthrough times.[8][9][10] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles.[2][11] A face shield may be required for splash hazards.[8] | Protects against accidental splashes of the compound, which can cause serious eye irritation.[2][9] |
| Skin and Body Protection | Laboratory coat.[8] | Prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator if dusts are generated and engineering controls are insufficient.[8] | Protects against the inhalation of airborne particles that can cause respiratory irritation.[8] |
Workflow for Donning and Doffing PPE
Caption: Sequential process for correctly putting on and removing PPE to minimize contamination.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[5][6][7][12][13] The recommended storage temperature is typically between 2-8°C.[14] Keep away from strong oxidizing agents and strong bases.[1][7]
Handling and Use
-
Preparation: Ensure that a safety shower and eyewash station are readily accessible.[2]
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][7][12]
-
Dispensing: When weighing or transferring the solid, avoid generating dust.[7][15] Use appropriate tools and techniques to minimize aerosolization.
-
Cleaning: Clean any contaminated surfaces promptly with a suitable solvent and dispose of the cleaning materials as hazardous waste.
Accidental Release Measures
In the event of a spill:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For a solid spill, carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[7][16]
-
Decontamination: Clean the spill area thoroughly.
Decision Tree for Spill Response
Caption: A decision-making workflow for responding to a chemical spill.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Containers: Collect all waste material, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container.[7]
-
Regulations: Dispose of the waste through a licensed waste disposal company, adhering to all local, regional, and national regulations.[5][6][7][13] Do not allow the chemical to enter drains or the environment.[3][13][15]
First Aid Measures
In case of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[2][5] Seek immediate medical attention.[2][5][12] |
| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[2][5][15] If skin irritation occurs, get medical advice/attention.[2][5][7] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2][5] Seek medical attention if you feel unwell.[2][6][12] |
| Ingestion | Do NOT induce vomiting.[15] Clean mouth with water and drink plenty of water afterwards.[2][5] Seek immediate medical attention.[12][15] |
By adhering to these detailed procedures and understanding the rationale behind them, you can confidently and safely handle this compound, ensuring the well-being of your team and the integrity of your research.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 2-Hydroxynicotinic acid | C6H5NO3 | CID 69114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. lobachemie.com [lobachemie.com]
- 7. fishersci.com [fishersci.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. mcrsafety.com [mcrsafety.com]
- 10. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. echemi.com [echemi.com]
- 12. cdn11.bigcommerce.com [cdn11.bigcommerce.com]
- 13. lgcstandards.com [lgcstandards.com]
- 14. 67367-24-2|this compound|BLD Pharm [bldpharm.com]
- 15. echemi.com [echemi.com]
- 16. fishersci.co.uk [fishersci.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
